molecular formula C21H28ClNO B1670727 Diphenidol Hydrochloride CAS No. 3254-89-5

Diphenidol Hydrochloride

货号: B1670727
CAS 编号: 3254-89-5
分子量: 345.9 g/mol
InChI 键: AVZIYZHXZAYGJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Difenidol hydrochloride is a diarylmethane.
DIPHENIDOL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1967.
See also: Diphenidol (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZIYZHXZAYGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

972-02-1 (Parent)
Record name Diphenidol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10186248
Record name Diphenidol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3254-89-5
Record name Diphenidol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3254-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenidol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenidol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenidol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-diphenylpiperidine-1-butanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENIDOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diphenidol Hydrochloride: A Technical Guide to its Mechanism of Action at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol (B1670726) hydrochloride is an antiemetic and antivertigo agent that exerts its therapeutic effects primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the mechanism of action of diphenidol at these receptors. It consolidates available quantitative data on its binding affinities, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscarinic receptor-targeted therapeutics.

Introduction

Diphenidol is a muscarinic antagonist used for the management of nausea, vomiting, and vertigo associated with various conditions, including Meniere's disease and postoperative states.[1] Its pharmacological activity is centered on its ability to block the action of acetylcholine (ACh) at muscarinic receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and also present in the central nervous system.[2] There are five subtypes of muscarinic receptors, M1 through M5, each with distinct tissue distributions and signaling pathways. Diphenidol is considered a non-selective antagonist, interacting with multiple muscarinic receptor subtypes, particularly M1, M2, M3, and M4.[3][4] Understanding the specifics of these interactions is crucial for elucidating its therapeutic effects and side-effect profile.

Quantitative Analysis of Diphenidol's Interaction with Muscarinic Receptors

The affinity of diphenidol for muscarinic receptor subtypes has been characterized using various in vitro assays. The following tables summarize the available quantitative data for diphenidol and its closely related analog, hexahydro-difenidol, to provide a comparative overview of their binding profiles.

Table 1: Binding Affinity of Diphenidol Hydrochloride for Muscarinic Receptor Subtypes

Receptor SubtypeParameterValueSpecies/TissueReference
M2pKb6.72Not Specified[4]
M3pKb7.02Not Specified[4]

Table 2: Binding Affinity of (R)-Hexahydro-difenidol for Muscarinic Receptor Subtypes

Receptor SubtypeParameterValue (pKi)Species/TissueReference
M1pKi7.9 - 8.3NB-OK 1 cells[5]
M2pKi7.0Cardiac tissue[5]
M3pKi7.9 - 8.3Pancreatic tissue[5]
M4pKi7.9 - 8.3Striatum[5]

Note: Hexahydro-difenidol is a structural analog of diphenidol. The pKi value is the negative logarithm of the inhibition constant (Ki) and is a measure of the binding affinity of an antagonist.

Experimental Protocols

The characterization of diphenidol's mechanism of action relies on a suite of well-established experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the pKi of this compound at human M1-M5 muscarinic receptors.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled Ligand: this compound.

  • Reference Compound: Atropine (B194438) (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparations on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [³H]-NMS, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-NMS, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the diphenidol concentration.

    • Determine the IC50 value (the concentration of diphenidol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is the negative logarithm of the Ki.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype in a functional tissue preparation.

Materials:

  • Isolated tissue preparation expressing the target muscarinic receptor (e.g., guinea pig ileum for M3, rabbit vas deferens for M4).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Agonist: Carbachol or acetylcholine.

  • Antagonist: this compound.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath containing physiological salt solution and allow it to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of diphenidol, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of diphenidol, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of diphenidol on the x-axis.

    • The x-intercept of the resulting linear regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by diphenidol and a typical experimental workflow.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein-coupled signaling cascades.

Muscarinic_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) ACh_Gq Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh_Gq->M1_M3_M5 Gq_protein Gq/11 M1_M3_M5->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Diphenidol_Gq Diphenidol Diphenidol_Gq->M1_M3_M5 antagonizes ACh_Gi Acetylcholine M2_M4 M2, M4 Receptors ACh_Gi->M2_M4 Gi_protein Gi/o M2_M4->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Gi Cellular Response (e.g., decreased heart rate, neuronal inhibition) PKA->Cellular_Response_Gi Diphenidol_Gi Diphenidol Diphenidol_Gi->M2_M4 antagonizes

Caption: Muscarinic Receptor Signaling Pathways Antagonized by Diphenidol.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of diphenidol for muscarinic receptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membrane Homogenates (e.g., CHO cells expressing hM1-hM5) start->prep_membranes setup_assay Set up 96-well Plate Assay (Total, Non-specific, and Competitive Binding Wells) prep_membranes->setup_assay add_reagents Add Reagents: 1. Buffer/Atropine/Diphenidol 2. [³H]-NMS (Radioligand) 3. Membrane Homogenate setup_assay->add_reagents incubate Incubate to Reach Equilibrium (e.g., 60 min at 37°C) add_reagents->incubate filter_wash Rapid Filtration and Washing to Separate Bound and Free Ligand incubate->filter_wash scint_count Scintillation Counting to Quantify Radioactivity filter_wash->scint_count analyze_data Data Analysis: - Calculate Specific Binding - Non-linear Regression (IC50) - Cheng-Prusoff Equation (Ki) scint_count->analyze_data end End (pKi Value) analyze_data->end

Caption: Workflow for Determining Diphenidol's Binding Affinity.

Logical Relationship of Diphenidol's Action

This diagram illustrates the logical flow from diphenidol's chemical properties to its therapeutic effects.

Diphenidol_Logic cluster_drug Drug Properties cluster_interaction Receptor Interaction cluster_effect Physiological Effect diphenidol_structure Diphenidol Chemical Structure muscarinic_receptors Muscarinic Receptors (M1, M2, M3, M4) diphenidol_structure->muscarinic_receptors binds to binding Competitive Antagonism of Acetylcholine muscarinic_receptors->binding block_signaling Blockade of Muscarinic Signaling Pathways binding->block_signaling vestibular_system Modulation of Vestibular System block_signaling->vestibular_system ctz Action on Chemoreceptor Trigger Zone (CTZ) block_signaling->ctz therapeutic_outcome Anti-emetic and Anti-vertigo Effects vestibular_system->therapeutic_outcome ctz->therapeutic_outcome

Caption: Logical Pathway of Diphenidol's Mechanism of Action.

Discussion

This compound functions as a non-selective antagonist at muscarinic acetylcholine receptors. Its therapeutic efficacy in treating vertigo and emesis is attributed to its ability to competitively inhibit the binding of acetylcholine to M1, M2, M3, and M4 receptor subtypes. This antagonism disrupts the normal signaling cascades initiated by these receptors.

For the Gq/11-coupled M1, M3, and M5 receptors, which are involved in processes such as smooth muscle contraction and glandular secretion, diphenidol's antagonism prevents the activation of phospholipase C. This, in turn, inhibits the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels.

For the Gi/o-coupled M2 and M4 receptors, which are involved in neuronal inhibition and cardiac chronotropy, diphenidol's antagonism prevents the inhibition of adenylyl cyclase. This leads to a relative increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, counteracting the effects of acetylcholine.

The anti-vertigo effects of diphenidol are thought to arise from its action on muscarinic receptors within the vestibular system, while its anti-emetic effects are likely mediated through its action on the chemoreceptor trigger zone (CTZ) in the brainstem.

Conclusion

This compound's primary mechanism of action is the competitive antagonism of multiple muscarinic acetylcholine receptor subtypes. This leads to the modulation of key signaling pathways, resulting in its clinical efficacy as an anti-emetic and anti-vertigo agent. Further research to fully elucidate its binding profile across all five muscarinic receptor subtypes and to explore the nuances of its interaction with downstream signaling components will provide a more complete understanding of its pharmacology and may inform the development of more selective and potent therapeutic agents.

References

Diphenidol Hydrochloride's Impact on the Vestibular System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Preclinical Data in Animal Models

This technical guide provides a comprehensive overview of the effects of diphenidol (B1670726) hydrochloride on the vestibular system, drawing from key studies in animal models. It is intended for researchers, scientists, and drug development professionals engaged in the study of vestibular function and the development of novel therapeutics for balance disorders. This document synthesizes available data on the drug's mechanism of action, its quantitative effects on vestibular reflexes, and detailed experimental protocols utilized in this area of research.

Core Mechanism of Action

Diphenidol hydrochloride primarily exerts its effects on the vestibular system through its action as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. The vestibular nuclei, central processors of vestibular information, are rich in cholinergic innervation and express various mAChR subtypes, with M2 and M3 being the most prominent in the medial vestibular nucleus (MVN).[1][2]

Diphenidol's antagonism of these receptors leads to a reduction in the excitatory signaling within the vestibular nuclei, thereby dampening the response to vestibular stimulation. This is believed to be the primary mechanism underlying its anti-vertiginous and anti-emetic properties.

Signaling Pathways

The binding of acetylcholine (ACh) to postsynaptic M3 receptors on MVN neurons that project to the cerebellum typically results in neuronal excitation. Conversely, presynaptic M2 receptors on the terminals of vestibular primary afferents act to inhibit the release of glutamate, the primary excitatory neurotransmitter in this pathway.[1][2] Diphenidol, by blocking these receptors, modulates these signaling cascades. The precise downstream effects involve complex interactions with G-protein coupled pathways that ultimately influence neuronal excitability.

G cluster_presynaptic Presynaptic Terminal (Vestibular Afferent) cluster_postsynaptic Postsynaptic Neuron (MVN) ACh_pre Acetylcholine M2 M2 Receptor ACh_pre->M2 Binds Glutamate_release Glutamate Release M2->Glutamate_release Inhibits Excitability Neuronal Excitability Glutamate_release->Excitability Stimulates ACh_post Acetylcholine M3 M3 Receptor ACh_post->M3 Binds M3->Excitability Increases Diphenidol Diphenidol Diphenidol->M2 Antagonizes Diphenidol->M3 Antagonizes

Figure 1: Simplified signaling pathway of diphenidol's action on vestibular neurons.

Quantitative Data from Animal Studies

While much of the foundational research on diphenidol was conducted several decades ago, and detailed quantitative data from these studies can be challenging to access, this section aims to summarize the available information in a structured format.

Table 1: Effect of Diphenidol on Neuronal Activity in the Vestibular Nuclei of Cats

ParameterAnimal ModelDosageRoute of AdministrationObserved EffectCitation
Spontaneous Firing RateCatNot SpecifiedIntravenousDepression of spontaneous activity[3]
Evoked Potentials (Vestibular Nerve Stimulation)CatNot SpecifiedIntravenousDepression of monosynaptic and polysynaptic potentials[3]

Table 2: Effect of Diphenidol on Nystagmus in Rabbits

ParameterAnimal ModelDosageRoute of AdministrationObserved EffectCitation
NystagmusRabbitNot SpecifiedNot SpecifiedData not available in accessible literature

Note: The full text of the primary study on diphenidol's effect on nystagmus in rabbits (Katz et al., 1969) was not available through the conducted searches. Therefore, specific quantitative data on parameters such as slow-phase velocity or frequency of nystagmus could not be included.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of diphenidol and vestibular function in animal models.

Electrophysiological Recording in the Feline Medial Vestibular Nucleus

This protocol is based on methodologies used in studies of drug effects on the vestibular nuclei of cats.

G A Animal Preparation - Adult cat - Anesthesia (e.g., alpha-chloralose) - Tracheotomy and cannulation - Fixation in stereotaxic frame B Surgical Procedure - Craniotomy to expose cerebellum - Partial aspiration of cerebellum to access floor of 4th ventricle A->B C Electrode Placement - Glass micropipette electrode assembly - Stereotaxic coordinates for MVN - Advancement of electrode while monitoring for vestibular-responsive neurons B->C D Vestibular Stimulation - Sinusoidal horizontal rotation on a turntable - Parameters: e.g., 0.2-0.5 Hz, ±10-20° amplitude C->D F Data Acquisition - Extracellular recording of neuronal spikes - Amplification and filtering of signal - Conversion to digital signal C->F D->F E Drug Administration - Intravenous injection via cannulated vein OR - Microiontophoretic application directly onto the neuron E->F G Data Analysis - Measurement of spontaneous firing rate - Analysis of firing rate modulation in response to rotation - Comparison of pre- and post-drug activity F->G

Figure 2: Experimental workflow for electrophysiological recording in the feline vestibular nucleus.

Detailed Steps:

  • Animal Preparation: Adult cats are anesthetized, typically with alpha-chloralose. A tracheotomy is performed, and the animal is artificially ventilated. The animal is then placed in a stereotaxic frame to ensure a stable head position.

  • Surgical Procedure: A craniotomy is performed over the cerebellum. A portion of the cerebellum is gently aspirated to expose the floor of the fourth ventricle, providing access to the underlying vestibular nuclei.

  • Electrode Placement: A multi-barreled glass micropipette electrode assembly is used. One barrel serves as the recording electrode, while the others are filled with drug solutions for microiontophoresis. The electrode is advanced into the brainstem using stereotaxic coordinates for the medial vestibular nucleus. The identification of MVN neurons is confirmed by their characteristic firing patterns in response to vestibular stimulation.

  • Vestibular Stimulation: The turntable is rotated sinusoidally in the horizontal plane to elicit a vestibular response.

  • Drug Administration: Diphenidol can be administered intravenously to observe its systemic effects or applied directly to the vicinity of the recorded neuron via microiontophoresis for a more localized assessment.

  • Data Acquisition: The extracellular action potentials of single MVN neurons are recorded, amplified, and filtered. The analog signal is converted to a digital signal for computer analysis.

  • Data Analysis: The spontaneous firing rate and the modulation of firing in response to sinusoidal rotation are quantified before and after the administration of diphenidol.

Induction and Measurement of Nystagmus in Rabbits

This protocol outlines a general procedure for studying the effects of drugs on vestibular nystagmus in rabbits.

Detailed Steps:

  • Animal Preparation: An adult rabbit is placed in a restraining box with its head fixed.

  • Nystagmus Induction: Vestibular nystagmus is induced by caloric stimulation (irrigation of the external ear canal with warm or cold water) or by rotational stimulation on a turntable.

  • Eye Movement Recording: Eye movements are recorded using a non-invasive method such as video-oculography.

  • Drug Administration: Diphenidol is administered, and after a suitable interval, vestibular stimulation is repeated.

  • Data Analysis: The recorded eye movements are analyzed to quantify the key parameters of nystagmus, such as the slow-phase velocity, frequency, and duration, both before and after drug administration.

Conclusion and Future Directions

The available evidence from animal models strongly indicates that this compound modulates vestibular function primarily through its anticholinergic activity within the vestibular nuclei. While qualitative effects on neuronal firing and vestibular reflexes are documented, there is a clear need for more comprehensive quantitative studies. Future research should focus on:

  • Dose-response studies: To precisely characterize the relationship between diphenidol concentration and its effects on neuronal activity and vestibular reflexes.

  • Receptor subtype specificity: To investigate the relative contribution of different muscarinic receptor subtypes to the action of diphenidol in the vestibular system.

  • Modern vestibular function tests: To assess the impact of diphenidol on more sophisticated measures of vestibular function, such as the vestibulo-ocular reflex (VOR) gain and vestibular-evoked myogenic potentials (VEMPs), in rodent models.

  • Postural stability assessment: To quantify the effects of diphenidol on balance and postural control using force plate analysis in rodent models.[4][5][6][7][8]

A more detailed understanding of the quantitative pharmacology of diphenidol in the vestibular system will be invaluable for the development of more targeted and effective treatments for vertigo and other balance disorders.

References

Interaction of Diphenidol Hydrochloride with the Chemoreceptor Trigger Zone (CTZ): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol hydrochloride is an antiemetic and antivertigo agent with a mechanism of action that, while not fully elucidated, is understood to involve the chemoreceptor trigger zone (CTZ) and the vestibular system.[1][2] This technical guide provides an in-depth overview of the interaction of Diphenidol with the CTZ, focusing on its effects on key neurotransmitter receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support further research and drug development in the field of antiemetics.

Introduction to this compound and the Chemoreceptor Trigger Zone

Diphenidol is utilized for the management of nausea and vomiting associated with various conditions, including postoperative states, Meniere's disease, and labyrinthine disturbances.[1] Its therapeutic effects are attributed to its action on the CTZ, a highly vascularized area in the medulla oblongata's area postrema that detects emetic substances in the blood and cerebrospinal fluid.[3][4][5] The CTZ is rich in a variety of neurotransmitter receptors, including dopamine (B1211576) D2, muscarinic M3, serotonin (B10506) 5-HT3, and histamine (B1213489) H1 receptors, which are key targets for antiemetic drugs.[4][5][6] Diphenidol is thought to exert its antiemetic effects through the antagonism of muscarinic and potentially dopaminergic receptors within the CTZ.[3][7][8]

Molecular Interactions and Quantitative Data

Parameter Receptor Value Method Reference
pKbMuscarinic M26.72Functional Assay[9][10]
pKbMuscarinic M37.02Functional Assay[9][10]
Pharmacokinetic Data (Single Dose, Healthy Volunteers)
Cmax-321.15 ± 162.46 µg/LGC-MS
tmax-2.25 ± 0.62 hGC-MS
t1/2β-21.22 ± 22.30 hGC-MS
Pharmacokinetic Data (Multiple Doses, Healthy Volunteers)
Cmax-360.98 ± 175.58 µg/LGC-MS
tmax-1.75 ± 0.54 hGC-MS
t1/2β-29.27 ± 49.65 hGC-MS
In Vivo Efficacy
Apomorphine-induced emesis (Dog)-Significant prevention at 3.2 mg/kg, i.v.In vivo emesis model[1][2]
Copper sulfate-induced emesis (Ferret)-Weak antiemetic activity at 10 mg/kg, i.p.In vivo emesis model[1][2]

Signaling Pathways in the Chemoreceptor Trigger Zone

The CTZ communicates with the vomiting center, primarily through dopaminergic and muscarinic signaling pathways. Diphenidol's antagonism of these receptors disrupts the downstream signaling cascades that lead to the sensation of nausea and the act of vomiting.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors in the CTZ are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Activation of these receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately contributes to the activation of the vomiting center. Diphenidol is hypothesized to act as an antagonist at these receptors, thereby preventing the dopamine-induced signaling.

D2_signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Diphenidol Diphenidol Diphenidol->D2R Blocks G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vomiting_Center Activation of Vomiting Center cAMP->Vomiting_Center Leads to

Dopamine D2 receptor signaling pathway and Diphenidol's antagonistic action.
Muscarinic M3 Receptor Signaling Pathway

Muscarinic M3 receptors in the CTZ are coupled to Gq proteins. Acetylcholine (B1216132) binding to these receptors activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration and subsequent activation of the vomiting reflex. Diphenidol acts as an antagonist at M3 receptors, blocking this signaling cascade.

M3_signaling cluster_membrane Cell Membrane ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Diphenidol Diphenidol Diphenidol->M3R Blocks Gq_protein Gq M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Produces PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Releases Vomiting_Center Activation of Vomiting Center Ca2_release->Vomiting_Center Leads to

Muscarinic M3 receptor signaling pathway and Diphenidol's antagonistic action.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of Diphenidol with the CTZ.

In Vitro Assays

This assay determines the binding affinity of Diphenidol for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • HEK293 cells stably expressing human dopamine D2 receptors

    • [3H]-Spiperone (radioligand)

    • This compound

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4

    • Scintillation fluid

    • 96-well microplates

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare cell membranes from HEK293-D2 cells.

    • In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Spiperone (e.g., 0.2 nM), and varying concentrations of Diphenidol.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Determine the IC50 value of Diphenidol and calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (HEK293-D2) - [3H]-Spiperone - Diphenidol dilutions - Buffers start->prep_reagents plate_setup Set up 96-well plate: Add buffer, [3H]-Spiperone, and Diphenidol prep_reagents->plate_setup add_membranes Add Cell Membranes to initiate binding plate_setup->add_membranes incubate Incubate at Room Temperature (60-90 min) add_membranes->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer (3x) filter->wash scintillation Add Scintillation Fluid and Count Radioactivity wash->scintillation analyze Analyze Data: Determine IC50 and Ki scintillation->analyze end End analyze->end

Workflow for Dopamine D2 Receptor Competitive Radioligand Binding Assay.

This functional assay measures the ability of Diphenidol to antagonize the increase in intracellular calcium induced by a muscarinic agonist.

  • Materials:

    • CHO or HEK293 cells stably expressing human muscarinic M3 receptors

    • Fura-2 AM or Fluo-4 AM (calcium indicator dye)

    • Carbachol or Acetylcholine (muscarinic agonist)

    • This compound

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • Fluorescence plate reader with automated injection

  • Procedure:

    • Plate the M3 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 45-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Add varying concentrations of Diphenidol to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Inject a fixed concentration of a muscarinic agonist (e.g., carbachol) into the wells.

    • Immediately record the change in fluorescence over time.

    • Determine the inhibitory effect of Diphenidol on the agonist-induced calcium response and calculate the IC50 value.

calcium_flux_workflow start Start plate_cells Plate M3 Receptor-Expressing Cells in 96-well Plate start->plate_cells load_dye Load Cells with Calcium Indicator Dye plate_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells add_diphenidol Add Diphenidol at Varying Concentrations wash_cells->add_diphenidol incubate_drug Incubate with Diphenidol add_diphenidol->incubate_drug read_baseline Measure Baseline Fluorescence incubate_drug->read_baseline inject_agonist Inject Muscarinic Agonist (e.g., Carbachol) read_baseline->inject_agonist record_fluorescence Record Fluorescence Change over Time inject_agonist->record_fluorescence analyze Analyze Data: Determine IC50 record_fluorescence->analyze end End analyze->end

Workflow for Muscarinic M3 Receptor Calcium Flux Assay.
In Vivo Models

This model is used to evaluate the antiemetic potential of compounds against a centrally acting emetogen that stimulates dopamine D2 receptors in the CTZ.

  • Animals: Male ferrets (1-1.5 kg)

  • Acclimation: House ferrets individually and allow at least 7 days for acclimation to the laboratory environment.

  • Procedure:

    • Fast the ferrets overnight with free access to water.

    • On the day of the experiment, place each ferret in a transparent observation cage for a 30-60 minute habituation period.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally, intravenously, or orally).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (B128758) hydrochloride (e.g., 0.1-0.25 mg/kg, subcutaneously).

    • Observe the animals continuously for a set period (e.g., 1-2 hours) and record the latency to the first emetic episode, the number of retches, and the number of vomits.

    • Compare the emetic responses in the Diphenidol-treated groups to the vehicle-treated control group to determine the antiemetic efficacy.

This model is used to assess the efficacy of anti-motion sickness drugs.

  • Animals: Male or female Suncus murinus (30-50 g)

  • Acclimation: House shrews individually and allow for a 1-2 week acclimation period.

  • Procedure:

    • Administer this compound or vehicle subcutaneously or intraperitoneally.

    • After a pretreatment period (e.g., 30 minutes), place the shrew in a small container on a horizontal shaker.

    • Subject the animal to motion (e.g., 1-2 Hz, 2-4 cm horizontal displacement) for a fixed duration (e.g., 10-15 minutes).

    • Observe the animal during and after the motion stimulus for a set period and record the number of emetic episodes (retching and vomiting).

    • Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes in the drug-treated groups compared to the control group.

Conclusion

This compound exerts its antiemetic effects through a complex mechanism involving the chemoreceptor trigger zone, with strong evidence for its role as a muscarinic M3 receptor antagonist. While its interaction with dopamine D2 receptors is also implicated, further quantitative binding studies are needed to fully characterize this aspect of its pharmacology. The experimental protocols detailed in this guide provide a framework for future investigations into the precise mechanisms of Diphenidol and for the development of novel antiemetic therapies targeting the CTZ. The provided signaling pathway diagrams offer a visual representation of the current understanding of Diphenidol's action at the molecular level.

References

In Vitro Anticholinergic Properties of Diphenidol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticholinergic properties of Diphenidol hydrochloride, a muscarinic receptor antagonist utilized for its antiemetic and antivertigo effects. This document details its binding affinities to muscarinic receptor subtypes, the experimental protocols used to determine these properties, and the associated signaling pathways.

Core Anticholinergic Profile of this compound

This compound exerts its pharmacological effects primarily through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its interaction has been characterized across various receptor subtypes, revealing a non-selective binding profile.

Data Presentation: Quantitative Analysis of Receptor Antagonism

Table 1: Muscarinic Receptor Binding Affinities (pKi) of Diphenidol Analogues

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)Source
(R)-Hexahydro-difenidol7.9 - 8.37.07.9 - 8.37.9 - 8.3Not Reported
(S)-Hexahydro-difenidol5.8 - 6.15.8 - 6.15.8 - 6.15.8 - 6.1Not Reported
DiphenidolBinds with super-imposable affinity across M1-M4Binds with super-imposable affinity across M1-M4Binds with super-imposable affinity across M1-M4Binds with super-imposable affinity across M1-M4Not Reported

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate stronger binding affinity.

Table 2: Functional Antagonism (pKb) of this compound

Receptor SubtypepKb ValueSource
M26.72
M37.02

Note: pKb is the negative logarithm of the antagonist's dissociation constant determined from functional assays. Higher pKb values indicate greater antagonist potency.

Experimental Protocols

The determination of the anticholinergic properties of this compound relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled compound of interest.

Objective: To determine the inhibitory constant (Ki) of this compound at the five muscarinic receptor subtypes (M1-M5).

Materials and Methods:

  • Receptor Source: Membranes from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells) or tissue preparations rich in a specific receptor subtype (e.g., rabbit vas deferens for M1, guinea-pig atria for M2, guinea-pig ileum for M3) are used.

  • Radioligand: A tritiated muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), is commonly used.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl2 at a physiological pH (e.g., 7.4).

  • Procedure:

    • A constant concentration of the radioligand is incubated with the receptor preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand (e.g., [3H]-NMS) Radioligand->Incubate Diphenidol Diphenidol HCl (unlabeled) Diphenidol->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for an isolated tissue bath experiment.

Signaling Pathways

This compound, as a muscarinic antagonist, blocks the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors. These pathways are dependent on the G-protein to which the specific receptor subtype is coupled.

M1, M3, and M5 Receptor Signaling Pathway (Gq/11 Coupled)

The M1, M3, and M5 muscarinic receptor subtypes are coupled to the Gq/11 family of G-proteins. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound competitively blocks the initial binding of acetylcholine, thereby inhibiting this entire cascade.

M1_M3_M5_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine (Agonist) M_Receptor M1/M3/M5 Receptor ACh->M_Receptor Binds & Activates Diphenidol Diphenidol HCl (Antagonist) Diphenidol->M_Receptor Binds & Blocks Gq11 Gq/11 Protein M_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Intracellular Ca2+ Release ER->Ca_Release Ca_Release->PKC Co-activates Response Cellular Response Ca_Release->Response PKC->Response Phosphorylates Targets

Caption: Antagonism of the M2/M4 signaling pathway.

Probing the Enigmatic Dopaminergic Activity of Diphenidol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol hydrochloride, a piperidinol derivative, is a well-established antiemetic and antivertigo agent. Its therapeutic effects are primarily attributed to its actions on the vestibular system and the chemoreceptor trigger zone (CTZ). While its anticholinergic properties are recognized, emerging evidence from comprehensive pharmacological databases suggests a potential interaction with dopaminergic pathways. This technical guide delves into the dopaminergic receptor blocking activity of this compound, presenting available quantitative data, outlining detailed experimental protocols for its investigation, and visualizing the complex biological processes involved. This document aims to provide a foundational resource for researchers seeking to further elucidate the pharmacological profile of this multifaceted compound.

Introduction

This compound is clinically utilized for the management of nausea, vomiting, and vertigo associated with various conditions, including Meniere's disease and postoperative states. The precise mechanism of action remains to be fully elucidated, though it is understood to involve the depression of vestibular stimulation and an action on the medullary chemoreceptor trigger zone (CTZ). The CTZ is a critical area for the initiation of emesis and is rich in various neurotransmitter receptors, including dopamine (B1211576) D2 and D3 receptors. The hypothesis that this compound may exert its antiemetic effects, at least in part, through the blockade of these dopaminergic receptors is a compelling area of investigation.

Quantitative Analysis of Dopaminergic Receptor Interaction

While dedicated peer-reviewed studies focusing solely on the dopaminergic activity of this compound are limited, data from large-scale toxicogenomics databases provide a crucial starting point for quantitative assessment. The DrugMatrix®, a comprehensive molecular toxicology reference database from the U.S. National Toxicology Program, has reported a binding affinity for Diphenidol at the dopamine D3 receptor.

Table 1: Binding Affinity of this compound for the Dopamine D3 Receptor

CompoundReceptorBinding Affinity (Ki) in nMData Source
DiphenidolDopamine D3776.25DrugMatrix®

Note: The Ki value is a measure of the inhibitory constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Investigating Dopaminergic Activity

To further characterize the interaction of this compound with dopamine receptors, a series of in vitro and in vivo experiments are necessary. The following protocols are detailed methodologies for key assays.

In Vitro Radioligand Binding Assay for Dopamine D3 Receptor

This assay determines the binding affinity of this compound to the dopamine D3 receptor through competition with a radiolabeled ligand.

Objective: To calculate the inhibitory constant (Ki) of this compound at the human dopamine D3 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or other suitable D3-preferring radioligand.

  • Non-specific binding control: Haloperidol or another potent D2/D3 antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • This compound stock solution and serial dilutions.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Thaw the D3 receptor membrane preparations on ice.

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]-Spiperone (typically at or below its Kd value).

    • Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a high concentration of Haloperidol (e.g., 10 µM).

  • Add the D3 receptor membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement in D3 Receptor-Expressing Cells

This assay determines whether this compound acts as an antagonist at the D3 receptor by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To assess the functional antagonist activity of this compound at the dopamine D3 receptor.

Materials:

  • Cells stably expressing the human dopamine D3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.

  • Dopamine or a selective D3 agonist (e.g., Quinpirole).

  • Forskolin (an adenylyl cyclase activator).

  • This compound stock solution and serial dilutions.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Plate the D3 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of a D3 agonist (typically the EC₈₀ concentration) in the presence of Forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the detection of Gi-mediated inhibition.

  • Incubate for a specific time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the this compound concentration.

  • An increase in cAMP levels in the presence of the agonist and this compound, compared to the agonist alone, indicates antagonist activity.

  • Determine the IC₅₀ value for the antagonist effect.

In Vivo Microdialysis for Measuring Dopamine Release

This advanced in vivo technique can be used to investigate the effect of this compound on dopamine levels in specific brain regions of freely moving animals.

Objective: To determine if systemic administration of this compound alters extracellular dopamine concentrations in a brain region rich in D3 receptors (e.g., the nucleus accumbens).

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • A microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for systemic administration.

  • A fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for dopamine analysis.

Procedure:

  • Surgically implant a guide cannula targeting the brain region of interest in anesthetized animals using a stereotaxic frame.

  • Allow the animals to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into a fraction collector.

  • After a stable baseline of dopamine levels is established, administer this compound systemically (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Express the post-administration dopamine levels as a percentage of the baseline levels.

  • An increase in extracellular dopamine levels following this compound administration could suggest antagonism of presynaptic D2/D3 autoreceptors.

Visualizing the Pathways and Processes

To better understand the theoretical framework and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

Dopamine_D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds & Activates Diphenidol Diphenidol Hydrochloride Diphenidol->D3R Blocks Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Response Cellular Response cAMP->Response Downstream Effects

Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Radioligand_Binding_Assay_Workflow start Start prep Prepare D3 Receptor Membranes & Reagents start->prep incubate Incubate Membranes with [³H]-Spiperone & Diphenidol prep->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: IC₅₀ & Ki Calculation count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay to Determine Diphenidol's Affinity for the D3 Receptor.

In_Vivo_Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF & Collect Baseline Samples probe_insertion->perfusion administer Administer Diphenidol Hydrochloride perfusion->administer collect_post Collect Post-Administration Samples administer->collect_post hplc Analyze Dopamine Levels (HPLC-ECD) collect_post->hplc analyze Data Analysis hplc->analyze end End analyze->end

A Technical Guide to the Solubility and Stability of Diphenidol Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diphenidol hydrochloride, a muscarinic antagonist used as an antiemetic and antivertigo agent. The information herein is intended to support research, formulation development, and analytical activities by providing key data and methodologies.

Executive Summary

This compound is a white to off-white crystalline powder. It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, with more limited solubility in aqueous media. While the solid form is stable for extended periods when stored appropriately, its stability in solution, particularly aqueous solutions, is a critical consideration for laboratory and formulation work. This guide summarizes the available quantitative data on its solubility, discusses its stability profile, and provides standardized experimental protocols for its characterization.

Solubility Profile

The solubility of this compound has been reported in several common laboratory solvents. The data, compiled from various sources, is presented in Table 1. It is important to note that solubility values can be influenced by factors such as temperature, pH, and the polymorphic form of the compound.

Data Presentation: Solubility of this compound

SolventSolubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)~30 - 69[1][2]
Ethanol~30 - 36[1][2]
Dimethylformamide (DMF)~50[1]
MethanolFreely Soluble[3]
Water~2 - 15Solubility is pH-dependent.[4][5]
Phosphate-Buffered Saline (PBS), pH 7.2~2[1]

Note: "Freely Soluble" is a qualitative description from pharmacopeial standards, generally indicating a solubility of >100 mg/mL. Variations in reported solubility values may arise from different experimental conditions and methodologies.

Stability Profile

Understanding the stability of this compound is crucial for ensuring the integrity of stock solutions, experimental samples, and potential formulations.

Solid-State Stability

As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

Solution Stability

The stability of this compound in solution is influenced by the solvent, pH, temperature, and exposure to light.

  • Aqueous Solutions: It is recommended not to store aqueous solutions of this compound for more than one day.[1] This suggests a potential for degradation, such as hydrolysis, in aqueous environments over time.

  • pH Influence: While specific studies on the effect of pH on the degradation of this compound in common laboratory solvents are not extensively detailed in the available literature, it is known that the pH of a solution can significantly impact the stability of compounds containing functional groups susceptible to hydrolysis.[6][7]

  • Temperature: A study on the stability of difenidol in preserved blood samples indicated no significant decomposition when stored at 20°C, 4°C, and -20°C for up to two months.[8][9] However, this is in a biological matrix and may not directly translate to its stability in pure laboratory solvents. Thermal degradation studies are a common component of forced degradation testing.[10]

  • Photostability: One source indicates that this compound is "stable in light & air".[11] However, for comprehensive characterization, photostability testing according to ICH guidelines is recommended.[12]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not widely published. Therefore, the following sections describe generalized methodologies based on established pharmaceutical guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][4][5][8][13][14][15][16]

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the shake-flask method, a common technique outlined in USP General Chapter <1236>.[2][15]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, ethanol, PBS)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC with a validated method for this compound quantification

Procedure:

  • Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let the undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[17][18][19]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound solution in the solvent of interest

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for hydrolysis studies

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled oven for thermal stress

  • Photostability chamber for photolytic stress

  • Validated stability-indicating HPLC method

Procedure:

  • Hydrolytic Degradation:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Maintain the solutions at a controlled temperature (e.g., 60°C) for a specified duration.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature or a slightly elevated temperature.

    • Analyze samples at different time intervals.

  • Thermal Degradation:

    • Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 70°C) in a temperature-controlled oven.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.[12]

    • Protect a control sample from light.

    • Analyze both the exposed and control samples after a defined period.

For all forced degradation studies, the analysis by a stability-indicating HPLC method will allow for the separation and quantification of the parent drug and any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for characterizing the solubility and stability of a drug substance like this compound.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) cluster_data Data Analysis and Reporting A Add excess Diphenidol HCl to solvent B Equilibrate in shaker (controlled temp) A->B C Separate solid and liquid phases (centrifuge) B->C D Quantify concentration in supernatant (HPLC) C->D I Determine solubility value D->I E Prepare Diphenidol HCl solutions F Expose to stress conditions (Acid, Base, Oxidizing Agent, Heat, Light) E->F G Analyze samples at time intervals (Stability-Indicating HPLC) F->G H Identify and quantify degradants G->H J Characterize degradation profile H->J L Technical Guide / Whitepaper I->L J->L K Develop stability-indicating method K->J

Caption: Workflow for Solubility and Stability Testing.

Logical Relationship in Stability Assessment

The following diagram illustrates the logical relationship between different stress conditions in a forced degradation study.

G cluster_stress Forced Degradation Stress Conditions DS Diphenidol HCl Drug Substance Hydrolysis Hydrolysis (Acidic/Basic) DS->Hydrolysis Solution Oxidation Oxidation (H2O2) DS->Oxidation Solution Thermal Thermal (Heat) DS->Thermal Solid/Solution Photo Photolysis (Light) DS->Photo Solid/Solution Degradation Degradation Products Hydrolysis->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation

Caption: Forced Degradation Pathways.

References

Methodological & Application

Application Notes and Protocols for Investigating the Paradoxical Vertigo-Inducing Effects of Diphenidol Hydrochloride in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenidol hydrochloride is a well-established antiemetic and antivertigo agent utilized in the management of conditions such as Meniere's disease and postoperative nausea.[1][2][3] Its therapeutic effects are attributed to its action on the chemoreceptor trigger zone and the vestibular nuclei, where it is thought to diminish vestibular stimulation and depress labyrinthine function.[4][5] The primary mechanism of action is believed to be through the antagonism of muscarinic receptors, thereby inhibiting acetylcholine-mediated signaling in the vestibular system.[2][6]

While clinically employed for its vertigo-suppressing properties, there is some evidence to suggest that this compound may, paradoxically, induce dizziness as a side effect in some individuals.[7][8] This has led to the hypothesis that under certain conditions, such as at specific dose ranges, this compound might elicit vertigo-like symptoms. This document provides a detailed experimental protocol to investigate this potential paradoxical effect in rodent models. The following protocols are designed to be a starting point for researchers to explore this phenomenon and are based on established methods for assessing vestibular function in rodents.

Proposed Signaling Pathway of this compound

This compound's primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the vestibular nuclei and the chemoreceptor trigger zone (CTZ). In a healthy state, acetylcholine (ACh) plays a crucial role in transmitting signals related to balance and motion. By antagonizing these receptors, Diphenidol is thought to dampen the overstimulation of the vestibular system that leads to vertigo. However, a complete blockade or dysregulation of this cholinergic signaling could potentially disrupt normal vestibular processing and paradoxically lead to vertigo-like symptoms.

Diphenidol_Signaling_Pathway cluster_0 Normal Vestibular Signaling cluster_1 This compound Action ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor ACh->mAChR Binds to Vestibular_Nuclei Vestibular Nuclei mAChR->Vestibular_Nuclei Activates Balance Normal Balance Vestibular_Nuclei->Balance Diphenidol Diphenidol HCl Blocked_mAChR Blocked mAChR Diphenidol->Blocked_mAChR Antagonizes Reduced_Stimulation Reduced Stimulation Blocked_mAChR->Reduced_Stimulation Anti_Vertigo Anti-Vertigo Effect Reduced_Stimulation->Anti_Vertigo Paradoxical_Vertigo Potential Paradoxical Vertigo Reduced_Stimulation->Paradoxical_Vertigo Hypothesized

Caption: Proposed dual effect of this compound on vestibular signaling.

Experimental Protocols

This section outlines a series of experiments to assess the potential vertigo-inducing effects of this compound in rodents.

Animals and Housing
  • Species: Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g).

  • Housing: Animals should be housed in standard laboratory cages with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the commencement of experiments.

Drug Preparation and Administration
  • Compound: this compound powder.

  • Vehicle: Sterile saline (0.9% NaCl).

  • Preparation: Prepare a stock solution of this compound in sterile saline. Further dilutions should be made to achieve the desired final concentrations for injection.

  • Administration Routes: Intraperitoneal (IP) injection is recommended for systemic administration. Oral gavage can also be considered.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental protocol.

Experimental_Workflow A Acclimation (1 week) B Baseline Behavioral Testing A->B C Randomization into Groups (Vehicle, Low, Mid, High Dose) B->C D Diphenidol HCl Administration (Single Dose) C->D E Post-Dose Behavioral Assessment (Multiple Time Points) D->E F Data Analysis E->F

Caption: General experimental workflow for assessing this compound effects.

Dose-Response Study

A dose-response study is crucial to determine if this compound induces vertigo-like symptoms at specific concentrations.

  • Groups:

    • Group 1: Vehicle control (Sterile Saline)

    • Group 2: Low Dose this compound

    • Group 3: Mid Dose this compound

    • Group 4: High Dose this compound

  • Procedure:

    • Administer the assigned treatment (vehicle or this compound) via IP injection.

    • Observe the animals continuously for the first 30 minutes and then at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

    • Conduct a battery of behavioral tests at each observation time point to assess vestibular function.

Behavioral Assessment of Vestibular Function

A battery of tests should be employed to quantitatively and qualitatively assess vestibular dysfunction.

  • Rotarod Test: This test evaluates motor coordination and balance.

    • Apparatus: An accelerating rotarod.

    • Procedure: Place the rodent on the rotating rod, which gradually increases in speed. Record the latency to fall from the rod. A decrease in latency compared to baseline or the vehicle group may indicate impaired balance.

  • Tail-Lift Reflex: This reflex is dependent on vestibular input.

    • Procedure: Gently lift the rodent by the base of its tail. A healthy animal will extend its forelimbs towards the surface. Animals with vestibular deficits may exhibit abnormal posturing, such as curling of the body or head.

  • Air-Righting Reflex: This assesses the animal's ability to orient itself in space.

    • Procedure: Hold the rodent in a supine position and release it from a set height onto a soft surface. A normal animal will right itself and land on its feet. The time to righting is measured. An increased time suggests vestibular dysfunction.

  • Observational Scoring: A standardized scoring system should be used to rate the severity of vertigo-like behaviors.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Rotarod Performance Following this compound Administration

Treatment Group Latency to Fall (seconds) - Mean ± SEM
Vehicle Control
Low Dose
Mid Dose

| High Dose | |

Table 2: Air-Righting Reflex Time Following this compound Administration

Treatment Group Time to Right (seconds) - Mean ± SEM
Vehicle Control
Low Dose
Mid Dose

| High Dose | |

Table 3: Observational Scoring of Vertigo-like Symptoms

Behavior Vehicle Control Low Dose Mid Dose High Dose
Circling
Head Tilting
Ataxia

| Scored on a scale of 0 (absent) to 3 (severe) | | | | |

Conclusion

The experimental protocols outlined in this document provide a framework for investigating the potential paradoxical vertigo-inducing effects of this compound in rodents. By employing a dose-response study and a comprehensive battery of behavioral tests, researchers can systematically evaluate whether this anti-vertigo agent can, under specific conditions, disrupt vestibular function. The findings from such studies will contribute to a more complete understanding of the pharmacological profile of this compound and its complex interactions with the vestibular system. It is imperative to note that these protocols are intended to explore a hypothesized paradoxical effect, as the established clinical use of this compound is for the treatment, not induction, of vertigo.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diphenidol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Diphenidol (B1670726) hydrochloride in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Diphenidol hydrochloride, a muscarinic M2 and M3 receptor antagonist, is utilized in the treatment of vomiting and vertigo.[1] Accurate and precise analytical methods are crucial for its quantification in both bulk drug substances and finished pharmaceutical products to ensure safety and efficacy. This application note describes a robust HPLC method for the determination of this compound and its related substances.

Chromatographic Conditions

A reversed-phase HPLC method has been established for the effective separation and quantification of this compound. The following tables summarize the optimized chromatographic conditions and system suitability test (SST) parameters.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1: Assay and Related Substances in TabletsCondition 2: Analysis in Plasma
Column VP-ODS C18 (250 mm x 4.6 mm, 5 µm)[2][3]C18 column[4]
Mobile Phase 0.5% Triethylamine solution (adjusted to pH 4.0 with phosphoric acid)-Methanol (44:56)[2][3]Acetonitrile/0.3% Triethylamine (adjusted to pH 3.0 with phosphoric acid) (30:70, v/v)
Flow Rate 0.8 mL/min[2][3]1.0 mL/min
Injection Volume 20 µL10 µL[3]
Column Temperature 30 °C[2][3]40 °C
Detection Wavelength 210 nm[2][3]217 nm
Detector UVUV

Method Validation Summary

The analytical method has been validated in accordance with ICH guidelines, demonstrating its suitability for its intended purpose. The validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 3.158 - 63.15 mg/L (Correlation Coefficient: 1.0000)[3]
40 - 400 ng/mL (for plasma samples)[5][6]
25 - 75 µg/mL (r > 0.999)
Accuracy (% Recovery) Low Concentration: 100.4% (RSD=0.4%)[3]
Middle Concentration: 99.5% (RSD=0.8%)[3]
High Concentration: 99.8% (RSD=0.4%)[3]
Intra-day (plasma): 96.1 - 98.9%[5]
Inter-day (plasma): 98.8 - 101.4%[5]
Precision (%RSD) Repeatability: ≤ 2%
Limit of Detection (LOD) 1 ng[2][3]
Limit of Quantification (LOQ) 3 ng[3]

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (for Assay and Related Substances): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol (B129727) to obtain a stock solution.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 3.158 to 63.15 mg/L).[3]

  • Standard Solution (for Plasma Analysis): Prepare a stock solution of this compound in a suitable solvent. Spike blank plasma with the stock solution to prepare calibration standards and quality control (QC) samples at different concentration levels (e.g., 40, 200, and 400 ng/mL).[5][6]

Preparation of Sample Solutions
  • For Tablets:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of methanol, sonicate to dissolve, and dilute to volume with methanol.[7]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Plasma Samples:

    • To a volume of plasma sample, add a protein precipitation agent such as acetonitrile.[4]

    • Vortex mix and then centrifuge to separate the precipitated proteins.

    • Collect the supernatant and inject it into the HPLC system.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for the analyte.

  • Calculate the concentration of this compound in the samples by comparing the peak areas with those of the standards.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Sample Sample Weighing/Measurement & Dissolution Filtration Filtration Sample->Filtration Injection Injection into HPLC Dilution->Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Overall analytical workflow for the HPLC analysis of this compound.

Validation_Parameters MethodValidation HPLC Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Logical relationship of HPLC method validation parameters.

References

Application Note: Quantitative Analysis of Diphenidol Hydrochloride in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the determination of Diphenidol hydrochloride in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Diphenidol is an antiemetic and antivertigo agent. The described protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and analysis by GC-MS in Selected Ion Monitoring (SIM) mode. The method is suitable for pharmacokinetic studies, clinical research, and forensic toxicology.

Introduction

This compound, chemically known as 1,1-diphenyl-4-(1-piperidinyl)-1-butanol hydrochloride, is a muscarinic receptor antagonist used to treat nausea, vomiting, and vertigo.[1][2][3] Accurate quantification of Diphenidol in biological matrices is essential for clinical and forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a robust technique for bioanalytical applications.[4][5] This method provides a detailed protocol for the extraction and subsequent GC-MS analysis of Diphenidol from human plasma.

Principle

Diphenidol is extracted from an alkalinized plasma sample into an organic solvent using liquid-liquid extraction. The organic extract is then evaporated to dryness and reconstituted in a suitable solvent for injection into the GC-MS system. The compound is separated from other matrix components on a capillary GC column and subsequently detected by a mass spectrometer operating in electron ionization (EI) mode. Quantification is achieved by monitoring specific fragment ions characteristic of Diphenidol.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample (1 mL) Alkalinize Add NaOH (pH > 9) Sample->Alkalinize LLE Liquid-Liquid Extraction (e.g., with n-heptane) Alkalinize->LLE Centrifuge Centrifugation LLE->Centrifuge Separate Collect Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Transfer to vial Separate_GC Chromatographic Separation (HP-5MS Column) Inject->Separate_GC Ionize Electron Ionization (70 eV) Separate_GC->Ionize Detect_MS Mass Detection (SIM Mode) Ionize->Detect_MS Chromatogram Generate Chromatogram Detect_MS->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: GC-MS workflow for Diphenidol analysis.

Materials and Methods

Apparatus and Consumables
  • Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MSD)

  • GC Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Autosampler vials, 2 mL, with inserts

  • Centrifuge tubes, 15 mL, glass

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Vortex mixer

  • Pipettes and tips

Reagents and Standards
  • This compound reference standard

  • Methanol (B129727), HPLC grade

  • Ethyl acetate, HPLC grade

  • n-Heptane, HPLC grade

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Human plasma (drug-free)

  • Helium (carrier gas), 99.999% purity

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with methanol to create calibration standards ranging from 0.05 µg/mL to 5.0 µg/mL.

  • Spiked Plasma Samples: Spike 1 mL aliquots of drug-free human plasma with the working standard solutions to obtain final concentrations for the calibration curve and QC samples (low, mid, high).

Sample Extraction Protocol
  • Pipette 1 mL of plasma sample (standard, QC, or unknown) into a 15 mL glass centrifuge tube.

  • Add 100 µL of 1 M NaOH to alkalinize the sample (verify pH > 9).

  • Add 5 mL of n-heptane (or another suitable nonpolar solvent like hexane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Vortex for 30 seconds and transfer the solution to a GC vial with an insert for analysis.

GC-MS Operating Conditions
ParameterCondition
Gas Chromatograph
Injection Port Temp.280°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature150°C, hold for 1 min
Ramp Rate20°C/min to 300°C
Final Temperature300°C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored (m/z)98 (Quantifier), 211, 77 (Qualifiers)
Dwell Time100 ms

Results and Discussion

Mass Spectral Fragmentation

The analysis of Diphenidol (free base, M.W. 309.45) by GC-MS with electron ionization produces a characteristic fragmentation pattern. The molecular ion (M+) at m/z 309 is expected to be of low abundance. The major fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom within the piperidine (B6355638) ring, which is a common fragmentation route for tertiary amines.[6] This cleavage results in a stable, resonance-stabilized ion that is often the base peak.

Fragmentation cluster_mol Diphenidol (M+•, m/z 309) cluster_frag Major Fragmentation Pathways cluster_ions Characteristic Ions mol [C₂₁H₂₇NO]+• frag1 Alpha-Cleavage mol->frag1 EI frag2 Loss of Piperidine mol->frag2 Cleavage frag3 Loss of Phenyl Group mol->frag3 Cleavage ion1 m/z 98 (Base Peak) frag1->ion1 [C₆H₁₂N]+ ion2 m/z 211 frag2->ion2 [M - C₅H₁₀N]+ ion3 m/z 77 frag3->ion3 [C₆H₅]+

Caption: Predicted fragmentation of Diphenidol.
  • m/z 98: This ion is proposed as the base peak and quantifier, resulting from the alpha-cleavage of the butyl chain from the piperidine ring, yielding the stable C6H12N+ fragment.

  • m/z 211: This fragment likely arises from the loss of the piperidine moiety.

  • m/z 77: This is the characteristic phenyl cation (C6H5+), common in compounds containing unsubstituted benzene (B151609) rings.

Method Validation

A GC-MS method for the determination of Diphenidol in biological specimens has been developed and validated.[7][8][9] The method demonstrates good performance characteristics suitable for bioanalytical applications.

Table 1: Summary of Quantitative Method Performance

ParameterResultReference
Recovery> 90%[7][8][9]
Precision (RSD)< 10%[7][8][9]
Limit of Detection (LOD)0.05 µg/mL or µg/g[7][8][9]
Linearity(Not specified, but established)[7][8][9]

The method showed excellent recovery and precision, meeting the typical requirements for bioanalytical method validation.[7] The limit of detection is sufficient for therapeutic drug monitoring and forensic cases.[7]

Conclusion

The GC-MS method described provides a reliable and robust tool for the quantitative analysis of Diphenidol in human plasma. The protocol, involving a straightforward liquid-liquid extraction and SIM-mode detection, offers high sensitivity and specificity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring the accurate measurement of Diphenidol in biological samples.

References

Application Notes and Protocols for In Vivo Administration of Diphenidol Hydrochloride in Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenidol hydrochloride is a versatile pharmaceutical agent primarily recognized for its antiemetic and antivertigo properties.[1][2] Its mechanism of action, while not fully elucidated, is understood to involve the central nervous system, particularly the chemoreceptor trigger zone (CTZ) and the vestibular nuclei.[1] These regions are critical in regulating nausea, vomiting, and balance. Emerging research continues to explore its broader applications in neurological studies, leveraging its multifaceted pharmacological profile. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical neurological research, with a focus on rodent models of vestibular dysfunction.

Mechanism of Action

This compound exerts its effects through multiple pathways, making it a compound of interest for various neurological investigations. Its primary mechanisms include:

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Diphenidol acts as an antagonist at muscarinic receptors (subtypes M1, M2, M3, and M4), which are prevalent in the vestibular nuclei and play a significant role in vestibular processing.[3][4]

  • Dopamine (B1211576) D2 Receptor Antagonism: The antiemetic effect of Diphenidol is attributed to its blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1]

  • α1-Adrenoceptor Blockade: Diphenidol has been shown to bind to and inhibit α1-adrenoceptor subtypes (α1A, α1B, and α1D).[5] This action may contribute to its effects on blood flow in the vertebral arteries.[5]

  • Voltage-Gated Calcium Channel (Cav1.2) Inhibition: The compound also inhibits L-type voltage-gated calcium channels (Cav1.2), which are involved in regulating intracellular calcium concentrations.[5]

These diverse mechanisms suggest that this compound can modulate neuronal excitability and neurotransmission in key neurological circuits.

Pharmacokinetic Profile in Rodents

Understanding the pharmacokinetic properties of this compound is crucial for designing effective in vivo studies. A forensic toxicokinetics study in rats provides valuable data on its distribution and elimination.

ParameterValueSpeciesAdministration RouteSource
LD50 500 mg/kgRatIntragastric[6]
Elimination Half-life 9.58 hRatIntragastric
Apparent Volume of Distribution (Vd) 68.72 L/kgRatIntragastric
Plasma Protein Binding 42-70%RatNot specified
Primary Route of Elimination RenalRatIntragastric

Experimental Protocols

The following protocols are designed for investigating the efficacy of this compound in rodent models of vestibular dysfunction, a common application in neurological research.

Protocol 1: Evaluation of this compound in a Rat Model of Rotation-Induced Vertigo

This protocol assesses the ability of this compound to mitigate symptoms of vertigo induced by rotational stimulation.

1. Animal Model:

  • Species: Male Wistar rats (250-300g)

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline) + Rotational stimulation

  • Group 2: this compound (low dose) + Rotational stimulation

  • Group 3: this compound (medium dose) + Rotational stimulation

  • Group 4: this compound (high dose) + Rotational stimulation

  • Group 5: Sham (no rotation) + Vehicle control

3. Drug Preparation and Administration:

  • Vehicle: Sterile saline (0.9% NaCl).

  • This compound Dosing: Based on existing literature, a therapeutic dose range should be determined. For initial studies, doses can be extrapolated from toxicological data, starting significantly lower than the LD50. A suggested starting range could be 10-50 mg/kg.

  • Administration Route: Intraperitoneal (IP) injection.

  • Timing: Administer this compound or vehicle 30-60 minutes prior to rotational stimulation.

4. Induction of Rotational Vertigo:

  • Use a commercially available rodent rotator.

  • Place the rat in a restrainer on the rotator.

  • Rotate the animal at a constant velocity (e.g., 80-100 rpm) for a set duration (e.g., 5-10 minutes).

5. Behavioral Assessment of Vestibular Function:

  • Observation of Nystagmus: Immediately after rotation, observe and record the duration and frequency of nystagmus (involuntary eye movements).

  • Tail-Lift Reflex: Suspend the rat by its tail. A healthy rat will extend its forelimbs towards the ground. A rat with vestibular dysfunction may exhibit abnormal posturing.

  • Air-Righting Reflex: Drop the rat from a supine position from a height of approximately 30 cm onto a soft surface. A healthy rat will land on its feet. Measure the time taken to right itself.

  • Open Field Test: Assess locomotor activity and exploratory behavior in an open field arena. Animals with vestibular dysfunction may show circling behavior or ataxia.

6. Data Analysis:

  • Compare the behavioral scores and measurements between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Investigation of this compound in a Mouse Model of Meniere's Disease (Endolymphatic Hydrops)

This protocol outlines a study to evaluate the potential therapeutic effects of this compound in a chemically-induced model of Meniere's disease.

1. Animal Model:

  • Species: C57BL/6 mice (8-10 weeks old)

  • Induction of Endolymphatic Hydrops: A combination of intraperitoneal injection of aldosterone (B195564) and intratympanic injection of lipopolysaccharide (LPS) can be used to induce endolymphatic hydrops, mimicking aspects of Meniere's disease.

2. Experimental Groups:

  • Group 1: Sham (saline injections)

  • Group 2: Aldosterone + LPS + Vehicle

  • Group 3: Aldosterone + LPS + this compound

3. Drug Administration:

  • This compound Dosing: Administer a daily dose of this compound via oral gavage or IP injection for a specified treatment period (e.g., 2-4 weeks) following the induction of endolymphatic hydrops.

4. Assessment of Vestibular and Auditory Function:

  • Auditory Brainstem Response (ABR): Measure hearing thresholds at different frequencies to assess auditory function.

  • Vestibular Evoked Potentials (VsEPs): Assess the function of the otolith organs.

  • Behavioral Tests: Utilize a battery of tests including the rotarod test (for motor coordination and balance) and open field test as described in Protocol 1.

5. Histological Analysis:

  • At the end of the treatment period, euthanize the animals and perfuse with paraformaldehyde.

  • Dissect the temporal bones and process for histological examination to assess the degree of endolymphatic hydrops.

6. Data Analysis:

  • Compare ABR thresholds, VsEP amplitudes, behavioral scores, and the degree of endolymphatic hydrops between the experimental groups.

Visualizations

Signaling Pathways of this compound

Diphenidol_Signaling cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_Vestibular Vestibular Nuclei cluster_Vasculature Vertebral Artery Vasculature D2R Dopamine D2 Receptor Vomiting_Center Vomiting Center D2R->Vomiting_Center Signals for Emesis mAChR Muscarinic Receptor (M1-M4) Neuron_Excitability Neuronal Excitability mAChR->Neuron_Excitability Modulates Alpha1 α1-Adrenoceptor Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Cav12 Cav1.2 Ca2+ Channel Cav12->Vasoconstriction Diphenidol Diphenidol Hydrochloride Diphenidol->D2R Antagonizes Diphenidol->mAChR Antagonizes Diphenidol->Alpha1 Blocks Diphenidol->Cav12 Inhibits Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Rat, Mouse) Induction 2. Induction of Neurological Condition (e.g., Rotational Vertigo, Endolymphatic Hydrops) Animal_Model->Induction Grouping 3. Randomization into Experimental Groups Induction->Grouping Administration 4. Administration of Diphenidol HCl or Vehicle Grouping->Administration Assessment 5. Behavioral and/or Physiological Assessment Administration->Assessment Data_Analysis 6. Data Collection and Statistical Analysis Assessment->Data_Analysis Conclusion 7. Interpretation of Results and Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols: Utilizing Diphenidol Hydrochloride for Meniere's Disease Pathophysiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meniere's disease is a debilitating disorder of the inner ear characterized by recurrent episodes of vertigo, fluctuating hearing loss, tinnitus, and aural fullness. The underlying pathophysiology is believed to involve endolymphatic hydrops, an increase in the volume of endolymph in the inner ear.[1] Diphenidol hydrochloride, an antiemetic and antivertigo agent, has been utilized in the symptomatic treatment of Meniere's disease. Its mechanism of action as a muscarinic receptor antagonist provides a valuable tool for researchers to investigate the role of cholinergic signaling in the pathophysiology of this complex condition. These application notes provide a framework for utilizing this compound in both clinical and preclinical research settings to further elucidate the mechanisms of Meniere's disease.

Mechanism of Action

This compound primarily acts as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[2][3] Its therapeutic effects in Meniere's disease are attributed to its action on the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem. By blocking muscarinic receptors in the vestibular nuclei, Diphenidol can modulate the exaggerated neuronal activity that leads to vertigo and nausea.[2][3][4] The cholinergic system plays a significant role in vestibular function and compensation, and investigating the effects of a muscarinic antagonist like Diphenidol can provide insights into these pathways in the context of Meniere's disease.[2][3]

Preclinical Research: Animal Models

Animal models of endolymphatic hydrops are crucial for investigating the pathophysiology of Meniere's disease and for the preclinical evaluation of potential therapeutic agents like this compound. The guinea pig is a commonly used species for these studies.

Table 1: Overview of Experimental Endolymphatic Hydrops Induction Methods
MethodDescriptionKey Features
Surgical Obliteration of the Endolymphatic Duct and Sac The endolymphatic duct and sac are surgically obliterated to impede endolymph resorption, leading to its accumulation and the development of hydrops.[5][6][7]- Well-established and widely used method.[5] - Produces a reliable and significant endolymphatic hydrops.[6] - Allows for long-term studies of the chronic effects of hydrops.
Intratympanic Injection of Lipopolysaccharide (LPS) LPS is injected into the middle ear to induce an inflammatory response that can lead to endolymphatic hydrops.[7]- Less invasive than surgical obliteration. - Mimics the potential inflammatory component of Meniere's disease.
Systemic Administration of Aldosterone or Vasopressin Chronic administration of these hormones can alter fluid and electrolyte balance in the inner ear, contributing to the development of hydrops.[7]- Non-invasive method. - Allows for the study of systemic factors in the pathogenesis of hydrops.
Experimental Protocol: Induction of Endolymphatic Hydrops in Guinea Pigs (Surgical Method)

Objective: To create an animal model of Meniere's disease by surgically inducing endolymphatic hydrops.

Materials:

  • Adult guinea pigs (e.g., Hartley strain)

  • Anesthetic agents (e.g., ketamine/xylazine cocktail)

  • Surgical microscope

  • Micro-surgical instruments

  • Bone drill

  • Post-operative care supplies (analgesics, antibiotics)

Procedure:

  • Anesthesia: Anesthetize the guinea pig using an appropriate protocol.

  • Surgical Approach: Under a surgical microscope, make a post-auricular incision and expose the mastoid bulla.

  • Endolymphatic Sac Exposure: Carefully drill the mastoid bulla to expose the endolymphatic sac, located inferior to the posterior semicircular canal.

  • Obliteration: Cautiously obliterate the endolymphatic sac and duct using a fine diamond burr or other appropriate micro-instrument. Take extreme care to avoid damage to surrounding structures.

  • Closure: Close the surgical wound in layers.

  • Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Monitor the animal for recovery and signs of infection.

Experimental Protocol: Evaluation of this compound in the Animal Model

Objective: To assess the effect of this compound on the pathophysiology and symptoms in a guinea pig model of endolymphatic hydrops.

Materials:

  • Guinea pigs with induced endolymphatic hydrops

  • This compound solution for injection

  • Behavioral assessment tools (e.g., rotating rod, open field test)

  • Electrophysiological recording equipment (for Auditory Brainstem Response - ABR, and Vestibular Evoked Myogenic Potentials - VEMPs)

  • Histological processing reagents and equipment

Procedure:

  • Drug Administration:

    • Divide the animals into a control group (vehicle administration) and a treatment group (this compound administration).

    • Determine the appropriate dose and administration schedule for this compound based on literature or pilot studies. Administer the drug via a suitable route (e.g., intraperitoneal injection).

  • Behavioral Assessment:

    • At predetermined time points, assess vestibular function using tests such as the rotating rod test to evaluate motor coordination and balance.

    • Observe for spontaneous nystagmus or other signs of vestibular dysfunction.

  • Electrophysiological Assessment:

    • Measure hearing thresholds using Auditory Brainstem Response (ABR) to assess cochlear function.

    • Evaluate otolith function using Vestibular Evoked Myogenic Potentials (VEMPs).

  • Histological Analysis:

    • At the end of the study, euthanize the animals and perfuse the inner ears.

    • Decalcify and embed the temporal bones for histological sectioning.

    • Stain the sections (e.g., with Hematoxylin and Eosin) to visualize the extent of endolymphatic hydrops and assess for any cellular changes.

Preclinical experimental workflow for studying Diphenidol in Meniere's disease models.

Clinical Research: Human Studies

Clinical studies are essential to understand the therapeutic effects of this compound in patients with Meniere's disease. A key study by Futaki et al. (1975) utilized a double-blind, placebo-controlled, cross-over design to evaluate its efficacy.[8]

Table 2: Summary of a Clinical Trial on Diphenidol in Meniere's Disease
Outcome MeasureDiphenidol TreatmentPlacebo TreatmentStatistical Significance
Vertigo Higher incidence of improvementLower incidence of improvementStatistically Significant
Dizziness/Unsteadiness Higher incidence of improvementLower incidence of improvementStatistically Significant
General Condition (Subjective) Higher incidence of improvementLower incidence of improvementStatistically Significant
Caloric Response (Electronystagmography) Higher incidence of improvementLower incidence of improvementStatistically Significant
ARG-Tilt Tests Higher incidence of improvementLower incidence of improvementStatistically Significant
Experimental Protocol: Double-Blind, Placebo-Controlled, Cross-Over Trial

Objective: To evaluate the efficacy of this compound in reducing the symptoms of Meniere's disease.

Study Design:

  • A randomized, double-blind, placebo-controlled, cross-over design is a robust method to minimize bias.[8]

  • Each patient serves as their own control, receiving both Diphenidol and a placebo during different phases of the trial.[8]

Participant Selection:

  • Patients with a confirmed diagnosis of Meniere's disease according to established criteria (e.g., AAO-HNS guidelines).

  • Inclusion and exclusion criteria should be clearly defined.

Intervention:

  • Phase 1: Randomly assign patients to receive either this compound (e.g., 25 mg, three times daily) or a matching placebo for a defined period (e.g., 4 weeks).

  • Washout Period: A washout period (e.g., 2 weeks) where no treatment is given to allow for the effects of the first intervention to diminish.

  • Phase 2: Patients who received Diphenidol in Phase 1 now receive the placebo, and those who received the placebo now receive Diphenidol for the same duration as in Phase 1.

Outcome Measures:

  • Symptom Scores: Use validated questionnaires to assess the frequency and severity of vertigo, dizziness, tinnitus, and aural fullness.

  • Vestibular Function Tests:

    • Electronystagmography (ENG) with Caloric Testing:

      • The patient is positioned supine with the head elevated 30 degrees to bring the horizontal semicircular canal into the vertical plane.[9][10][11]

      • Electrodes are placed around the eyes to record eye movements.[12][13]

      • Each ear is irrigated with warm (e.g., 44°C) and cool (e.g., 30°C) water or air for a specific duration (e.g., 30-60 seconds).[9][10][11]

      • The resulting nystagmus is recorded and analyzed for parameters such as slow-phase velocity.

    • ARG-Tilt Test (Acceleration-Rotation-Gravity Tilt Test): Detailed protocols for this specific test as used in the 1975 study are not widely available. It is a form of vestibular function testing that likely involves controlled movements and tilting to assess the vestibulo-ocular and vestibulo-spinal reflexes.

  • Audiometry: Pure-tone audiometry to assess changes in hearing thresholds.

Clinical_Trial_Workflow cluster_Enrollment Enrollment cluster_Phase1 Phase 1 cluster_Phase2 Phase 2 (Crossover) Enrollment Patient Enrollment (Confirmed Meniere's Disease) Randomization Randomization Enrollment->Randomization GroupA_P1 Group A: Diphenidol HCl Randomization->GroupA_P1 GroupB_P1 Group B: Placebo Randomization->GroupB_P1 Assessment1 Outcome Assessment 1 GroupA_P1->Assessment1 GroupB_P1->Assessment1 Washout Washout Period Assessment1->Washout GroupA_P2 Group A: Placebo Washout->GroupA_P2 GroupB_P2 Group B: Diphenidol HCl Washout->GroupB_P2 Assessment2 Outcome Assessment 2 GroupA_P2->Assessment2 GroupB_P2->Assessment2 Analysis Data Analysis Assessment2->Analysis

Workflow for a double-blind, placebo-controlled, cross-over clinical trial.

Signaling Pathways

Diphenidol's mechanism of action centers on the cholinergic signaling pathway in the vestibular system. Understanding this pathway is key to interpreting the results of studies using this compound.

Cholinergic_Signaling_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron (Vestibular Nuclei) ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release Action Potential mAChR Muscarinic ACh Receptor (mAChR) G_protein G-protein Activation mAChR->G_protein Effector Effector Enzyme/ Ion Channel Modulation G_protein->Effector Response Altered Neuronal Excitability Effector->Response Diphenidol Diphenidol HCl Diphenidol->mAChR Antagonism ACh_release->mAChR ACh Binding

Cholinergic signaling in the vestibular system and the antagonistic action of Diphenidol.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the cholinergic system in the pathophysiology of Meniere's disease. By utilizing the outlined preclinical and clinical research protocols, scientists and drug development professionals can further elucidate the mechanisms underlying this disorder and explore new therapeutic strategies. The provided frameworks for experimental design, data collection, and pathway analysis are intended to guide future research in this important area. Further investigation is warranted to obtain more detailed quantitative data on the effects of Diphenidol and to explore its potential in modulating the complex signaling cascades involved in Meniere's disease.

References

Preparation of Diphenidol hydrochloride stock solutions for cell culture assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenidol hydrochloride is a versatile compound utilized in biomedical research primarily for its antiemetic and antivertigo properties.[1] Its mechanism of action is centered on its role as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with notable activity against M2 and M3 subtypes.[2][3] By blocking these receptors, Diphenidol interferes with signaling pathways that trigger nausea and vomiting.[2] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture assays, ensuring reproducibility and accuracy in experimental outcomes.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] Understanding its physical and chemical properties is crucial for preparing stable and effective stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₈ClNO[2]
Molecular Weight 345.9 g/mol [2][4]
Appearance White to off-white crystalline powder[2]
Storage (Solid) -20°C for up to 4 years[5][6]
Storage (in Solvent) -80°C for up to 1 year[6]

Solubility

The choice of solvent is critical for preparing a homogenous and effective stock solution. This compound exhibits varying solubility in different solvents. It is recommended to use high-purity, sterile solvents suitable for cell culture applications.

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ~30 mg/mL (~86.7 mM); ~55 mg/mL (159 mM); ~69 mg/mL (~199.5 mM)[3][5][6]
Ethanol ~30 mg/mL (~86.7 mM); 34 mg/mL (98.29 mM)[5][6]
Dimethylformamide (DMF) ~50 mg/mL (~144.5 mM)[5]
Water 11 mg/mL (31.8 mM)[6]
Phosphate-Buffered Saline (PBS, pH 7.2) ~2 mg/mL (~5.8 mM)[5]

Note: Sonication is recommended to aid dissolution in organic solvents.[6] When using organic solvents, ensure the final concentration in the cell culture medium is minimal to avoid solvent-induced cytotoxicity.[5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 345.9 g/mol * (1000 mg / 1 g) = 3.459 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 3.459 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilization:

    • To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is critical for preventing contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[5]

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps for preparing a sterile stock solution of this compound.

G cluster_workflow Preparation of this compound Stock Solution A Calculate Mass of This compound B Weigh Compound into a Sterile Tube A->B C Add Sterile Solvent (e.g., DMSO) B->C D Dissolve Completely (Vortex/Warm if needed) C->D E Sterile Filter Solution (0.22 µm filter) D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This compound primarily acts as an antagonist of muscarinic acetylcholine receptors (mAChRs). This diagram depicts its inhibitory effect on the signaling cascade.

G cluster_pathway Mechanism of Action of this compound A Acetylcholine B Muscarinic Acetylcholine Receptor (mAChR) A->B Binds and Activates C Downstream Signaling (e.g., G-protein activation) B->C Initiates D Cellular Response (e.g., Nausea, Vomiting) C->D Leads to E This compound E->B Antagonizes/Blocks

Caption: this compound's antagonism of mAChRs.

Safety Precautions

This compound should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[7] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

Application Notes and Protocols for Diphenidol Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide comprehensive guidance on the use of Diphenidol hydrochloride in rat and mouse models for preclinical research. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a muscarinic antagonist with antiemetic and antivertigo properties.[1][2] It is thought to exert its effects by diminishing vestibular stimulation and depressing labyrinthine function, with a potential action on the medullary chemoreceptor trigger zone.[3][4] This document provides detailed information on dosing calculations, administration protocols, and the underlying signaling pathways of this compound in rat and mouse models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in rats and mice.

Table 1: Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationLD50 ValueReference(s)
RatOral515 mg/kg[5][6]
RatIntravenous29 mg/kg[6]
MouseOral400 mg/kg[5]
MouseIntravenous37 mg/kg[7]
MouseIntraperitoneal105 mg/kg[7]

Table 2: Reported Experimental Dosages of this compound

SpeciesRoute of AdministrationDosageExperimental ContextReference(s)
RatIntraperitoneal2, 10 µmol/kgNeuropathic pain model[8]
RatIntravenous30 mg/kgAnti-emetic model (pica)[9]
RatIntragastric500 mg/kgToxicokinetics (LD50)[10]
RatIntragastric800 mg/kgToxicokinetics (1.6 x LD50)[10]
MouseIntravenous0.2 mg/kgPharmacokinetic study[11]
MouseOral0.4 mg/kgPharmacokinetic study[11]
MouseOral1.6 mg/kgPharmacokinetic study[11]

Signaling Pathway

This compound acts as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M4).[1][8] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. The anti-emetic and antivertigo effects of Diphenidol are primarily attributed to its blockade of muscarinic receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ).

The signaling pathway can be visualized as follows:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in Vestibular Nuclei or CTZ) cluster_2 Gq-coupled Pathway cluster_3 Gi-coupled Pathway Acetylcholine Acetylcholine M1/M3/M5 Receptors M1/M3/M5 Receptors Acetylcholine->M1/M3/M5 Receptors binds to M2/M4 Receptors M2/M4 Receptors Acetylcholine->M2/M4 Receptors binds to Gq Gq M1/M3/M5 Receptors->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Neuronal Excitation Neuronal Excitation Ca2+ release->Neuronal Excitation PKC activation->Neuronal Excitation Gi Gi M2/M4 Receptors->Gi activates Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP decreases Neuronal Inhibition Neuronal Inhibition cAMP->Neuronal Inhibition Diphenidol Diphenidol Diphenidol->M1/M3/M5 Receptors blocks Diphenidol->M2/M4 Receptors blocks

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for the administration of this compound to rats and mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of Dosing Solutions

This compound is soluble in water.[5] For in vivo studies, sterile saline (0.9% NaCl) is a common vehicle.

  • For Injection (IV, IP):

    • Weigh the required amount of this compound powder using an analytical balance.

    • Dissolve the powder in a sterile, pyrogen-free saline solution to the desired final concentration.

    • Ensure the solution is clear and free of particulates. If necessary, the solution can be filtered through a 0.22 µm sterile filter.

  • For Oral Administration (Gavage):

    • Follow the same procedure as for injectable solutions. The use of sterile water or saline is appropriate.

Administration Routes

The choice of administration route depends on the experimental design, desired onset of action, and target tissue.

This method ensures accurate oral dosing.

  • Materials:

    • Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

    • Syringe corresponding to the dosing volume.

  • Procedure:

    • Restrain the animal firmly but gently. For mice, scruff the back of the neck to immobilize the head. For rats, a two-person technique may be preferred for secure restraint.

    • Measure the length of the gavage needle from the animal's mouth to the last rib to estimate the distance to the stomach.

    • With the animal in an upright position, gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and should be immediately withdrawn.

    • Once the needle is in the correct position, slowly administer the solution.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

IP injection allows for rapid absorption of the compound.

  • Materials:

    • Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).

  • Procedure:

    • Restrain the animal on its back with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no blood or urine is drawn into the syringe.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of discomfort or adverse reactions.

IV injection provides the most rapid onset of action. The lateral tail vein is the most common site for IV injections in rodents.

  • Materials:

    • Sterile syringe and needle (27-30 gauge for mice, 25-27 gauge for rats).

    • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.

    • A restraining device.

  • Procedure:

    • Warm the animal's tail for 5-10 minutes to make the lateral veins more visible and accessible.

    • Place the animal in a suitable restrainer.

    • Swab the tail with 70% ethanol (B145695) to clean the injection site and further enhance vein visibility.

    • Insert the needle, bevel up, into one of the lateral tail veins, parallel to the vein.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

    • Return the animal to its cage and monitor its condition.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study using this compound.

G A Experimental Design (Hypothesis, Animal Model, Groups) B IACUC Protocol Approval A->B C Animal Acclimation B->C E Randomization of Animals into Treatment Groups C->E D Preparation of Diphenidol Hydrochloride Solution F Administration of Diphenidol Hydrochloride or Vehicle D->F E->F G Behavioral/Physiological Assessment F->G H Data Collection and Analysis G->H J Euthanasia and Tissue Collection (if applicable) G->J I Results and Interpretation H->I

Caption: General experimental workflow.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder and solutions.

  • All animal procedures should be conducted in a facility approved for animal research and by trained personnel.

  • Observe animals closely for any adverse effects after administration, which may include sedation, dry mouth, or disorientation.[7]

By following these guidelines, researchers can effectively and safely utilize this compound in their preclinical studies involving rat and mouse models.

References

Application Notes and Protocols: Diphenidol Hydrochloride in Postoperative Nausea and Vomiting (PONV) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postoperative nausea and vomiting (PONV) are common and distressing complications following surgery, affecting an estimated 30% of the general surgical population and up to 80% of high-risk patients.[1][2] Diphenidol (B1670726) hydrochloride is an antiemetic and antivertigo agent that has been utilized in the management of nausea and vomiting associated with various conditions, including postoperative states.[3][4][5][6] This document provides detailed application notes and protocols for the use of Diphenidol hydrochloride in the study of PONV, based on available scientific literature.

Mechanism of Action

The precise mechanism of action of this compound in preventing and treating PONV is not fully elucidated but is believed to involve multiple pathways.[3][4][7] The primary proposed mechanisms include:

  • Vestibular System Depression: Diphenidol is thought to diminish vestibular stimulation and depress labyrinthine function.[3][4] It has been shown to directly inhibit the firing of neurons in the medial vestibular nucleus (MVN), a key relay center for vestibular information.[8]

  • Chemoreceptor Trigger Zone (CTZ) Inhibition: An action on the medullary chemoreceptor trigger zone is likely involved in its antiemetic effect.[3][4][7] This is potentially mediated through the blockade of dopaminergic receptors in the CTZ.[7]

  • Anticholinergic Effects: Diphenidol possesses weak peripheral anticholinergic (antimuscarinic) properties, which may contribute to its antiemetic action by blocking signaling pathways that trigger nausea and vomiting.[3][7][9] It has been suggested to have an antagonistic effect on M2 and M3 muscarinic acetylcholine (B1216132) receptors.[9]

Signaling Pathway of this compound in PONV

PONV_Pathway cluster_stimuli Emetogenic Stimuli cluster_pathways Nausea & Vomiting Pathways cluster_intervention Intervention Anesthesia Anesthetics Opioids CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) Anesthesia->CTZ Dopamine, Serotonin Surgery Surgical Stress (e.g., Middle Ear) Vestibular Vestibular System (Labyrinth & Nuclei) Surgery->Vestibular Vestibular Stimulation VomitingCenter Vomiting Center (Medulla) CTZ->VomitingCenter Vestibular->VomitingCenter Acetylcholine, Histamine PONV Postoperative Nausea & Vomiting VomitingCenter->PONV Emesis Reflex Diphenidol Diphenidol Hydrochloride Diphenidol->CTZ Blocks Dopaminergic & Muscarinic Receptors Diphenidol->Vestibular Depresses Labyrinthine Function & Inhibits Vestibular Nuclei

Caption: Proposed mechanism of this compound in PONV.

Data Presentation: Efficacy in PONV Studies

Quantitative data from comparative clinical trials of this compound for PONV are limited in publicly available literature. The following tables summarize the available information on study design and qualitative outcomes.

Table 1: Comparative Studies of this compound for PONV Prophylaxis

Comparison Drugs Diphenidol Dose & Route Surgery Type Reported Efficacy Outcome Reference
Droperidol (B1670952), Placebo40 mg, IMMinor gynecologic or urologicDroperidol was superior to Diphenidol (p < 0.01) and placebo (p < 0.001) in preventing vomiting.[6]
Dimenhydrinate (B1670652)Not specifiedCholecystectomy, hysterectomy, etc.Diphenidol-treated group showed a statistically significant superior control of nausea and vomiting.[10]

Table 2: Dosage Regimens in Clinical Studies

Drug Dosage Route Timing of Administration Study Population Reference
Diphenidol HCl40 mgIM1 hour before general anesthesiaAdults undergoing minor gynecologic or urologic procedures[6]
Droperidol5 mgIM1 hour before general anesthesiaAdults undergoing minor gynecologic or urologic procedures[6]
Placebo2 ml of 0.9% salineIM1 hour before general anesthesiaAdults undergoing minor gynecologic or urologic procedures[6]

Note: Specific quantitative efficacy data such as the percentage of patients with a complete response (no nausea, no vomiting, and no rescue medication) are not available in the cited abstracts.

Experimental Protocols

The following are generalized protocols for conducting a clinical trial to evaluate the efficacy of this compound for the prevention of PONV, based on methodologies from related studies.

Protocol 1: Prophylactic Efficacy of Intramuscular this compound

1. Study Objective: To evaluate the prophylactic efficacy of intramuscular this compound compared to a placebo for the prevention of PONV in adult patients undergoing elective surgery under general anesthesia.

2. Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.

3. Participant Selection:

  • Inclusion Criteria: Adult patients (18-65 years) classified as ASA physical status I or II, scheduled for elective surgery with an expected duration of over one hour, and having at least two risk factors for PONV (e.g., female gender, non-smoker, history of PONV/motion sickness, postoperative opioid use).
  • Exclusion Criteria: Patients with a known allergy to Diphenidol, receiving antiemetics within 24 hours prior to surgery, pregnant or breastfeeding women, and patients with severe renal or hepatic impairment.

4. Randomization and Blinding: Participants will be randomly assigned to either the Diphenidol group or the placebo group. The study medication (this compound 40 mg or 0.9% saline 2 ml) will be prepared in identical syringes by a pharmacist not involved in patient assessment. Patients, investigators, and anesthesiologists will be blinded to the treatment allocation.

5. Intervention:

  • Diphenidol Group: Receives 40 mg of this compound intramuscularly approximately 60 minutes before the induction of anesthesia.
  • Placebo Group: Receives 2 ml of 0.9% saline intramuscularly at the same time point.

6. Anesthesia Protocol: A standardized general anesthesia protocol will be used for all participants.

7. Outcome Measures:

  • Primary Outcome: The incidence of a complete response, defined as no emetic episodes (vomiting or retching) and no need for rescue antiemetic medication within the first 24 hours post-surgery.
  • Secondary Outcomes:
  • Incidence of nausea and vomiting separately at 0-2 hours, 2-6 hours, and 6-24 hours post-surgery.
  • Severity of nausea (assessed using a verbal rating scale).
  • Time to the first emetic episode.
  • Number of rescue antiemetic doses required.
  • Patient satisfaction with PONV management.
  • Incidence of adverse events (e.g., sedation, dizziness, dry mouth).

8. Statistical Analysis: The primary outcome will be analyzed using a chi-square test or Fisher's exact test. Secondary outcomes will be analyzed using appropriate statistical tests based on the data type.

Experimental Workflow

Experimental_Workflow Start Patient Recruitment (ASA I/II, High PONV Risk) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: Diphenidol HCl (40mg IM) Randomization->GroupA GroupB Group B: Placebo (Saline IM) Randomization->GroupB PreOp Drug Administration (1 hour pre-anesthesia) GroupA->PreOp GroupB->PreOp Surgery Standardized General Anesthesia & Surgery PreOp->Surgery PostOp Postoperative Monitoring (24h) Surgery->PostOp DataCollection Data Collection: - Complete Response - Nausea & Vomiting Incidence - Rescue Medication Use - Adverse Events PostOp->DataCollection Analysis Statistical Analysis DataCollection->Analysis End Results & Conclusion Analysis->End

Caption: A typical workflow for a PONV clinical trial.

This compound demonstrates a potential role in the management of PONV through its effects on the vestibular system and the chemoreceptor trigger zone. However, there is a notable lack of recent, high-quality clinical trials with detailed quantitative efficacy data specifically for PONV. The available literature suggests that while it may have some efficacy, other agents like droperidol might be more effective. Further well-designed, randomized controlled trials are necessary to definitively establish the efficacy, optimal dosage, and safety profile of this compound for PONV prophylaxis and treatment in modern anesthetic practice. Researchers are encouraged to use standardized definitions for outcomes, such as "complete response," to allow for better comparison across studies.

References

Application Notes and Protocols for the Formulation of Diphenidol Hydrochloride for Oral Gavage in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenidol hydrochloride is a muscarinic antagonist with potent antiemetic and antivertigo properties.[1] It primarily acts as an antagonist of muscarinic M2 and M3 receptors.[1][2] In preclinical animal research, oral gavage is a common and precise method for administering this compound to study its pharmacokinetics, efficacy, and safety. Proper formulation is critical to ensure accurate dosing, bioavailability, and minimal distress to the research animals. These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral gavage in species such as rats and mice.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for selecting an appropriate vehicle for oral administration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₈ClNO[2]
Molecular Weight345.91 g/mol [1][2]
AppearanceWhite or off-white crystalline solid[2]

This compound exhibits varying solubility in different solvents. This information is crucial for preparing either a solution or a suspension for oral gavage.

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~50 mg/mL[3]
Ethanol~30 mg/mL[3]
Water13 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~2 mg/mL[3]

Recommended Vehicles for Oral Gavage

The choice of vehicle depends on the desired dosage and the solubility of this compound. For lower doses, an aqueous solution may be feasible. For higher doses that exceed its aqueous solubility, a suspension is necessary.

Commonly used vehicles for oral gavage of poorly soluble compounds in animal research include:

  • Carboxymethylcellulose sodium (CMC-Na) suspension: A widely used, non-toxic suspending agent. A 0.5% (w/v) solution is common.[4]

  • Methylcellulose (B11928114) (MC) suspension: Another common suspending agent. A 0.5% (w/v) solution is frequently used, sometimes with a surfactant like Tween 80 to improve wettability.[5][6]

Experimental Protocols

Protocol 1: Preparation of 0.5% CMC-Na Suspension for this compound

This protocol describes the preparation of a 100 mL suspension of this compound in 0.5% CMC-Na.

Materials:

  • This compound powder

  • Sodium carboxymethylcellulose (CMC-Na)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Sterile container

  • Analytical balance

Procedure:

  • Prepare the 0.5% CMC-Na vehicle:

    • Weigh 0.5 g of CMC-Na.

    • In a sterile container, add the 0.5 g of CMC-Na to approximately 90 mL of sterile, purified water.

    • Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take a significant amount of time. The resulting solution should be clear and viscous.

    • Adjust the final volume to 100 mL with sterile, purified water.

  • Prepare the this compound suspension:

    • Calculate the required amount of this compound based on the desired concentration (e.g., for a 5 mg/mL suspension, weigh 500 mg of this compound).

    • Weigh the calculated amount of this compound powder.

    • In a separate sterile vessel, create a paste by adding a small volume of the prepared 0.5% CMC-Na vehicle to the this compound powder. Triturate until a smooth paste is formed. This step prevents clumping.

    • Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously mixing (e.g., vortexing or stirring) to achieve the final desired volume.

    • Visually inspect for a homogenous suspension.

Protocol 2: Preparation of 0.5% Methylcellulose with 0.2% Tween 80 Suspension

This protocol is an alternative for creating a stable suspension, particularly useful for hydrophobic compounds.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Analytical balance

Procedure:

  • Prepare the 0.5% Methylcellulose with 0.2% Tween 80 vehicle:

    • Heat approximately one-third of the final volume of purified water to 70-80°C.

    • Weigh 0.5 g of methylcellulose for a final volume of 100 mL.

    • While stirring the hot water, slowly add the methylcellulose powder to create a milky suspension.

    • Remove from heat and add the remaining two-thirds of the final volume as ice-cold water.

    • Continue to stir in a cold room or on ice until the solution becomes clear.

    • Add 0.2 mL of Tween 80 and stir until fully dissolved.

  • Prepare the this compound suspension:

    • Follow the same procedure as in Protocol 1, Step 2, using the prepared 0.5% methylcellulose with 0.2% Tween 80 vehicle.

Stability and Storage

Aqueous solutions of this compound are not recommended to be stored for more than one day.[3] It is best practice to prepare suspensions fresh daily. If storage is necessary, suspensions should be stored at 4°C and protected from light. Before each use, the suspension must be thoroughly vortexed or stirred to ensure homogeneity. A study on the stability of difenidol in rat heart-blood samples showed it was stable for up to two months under various storage conditions (20°C, 4°C, and -20°C).[7]

Oral Gavage Administration

The following is a general guideline for oral gavage in rats and mice. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Table 3: Recommended Gavage Volumes and Needle Sizes

SpeciesBody WeightMax Dosing VolumeRecommended Needle SizeReference
Mouse20-30 g10 mL/kg20-22 gauge, 1-1.5 inches[8]
Rat200-300 g10-20 mL/kg16-18 gauge, 2-3 inches[8]

Procedure:

  • Weigh the animal to determine the correct dosing volume.

  • Ensure the suspension is homogenous by vortexing immediately before drawing up the dose.

  • Properly restrain the animal to ensure its head and body are in a straight line.

  • Gently insert the gavage needle into the mouth and advance it along the animal's palate into the esophagus. Do not force the needle.

  • Administer the formulation slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Mechanism of Action and Signaling Pathway

This compound is an antagonist of muscarinic M2 and M3 receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes.

  • M2 Receptors: Coupled to Gᵢ/ₒ proteins. Antagonism of these receptors primarily prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9][10]

  • M3 Receptors: Coupled to Gₒ proteins. Antagonism of these receptors blocks the activation of phospholipase C (PLC), which in turn prevents the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), thereby reducing the release of intracellular calcium.[10][11]

The antiemetic and antivertigo effects of Diphenidol are thought to be mediated by its action on the chemoreceptor trigger zone (CTZ) and the vestibular system.[12][13]

Diphenidol_Signaling_Pathway cluster_M2 M2 Receptor Pathway cluster_M3 M3 Receptor Pathway Diphenidol_M2 Diphenidol HCl M2 M2 Receptor Diphenidol_M2->M2 Antagonizes Gi Gi Protein M2->Gi Activates AC_M2 Adenylyl Cyclase Gi->AC_M2 Inhibits cAMP_M2 cAMP AC_M2->cAMP_M2 Converts ATP to Diphenidol_M3 Diphenidol HCl M3 M3 Receptor Diphenidol_M3->M3 Antagonizes Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca

Figure 1: this compound signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and administering a this compound formulation for an in vivo study.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Administration calc Calculate required Diphenidol HCl and vehicle weigh Weigh Diphenidol HCl and vehicle components calc->weigh prep_vehicle Prepare vehicle (e.g., 0.5% CMC-Na) weigh->prep_vehicle mix Mix Diphenidol HCl with vehicle to form suspension weigh->mix prep_vehicle->mix homogenize Homogenize suspension (vortex/stir) mix->homogenize weigh_animal Weigh animal homogenize->weigh_animal calc_dose Calculate dosing volume weigh_animal->calc_dose draw_dose Vortex and draw dose calc_dose->draw_dose administer Administer via oral gavage draw_dose->administer monitor Monitor animal administer->monitor

Figure 2: Experimental workflow for oral gavage.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of Diphenidol hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diphenidol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound directly into my aqueous buffer. What could be the reason?

A1: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited aqueous solubility. The solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 2 mg/mL.[1] If your desired concentration exceeds this, you will likely encounter solubility issues. The compound is a weak base, and its solubility is pH-dependent.

Q2: What is the recommended method for preparing aqueous solutions of this compound?

A2: The recommended method involves creating a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous buffer of choice.[1] This method ensures complete dissolution at a high concentration before final dilution. Ensure the final concentration of the organic solvent in your experiment is negligible to avoid any physiological effects.[1]

Q3: Which organic solvents are suitable for preparing a stock solution of this compound?

A3: this compound is soluble in several organic solvents. Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used.[1] It is advisable to purge the organic solvent with an inert gas.[1] The solubility in these solvents is significantly higher than in aqueous buffers, allowing for the preparation of concentrated stock solutions.

Q4: How does pH affect the solubility of this compound?

A4: this compound is the salt of a weak base. The pKa of the basic nitrogen is approximately 9.23.[2] In aqueous solutions, an equilibrium exists between the protonated (more soluble) and the free base (less soluble) forms. At pH values significantly below the pKa, the protonated form predominates, leading to higher solubility. As the pH approaches and exceeds the pKa, the less soluble free base form becomes more prevalent, reducing overall solubility. Therefore, using a buffer with a slightly acidic to neutral pH is generally recommended. A 10g/L solution in water has a pH of 4.7-6.5.[3][4][5]

Q5: Can temperature be adjusted to improve the solubility of this compound?

A5: Yes, gentle warming can aid in the dissolution of this compound in aqueous solutions. However, it is crucial to be cautious with temperature, as excessive heat can degrade the compound. Always check the stability of the compound at elevated temperatures if prolonged heating is required. For aqueous solutions, it is not recommended to store them for more than one day.[1]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound for easy reference.

PropertyValueSource
Molecular Weight 345.9 g/mol [1][6][7]
Melting Point 211-216 °C[2][6]
pKa (Strongest Basic) 9.23[2]
LogP 4.3[2][8]
Appearance White to off-white crystalline solid[3][6]

Solubility Data

This table provides solubility information for this compound in various solvents.

SolventSolubilitySource
Water 15 mg/mL[9]
13 mg/mL[10]
11 mg/mL (Sonication recommended)[11]
2 mg/mL (in warmed water)[3]
Phosphate Buffered Saline (PBS), pH 7.2 ~2 mg/mL[1]
Ethanol ~30 mg/mL[1]
36 mg/mL[10]
34 mg/mL (Sonication recommended)[11]
Dimethyl sulfoxide (DMSO) ~30 mg/mL[1]
40 mg/mL[9]
69 mg/mL[10]
55 mg/mL (Sonication recommended)[11]
Dimethylformamide (DMF) ~50 mg/mL[1]

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol details the recommended procedure for preparing a working aqueous solution of this compound.

  • Prepare a Stock Solution:

    • Weigh the desired amount of this compound powder in a suitable container.

    • Add the appropriate volume of an organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 30 mg/mL).[1]

    • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Prepare the Final Aqueous Solution:

    • Obtain the desired aqueous buffer for your experiment.

    • While vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise to achieve your final desired concentration.

    • Ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid impacting your experimental system.[1]

    • If any precipitation occurs, you may need to adjust the final concentration or the pH of the buffer.

    • It is not recommended to store the aqueous solution for more than one day.[1]

Troubleshooting and Visualization

The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the chemical equilibrium of this compound in aqueous solutions.

G start Start: Poor Solubility of Diphenidol HCl in Aqueous Buffer check_conc Is the desired concentration > 2 mg/mL in PBS? start->check_conc prep_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF, Ethanol). check_conc->prep_stock Yes warm Gently warm the solution. check_conc->warm No dilute Dilute the stock solution into the aqueous buffer with vigorous stirring. prep_stock->dilute observe_precipitate Does precipitation occur? dilute->observe_precipitate check_ph Check the pH of the buffer. Is it neutral or alkaline? observe_precipitate->check_ph Yes success Success: Diphenidol HCl is dissolved. observe_precipitate->success No adjust_ph Adjust the buffer pH to be slightly acidic (well below the pKa of 9.23). check_ph->adjust_ph Yes check_ph->warm No adjust_ph->dilute warm->success fail Consider reformulating or reducing the final concentration.

Caption: Troubleshooting workflow for Diphenidol HCl solubility.

G cluster_equilibrium Diphenidol HCl pH-Dependent Equilibrium in Aqueous Solution protonated Diphenidol-H+ (Protonated Form) More Soluble free_base Diphenidol (Free Base) Less Soluble protonated->free_base pH increases > pKa (9.23) H_ion + H+ free_base->protonated pH decreases < pKa (9.23)

Caption: pH-dependent equilibrium of Diphenidol HCl.

References

Technical Support Center: Optimizing HPLC Parameters for Accurate Diphenidol Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of Diphenidol (B1670726) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Diphenidol hydrochloride.

Issue Potential Cause Solution
Peak Tailing - Secondary interactions between the basic Diphenidol molecule and acidic silanol (B1196071) groups on the silica-based column packing.- Inappropriate mobile phase pH.- Add a competitive base, such as triethylamine (B128534) (0.1-0.5%), to the mobile phase to mask the silanol groups.[1]- Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated.- Use a column with end-capping or a base-deactivated stationary phase.
Poor Resolution/Overlapping Peaks - Mobile phase is too strong (eluting components too quickly).- Inadequate separation efficiency.- Decrease the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase to increase retention and improve separation.- Optimize the mobile phase pH.- Ensure the column is properly conditioned and has not exceeded its lifetime.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction or leaks.[2][3]- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[3]- Use a column oven to maintain a consistent temperature.[1][4]- Check the HPLC system for leaks, especially around pump seals and fittings.[2][3]- Perform a system suitability test before running samples.
Ghost Peaks - Contamination in the sample, solvent, or HPLC system.- Carryover from a previous injection.- Run a blank injection (mobile phase only) to identify the source of contamination.- Use high-purity HPLC-grade solvents and freshly prepared samples.[5]- Implement a robust needle wash protocol between injections.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit, or tubing).- Particulate matter from the sample.- Filter all samples through a 0.45 µm syringe filter before injection.- Replace the guard column or in-line filter.- If the pressure remains high after disconnecting the column, check the system components for blockages.[6]- If the column is blocked, try back-flushing it at a low flow rate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis?

A1: A common starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and a buffered aqueous solution.[1][4] A typical composition is 0.5% triethylamine solution (adjusted to pH 4.0 with phosphoric acid) and methanol in a 44:56 ratio.[1][4] The organic modifier and its ratio to the aqueous phase should be optimized for your specific column and system to achieve the desired retention and resolution.

Q2: What detection wavelength should be used for this compound?

A2: A detection wavelength of 210 nm is commonly used for the quantification of this compound.[1][4] Other reported wavelengths include 217 nm and 225 nm.[1] It is recommended to determine the UV absorbance maximum of this compound in your mobile phase to ensure optimal sensitivity.

Q3: How can I improve the linearity of my calibration curve?

A3: To improve linearity, ensure that your standard solutions are accurately prepared and cover a concentration range that brackets your expected sample concentrations.[1][7] Using an internal standard can also help to correct for variations in injection volume and improve the precision and accuracy of the quantification.

Q4: Is a guard column necessary for this analysis?

A4: While not always mandatory, using a guard column is highly recommended. It helps to protect the analytical column from particulate matter and strongly retained sample components, thereby extending the column's lifetime and maintaining its performance.

Q5: What are the key validation parameters to consider for this method?

A5: According to regulatory guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]

Quantitative Data Summary

The following table summarizes HPLC parameters from various published methods for the quantification of this compound.

ParameterMethod 1[1][4]Method 2Method 3[1]
Column VP-ODS C18 (4.6 mm x 250 mm, 5 µm)Capcellpak C18 MG (4.6 mm x 150 mm, 5 µm)XTerraTM C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase 0.5% Triethylamine (pH 4.0 with H₃PO₄) : Methanol (44:56)0.3% Triethylamine (pH 3.0 with H₃PO₄) : Acetonitrile (70:30)1% Triethylamine : Methanol (67.2:32.8)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm217 nm225 nm
Column Temperature 30 °C40 °C20 °C
Injection Volume 20 µL10 µLNot Specified

Experimental Protocol

This protocol provides a detailed methodology for the quantification of this compound using HPLC.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Triethylamine

  • Phosphoric acid

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

3. Chromatographic Conditions

  • Mobile Phase: Prepare a solution of 0.5% triethylamine in water and adjust the pH to 4.0 with phosphoric acid. Mix this aqueous phase with methanol in a 44:56 (v/v) ratio.[1][4] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Flow Rate: 0.8 mL/min[1][4]

  • Column Temperature: 30 °C[1][4]

  • Detection Wavelength: 210 nm[1][4]

  • Injection Volume: 20 µL

4. Preparation of Standard Solutions

  • Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1-50 µg/mL).

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

6. System Suitability

  • Inject the same working standard solution at least five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

7. Analysis

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

8. Calculation

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection StandardPrep Standard Preparation SystemSuitability System Suitability StandardPrep->SystemSuitability SamplePrep Sample Preparation SamplePrep->Injection SystemSuitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC experimental workflow for this compound quantification.

HPLC_Troubleshooting Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? Start->RetentionTime Pressure Abnormal Pressure? Start->Pressure Resolution Poor Resolution? Start->Resolution Tailing Peak Tailing? PeakShape->Tailing Yes Fronting Peak Fronting? PeakShape->Fronting No CheckPump Check Pump & Leaks RetentionTime->CheckPump CheckTemp Check Column Temperature RetentionTime->CheckTemp CheckMobilePhase Check Mobile Phase Prep RetentionTime->CheckMobilePhase HighPressure High Pressure? Pressure->HighPressure Yes LowPressure Low Pressure? Pressure->LowPressure No ModifyGradient Optimize Mobile Phase Strength Resolution->ModifyGradient CheckColumn Check Column Health Resolution->CheckColumn AdjustMobilePhase Adjust Mobile Phase pH or Add Triethylamine Tailing->AdjustMobilePhase CheckOverload Check for Sample Overload Fronting->CheckOverload CheckBlockage Check for Blockages (Column, Tubing) HighPressure->CheckBlockage CheckLeaks Check for System Leaks LowPressure->CheckLeaks

Caption: A decision tree for troubleshooting common HPLC issues.

References

Mitigating central nervous system side effects of Diphenidol hydrochloride in research animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the central nervous system (CNS) side effects of Diphenidol (B1670726) hydrochloride in research animals.

Troubleshooting Guides

Issue 1: Animal exhibits sudden, uncharacteristic behaviors such as hyperactivity, agitation, or disorientation after Diphenidol administration.

Possible Cause: Central anticholinergic effects of Diphenidol hydrochloride can lead to a state of delirium or confusion. This is due to the blockade of muscarinic acetylcholine (B1216132) receptors in the brain, disrupting normal neurotransmission.

Troubleshooting Steps:

  • Confirm Onset: Note the timing of the behavioral changes relative to Diphenidol administration. CNS side effects are expected to coincide with the drug's peak plasma concentration.

  • Rule Out Other Causes: Ensure the behaviors are not due to other experimental factors, such as pain, environmental stressors, or interactions with other administered compounds.

  • Dose Reduction: If the experimental design allows, consider reducing the dose of Diphenidol in subsequent experiments. A dose-response relationship for CNS side effects, while not well-documented, is likely.

  • Pharmacological Reversal (for severe cases): In cases of severe agitation or distress, administration of a centrally-acting cholinesterase inhibitor like physostigmine (B191203) can be considered to counteract the anticholinergic effects. This should be done under veterinary supervision and with careful dose titration to avoid cholinergic crisis.

  • Sedative Co-administration (with caution): For mild to moderate agitation, a low dose of a benzodiazepine, such as diazepam, may help to calm the animal. However, be aware of potential synergistic sedative effects.

Issue 2: Animal displays behaviors suggestive of hallucinations (e.g., tracking non-existent stimuli, head-weaving, excessive grooming unrelated to stimuli).

Possible Cause: Hallucinatory-like behaviors can be a manifestation of Diphenidol's central anticholinergic activity.

Troubleshooting Steps:

  • Objective Behavioral Assessment: Utilize a standardized behavioral assay to quantify the abnormal behaviors. The "head-twitch response" (HTR) is a well-validated behavioral proxy for hallucinogen-like effects in rodents, although it is primarily associated with serotonergic agents, its use could be explored. Other observational measures include stereotypy (repetitive, purposeless movements) and tracking.

  • Dose-Response Evaluation: If feasible within the study protocol, perform a dose-escalation study to determine the threshold at which these behaviors emerge.

  • Antipsychotic Co-administration (Exploratory): In a research context, co-administration with a low dose of a typical antipsychotic like haloperidol, which has dopamine (B1211576) D2 receptor antagonist properties, could be investigated to see if it mitigates these specific behaviors. This may help to elucidate the neurochemical pathways involved.

  • Environmental Enrichment: Providing a calm and familiar environment may help to reduce the intensity of these behaviors.

Frequently Asked Questions (FAQs)

Q1: What are the known CNS side effects of this compound in common research animals?

A1: While detailed studies on the CNS side effect profile of Diphenidol in research animals are limited, based on its anticholinergic mechanism, the following can be anticipated:

  • Rodents (Rats, Mice): Hyperactivity, stereotyped behaviors (e.g., excessive gnawing, repetitive head movements), and potentially signs of confusion or delirium in cognitive tasks.

  • Dogs: Disorientation, agitation, and potentially auditory or visual hallucinations. A study noted that at high doses, other CNS-active drugs can cause abnormal gait, loss of balance, and decreased motor activity[1].

  • Cats: Studies in cats have focused on the vestibular system effects of Diphenidol[2]. Due to their sensitivity to various compounds, careful monitoring for any behavioral abnormalities is crucial.

Q2: At what doses of this compound should I be concerned about CNS side effects?

A2: A definitive dose-response curve for CNS side effects in research animals has not been established. However, the following table summarizes doses used in various studies, which can serve as a reference. Side effects are more likely at the higher end of the therapeutic range and with repeated dosing.

Animal ModelRoute of AdministrationDoseObserved Effect/ContextReference
DogIntravenous (i.v.)3.2 mg/kgPrevention of apomorphine-induced emesis.[3][4]
DogIntravenous (i.v.)3.2 mg/kg (twice)Weak inhibition of cisplatin-induced vomiting.[3][4]
FerretIntraperitoneal (i.p.)10 mg/kgWeak antiemetic activity against copper sulfate-induced emesis.[3][4]
RatIntragastric500 mg/kgLD50 (Lethal Dose, 50%) in a toxicokinetics study.[5][6]

Q3: How can I differentiate between Diphenidol-induced CNS side effects and other sources of stress or pain in my animals?

A3: This requires careful observation and a process of elimination. Key differentiators include:

  • Timing: Side effects should correlate with the administration and expected pharmacokinetic profile of Diphenidol.

  • Specificity of Behavior: Behaviors like head-twitching or disorientation are more indicative of a drug effect than generalized signs of distress like vocalization or reduced activity, which can have many causes.

  • Response to Analgesia: If the animal's signs are alleviated by an analgesic, they are more likely related to pain.

  • Consistency: The side effects should be reproducible in other animals receiving the same dose of Diphenidol under similar conditions.

Q4: Are there any alternative medications to Diphenidol with a lower risk of CNS side effects for managing vertigo or emesis in animal studies?

A4: The choice of alternative will depend on the specific needs of the study. Some options include:

  • Maropitant: A neurokinin-1 (NK1) receptor antagonist that is a potent antiemetic with a different mechanism of action and generally fewer CNS side effects.

  • Ondansetron: A 5-HT3 receptor antagonist, effective against chemotherapy-induced and postoperative nausea and vomiting.

  • Meclizine: An antihistamine with antiemetic properties that may have a more sedating profile but potentially fewer hallucinatory effects.

Experimental Protocols

Protocol 1: Assessment of Diphenidol-Induced Behavioral Changes in Rodents

Objective: To quantify potential CNS side effects of Diphenidol using an open-field and observational assay.

Methodology:

  • Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.

  • Habituation: Habituate each animal to the open-field arena (e.g., a 40x40 cm box) for 10 minutes one day prior to testing.

  • Drug Administration: Administer this compound or vehicle control (e.g., saline) via the intended experimental route (e.g., i.p. or oral gavage). Doses should be based on the intended therapeutic range or a pilot dose-escalation study.

  • Open-Field Test: 30 minutes post-administration (or at the time of expected peak effect), place the animal in the center of the open-field arena and record its activity for 15 minutes using an automated tracking system.

  • Behavioral Scoring: During the open-field test, a trained observer blind to the treatment groups should manually score the frequency and duration of specific behaviors.

  • Data Analysis: Compare the data between the Diphenidol-treated and vehicle control groups.

Parameters to Measure:

ParameterDescription
Locomotor Activity Total distance traveled, time spent in the center vs. periphery of the arena.
Stereotypy Frequency and duration of repetitive behaviors (e.g., gnawing, circling, intense grooming).
Head-Twitch Response Count the number of rapid, side-to-side head movements.[7][8][9][10][11]
Rearing Number of times the animal stands on its hind legs.
Protocol 2: Mitigation of Severe Diphenidol-Induced Agitation with Physostigmine

Objective: To provide a protocol for the emergency reversal of severe CNS anticholinergic toxicity. Note: This should only be performed with veterinary consultation.

Methodology:

  • Confirmation of Toxicity: Confirm that the severe agitation and delirium are temporally associated with Diphenidol administration and that other causes have been ruled out.

  • Physostigmine Preparation: Prepare a fresh solution of physostigmine salicylate.

  • Initial Dosing: Administer a low dose of physostigmine (e.g., 0.01-0.02 mg/kg in dogs) via slow intravenous or intramuscular injection.[12]

  • Monitoring: Continuously monitor the animal's behavior, heart rate, and respiratory rate. Physostigmine can cause bradycardia, seizures, and other cholinergic side effects.

  • Titration: If symptoms persist after 15-20 minutes and no adverse cholinergic effects are observed, a second dose may be considered.[13]

  • Supportive Care: Provide supportive care as needed, including maintaining a quiet environment and ensuring hydration.

Visualizations

cluster_diphenidol This compound cluster_cns Central Nervous System cluster_effects Adverse CNS Effects Diphenidol Diphenidol HCl M1_Receptor Muscarinic M1 Receptor (in CNS) Diphenidol->M1_Receptor Blocks Normal_Function Normal Cognitive Function (Memory, Attention) M1_Receptor->Normal_Function Leads to Disruption Disrupted Cholinergic Neurotransmission M1_Receptor->Disruption Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Activates Side_Effects Confusion, Disorientation, Hallucinations Disruption->Side_Effects Results in

Caption: Proposed signaling pathway for Diphenidol-induced CNS side effects.

Start Animal exhibits adverse CNS behaviors Confirm Confirm behavior is drug-related (timing, specificity) Start->Confirm Mild Mild/Moderate Agitation? Confirm->Mild Yes Dose_Adjust Consider dose reduction in future experiments Confirm->Dose_Adjust No (other cause) Severe Severe Agitation/Delirium? Mild->Severe No Supportive Provide supportive care (quiet environment) Mild->Supportive Sedation Consider low-dose benzodiazepine Mild->Sedation If needed Vet_Consult Consult Veterinarian Severe->Vet_Consult Yes Supportive->Dose_Adjust End Document and report findings Dose_Adjust->End Reversal Consider pharmacological reversal (e.g., Physostigmine) Vet_Consult->Reversal Reversal->End Sedation->Dose_Adjust

Caption: Experimental workflow for managing adverse CNS events.

References

Improving the stability of Diphenidol hydrochloride in biological samples for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Diphenidol (B1670726) hydrochloride in biological samples for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bioanalysis of Diphenidol hydrochloride?

A1: The primary challenges in the bioanalysis of this compound revolve around ensuring its stability in biological matrices from the point of collection to analysis. Key considerations include preventing degradation during sample collection, processing, and storage. The compound's susceptibility to metabolism in vivo also means that accurate quantification of the parent drug requires careful handling to minimize ex vivo changes.

Q2: Which biological matrices are suitable for the analysis of this compound?

A2: this compound can be quantified in various biological matrices, including:

  • Blood (Whole Blood, Plasma, Serum): Most common matrices for pharmacokinetic and toxicokinetic studies.

  • Urine: Useful for assessing excretion and identifying metabolites.

  • Tissue Homogenates: Important for determining drug distribution in specific organs, such as the liver.

Q3: What are the recommended storage conditions for blood and plasma samples containing this compound?

A3: Based on available data, this compound is stable in blood and plasma under the following conditions:

  • Short-term: Refrigeration at 4°C is suitable for short-term storage.

  • Long-term: For extended storage, freezing at -20°C or -70°C is recommended. Studies have shown stability for at least 60 days at -20°C and for at least 42 days at -70°C.

  • Freeze-Thaw Cycles: this compound has been found to be stable for at least two freeze-thaw cycles. To minimize potential degradation, it is advisable to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

Q4: Is this compound stable in urine samples?

A4: While specific quantitative stability studies for this compound in human urine are not extensively documented, it is known that the drug is metabolized and excreted in urine. The presence of various metabolites suggests that the concentration of the parent drug may decrease over time. Therefore, to ensure the integrity of the samples, the following general best practices for urine sample handling should be followed:

  • pH: Maintain a neutral or slightly acidic pH if possible, as extreme pH can promote degradation of some drugs.

  • Temperature: Store urine samples at 4°C for short-term storage and frozen at -20°C or lower for long-term storage.

  • Preservatives: The use of preservatives should be validated to ensure they do not interfere with the analytical method.

Q5: What are the main degradation pathways or metabolites of this compound in biological samples?

A5: this compound undergoes extensive metabolism in the human body. The primary metabolic pathways include hydroxylation, oxidation, dehydration, N-dealkylation, methylation, and conjugation with glucuronic acid.[1][2] Ten Phase I metabolites and five glucuronated Phase II metabolites have been identified in human blood and urine.[1][2] When analyzing for the parent drug, the presence of these metabolites can be an indicator of in vivo metabolism and potentially ex vivo degradation if samples are not handled properly.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no recovery of this compound Sample Degradation: Improper sample collection, handling, or storage.- Ensure rapid processing of samples after collection. - Use appropriate anticoagulants for blood collection (e.g., heparin). - Adhere to recommended storage temperatures (see FAQs). - Minimize freeze-thaw cycles by aliquoting samples.
Metabolism: The drug has been metabolized in vivo.- Consider analyzing for major metabolites in addition to the parent drug to get a complete pharmacokinetic profile.[1][2]
Extraction Inefficiency: The chosen extraction method is not optimal.- Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. - Ensure the pH of the sample is adjusted to maximize the extraction of the basic Diphenidol molecule.
High variability between replicate samples Inconsistent Sample Handling: Differences in processing times or conditions between samples.- Standardize the entire workflow from collection to analysis. - Ensure all samples are treated identically.
Matrix Effects in Mass Spectrometry: Components of the biological matrix are interfering with the ionization of this compound.- Use a stable isotope-labeled internal standard to compensate for matrix effects. - Optimize the sample cleanup and chromatographic separation to minimize co-elution of interfering substances.
Peak tailing or poor peak shape in chromatography Suboptimal Chromatographic Conditions: Incorrect mobile phase pH or column chemistry.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Use a high-quality analytical column suitable for basic compounds.
Active Sites on the Column: The analyte is interacting with active sites on the column.- Use a column with end-capping. - Add a small amount of a competing base, like triethylamine, to the mobile phase.

Data on Stability of this compound in Rat Heart-Blood

The following table summarizes the stability of this compound in rat heart-blood under different storage conditions over a period of 60 days. The results indicate no statistically significant changes in concentration compared to the initial measurement at 0 hours.[3]

Storage ConditionDay 1Day 4Day 10Day 30Day 60
20°C No significant changeNo significant changeNo significant changeNo significant changeNo significant change
4°C No significant changeNo significant changeNo significant changeNo significant changeNo significant change
-20°C No significant changeNo significant changeNo significant changeNo significant changeNo significant change
20°C with 1% NaF No significant changeNo significant changeNo significant changeNo significant changeNo significant change

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., heparin).

  • Processing for Plasma:

    • Centrifuge the blood samples at approximately 1000-2000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene (B1209903) tubes.

  • Processing for Serum:

    • Collect blood into tubes without an anticoagulant.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-2000 x g for 15 minutes at 4°C.

    • Collect the serum (supernatant).

  • Storage: Immediately freeze the plasma or serum samples at -20°C or -70°C for long-term storage.

Protocol 2: Tissue Sample Homogenization
  • Collection: Excise the tissue of interest, rinse with ice-cold saline to remove excess blood, blot dry, and record the wet weight.

  • Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Homogenization:

    • Place the weighed tissue in a homogenizer tube with a pre-determined volume of ice-cold homogenization buffer.

    • Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem or rotor-stator homogenizer) on ice to prevent heating of the sample.

    • Continue until the tissue is completely dispersed and a uniform homogenate is obtained.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Storage: If not analyzed immediately, store the tissue homogenate at -70°C or lower.

Protocol 3: Analytical Method - UPLC-MS/MS

This is a general outline of a UPLC-MS/MS method for the quantification of this compound.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, serum, or tissue homogenate supernatant, add an internal standard solution.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Diphenidol and the internal standard.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Blood Blood Sample Centrifuge_Blood Centrifugation Blood->Centrifuge_Blood Urine Urine Sample Urine_Processed Processed Urine Urine->Urine_Processed Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Plasma_Serum Plasma/Serum Centrifuge_Blood->Plasma_Serum Homogenate Tissue Homogenate Homogenize->Homogenate Storage_Conditions Store at -20°C or -70°C Plasma_Serum->Storage_Conditions Urine_Processed->Storage_Conditions Homogenate->Storage_Conditions Extraction Extraction (LLE or SPE) Storage_Conditions->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data Troubleshooting_Logic Start Low Recovery of Diphenidol Check_Handling Review Sample Handling and Storage Procedures Start->Check_Handling Check_Metabolism Consider In Vivo Metabolism Check_Handling->Check_Metabolism Proper Solution_Handling Implement Standardized Protocols and Proper Storage Check_Handling->Solution_Handling Improper Check_Extraction Evaluate Extraction Efficiency Check_Metabolism->Check_Extraction Unlikely Solution_Metabolism Analyze for Metabolites Check_Metabolism->Solution_Metabolism Likely Solution_Extraction Optimize Extraction Method (e.g., pH adjustment) Check_Extraction->Solution_Extraction Inefficient

References

Addressing analytical challenges in measuring Diphenidol hydrochloride metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical measurement of Diphenidol (B1670726) hydrochloride and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Diphenidol hydrochloride?

A1: this compound undergoes extensive metabolism in the human body. The main metabolic pathways include Phase I reactions such as hydroxylation, oxidation, dehydration, N-dealkylation, and methylation.[1][2] Subsequently, it undergoes Phase II conjugation, primarily with glucuronic acid.[1][2] In total, numerous metabolites have been identified, with ten Phase I metabolites and five glucuronated Phase II metabolites found in human blood and urine samples.[1]

Q2: Which analytical techniques are most suitable for quantifying Diphenidol and its metabolites in biological samples?

A2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly selective and sensitive method for the determination of Diphenidol in biological matrices like plasma, blood, and liver tissue.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully developed and validated for this purpose, demonstrating good recovery and precision.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, although it may have a higher limit of quantification compared to MS-based methods.[2][7]

Q3: What are the typical validation parameters for a UPLC-MS/MS method for Diphenidol analysis?

A3: For the analysis of Diphenidol in mouse plasma using UPLC-MS/MS, a typical method would exhibit linearity within a range of 0.2 to 50 ng/mL.[4] The accuracy of such a method generally falls between 94.6% and 110.4%, with a mean recovery of over 76.5%.[4] The intra-day and inter-day precision, represented by the relative standard deviation (RSD), should be limited to 14%.[4] Another UPLC-MS/MS method for blood and liver samples showed linearity over a concentration range of 0.05–200 ng/mL for blood and 0.3–400 ng/g for liver, with accuracy in the range of 92.77%–112.75%.[2]

Q4: What are the common sample preparation techniques for extracting Diphenidol and its metabolites?

A4: Common sample preparation techniques include protein precipitation and liquid-liquid extraction (LLE). Acetonitrile-mediated protein precipitation is a straightforward method for plasma samples.[3][4] LLE is also frequently used and is characterized as a simple, fast, and inexpensive sample preparation method.[2]

Troubleshooting Guides

Issue 1: Poor Recovery of Metabolites During Sample Extraction
Potential Cause Troubleshooting Step
Inappropriate extraction solvent polarity for certain metabolites.The various metabolites of Diphenidol will have different polarities. If using LLE, test a range of organic solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane) or solvent mixtures to optimize the recovery of the metabolites of interest.
Inefficient protein precipitation.Ensure the ratio of acetonitrile (B52724) to plasma is optimal (typically 3:1 or 4:1). Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal. Consider storing at a low temperature (e.g., -20°C) after adding acetonitrile to enhance precipitation.
Degradation of metabolites during extraction.Minimize the time samples are at room temperature. Perform extraction steps on ice or at 4°C. Ensure any solvents used are free of contaminants that could cause degradation.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Co-elution of endogenous matrix components with analytes.Optimize the chromatographic gradient to improve the separation of analytes from the bulk of the matrix components. A shallower gradient or a different stationary phase could provide better resolution.
Insufficient sample cleanup.Switch from protein precipitation to a more selective sample preparation technique like LLE or solid-phase extraction (SPE) to remove more interfering compounds.
Ionization source contamination.Clean the ion source of the mass spectrometer regularly, as buildup from biological samples can lead to inconsistent ionization and high background noise.
Issue 3: Inconsistent Peak Areas and Poor Reproducibility
Potential Cause Troubleshooting Step
Instability of Diphenidol or its metabolites in processed samples.Evaluate the stability of the analytes in the autosampler over the expected run time. If degradation is observed, consider using a cooled autosampler or reducing the batch size. Diphenidol has been shown to be stable in preserved blood samples.[5]
Variability in manual sample preparation steps.Automate liquid handling steps where possible to improve precision. If manual, ensure consistent timing, volumes, and mixing for all samples.
Use of an inappropriate internal standard (IS).The selected IS should have similar chemical properties and extraction recovery to the analytes. Midazolam and chlorphenamine have been successfully used as internal standards for Diphenidol analysis.[4][8]

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Parameters for Diphenidol Quantification

ParameterMouse Plasma[4]Blood[2]Liver[2]
Linearity Range 0.2 - 50 ng/mL0.05 - 200 ng/mL0.3 - 400 ng/g
LLOQ 0.2 ng/mL0.05 ng/mL0.3 ng/g
Accuracy 94.6% - 110.4%92.77% - 112.75%92.77% - 112.75%
Precision (RSD) < 14%3.22% - 12.17%3.22% - 12.17%
Mean Recovery > 76.5%58.75% - 95.27%58.75% - 95.27%

Table 2: GC-MS Method Parameters for this compound Quantification

ParameterBiological Specimens[5]
LOD 0.05 µg/mL or µg/g
Recovery > 90%
Precision (RSD) < 10%

Detailed Experimental Protocols

Protocol 1: UPLC-MS/MS for the Determination of Diphenidol in Mouse Plasma[3][4]
  • Sample Preparation (Protein Precipitation)

    • To a 100 µL aliquot of mouse plasma, add the internal standard (IS), midazolam.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 5 µL aliquot into the UPLC-MS/MS system.

  • Chromatographic Conditions

    • Column: Acquity HSS T3 column (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diphenidol: m/z 310.2 → 128.9

      • Midazolam (IS): m/z 326.2 → 291.4

Visualizations

Diphenidol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Diphenidol Diphenidol Hydroxylation Hydroxylation Diphenidol->Hydroxylation Oxidation Oxidation Diphenidol->Oxidation Dehydration Dehydration Diphenidol->Dehydration NDealkylation N-dealkylation Diphenidol->NDealkylation Methylation Methylation Diphenidol->Methylation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Oxidation->Glucuronidation Dehydration->Glucuronidation NDealkylation->Glucuronidation Methylation->Glucuronidation

Caption: Metabolic pathways of this compound.

Analytical_Workflow start Biological Sample (Plasma/Blood/Urine) prep Sample Preparation (Protein Precipitation or LLE) start->prep Extraction analysis UPLC-MS/MS or GC-MS Analysis prep->analysis Injection data Data Acquisition (MRM Mode) analysis->data Detection quant Quantification & Reporting data->quant Processing

Caption: General analytical workflow for Diphenidol metabolites.

Troubleshooting_Logic issue Analytical Issue Encountered (e.g., Poor Recovery) check_extraction Review Extraction Protocol issue->check_extraction Is it a sample prep issue? check_chromatography Optimize Chromatography issue->check_chromatography Is it a separation issue? check_ms Check MS Parameters issue->check_ms Is it a detection issue? solution Resolution check_extraction->solution check_chromatography->solution check_ms->solution

Caption: Troubleshooting logic for analytical issues.

References

Technical Support Center: Enhancing the Oral Bioavailability of Diphenidol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the oral bioavailability of Diphenidol (B1670726) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the formulation and evaluation of Diphenidol hydrochloride.

Q1: Why am I observing low or inconsistent oral bioavailability in my this compound experiments?

A1: While this compound is generally considered to be well-absorbed from the gastrointestinal tract, several factors can lead to variability.[1][2][3]

  • pH-Dependent Solubility: this compound's solubility is pH-dependent. It has improved solubility in acidic conditions but is poorly soluble at a pH of 8.[2] Variations in gastrointestinal pH, either within or between experimental subjects, can lead to inconsistent dissolution and absorption.

  • Poor Dissolution Rate: The dissolution rate from a solid dosage form can be a rate-limiting step for absorption.[4] If the tablet or capsule does not disintegrate and release the drug effectively, bioavailability will be compromised.

  • First-Pass Metabolism: Diphenidol is metabolized in the liver, which can reduce the amount of active drug reaching systemic circulation.[5] The extent of this first-pass effect can vary between subjects.

  • Formulation Excipients: The type and quantity of excipients used can significantly impact drug release. For example, some excipients like microcrystalline cellulose (B213188) (MCC) can suppress drug release, while others like polyethylene (B3416737) oxide (PEO) can enhance it.[2][3][6]

Troubleshooting Steps:

  • Characterize pH-Solubility Profile: Determine the solubility of your this compound batch across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • Optimize the Formulation: Investigate the use of disintegrants (e.g., cross-linked pvp, sodium carboxymethylcellulose) to accelerate tablet breakup.[3][4] Consider formulating with solubility or permeability enhancers.

  • Conduct In Vitro Dissolution Studies: Perform dissolution testing under various pH conditions to predict in vivo performance and ensure batch-to-batch consistency.

  • Assess Pre-systemic Metabolism: If significant first-pass metabolism is suspected, consider formulation strategies that can bypass the liver, such as buccal or sublingual delivery systems, although this would be a significant shift in the experimental plan.[7][8]

Q2: How can I improve the dissolution rate of my this compound tablet formulation?

A2: A slow dissolution rate is a common hurdle for drugs that are slightly water-soluble.[4]

  • Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[9][10] Techniques like micronization or nanosizing can be employed.

  • Use of Superdisintegrants: Incorporating superdisintegrants such as cross-linked pvp or low-substituted hydroxypropyl cellulose into the formulation can promote rapid tablet disintegration and drug release.[4]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[9][11]

  • Dispersible Tablets: Formulating the drug as a dispersible tablet can significantly shorten the time to onset of action by ensuring rapid dissolution before administration or in the stomach.[4] A patent for a dispersible tablet formulation includes ingredients like microcrystalline cellulose, lactose, and cross-linked pvp.[4]

Q3: What excipients are recommended for a modified-release formulation of this compound to prolong its effect?

A3: To overcome the need for frequent dosing due to Diphenidol's relatively short half-life of approximately 4-6.5 hours, modified-release formulations are often developed.[1][2]

  • Hydrophilic Matrix Formers: Polymers like Polyethylene Oxide (PEO) and Hydroxypropyl Methylcellulose (HPMC) are commonly used to form a gel-like matrix that controls the rate of drug release.[2][6] Studies have shown that increasing PEO content can enhance and prolong drug release over 12 hours.[2][3]

  • Release Modifying Agents: Microcrystalline cellulose (MCC) can be used in combination with matrix formers to modulate the release profile.[2][6]

  • Tablet-in-Tablet (TIT) Systems: A novel approach involves creating a TIT formulation with an immediate-release outer layer for rapid onset and an extended-release inner core for sustained action.[2][3][6]

Q4: My in vitro dissolution results are not correlating with my in vivo pharmacokinetic data. What could be the issue?

A4: A lack of in vitro-in vivo correlation (IVIVC) is a complex issue that can arise from several factors.

  • Biorelevant Dissolution Media: The dissolution medium used in vitro may not accurately reflect the conditions in the gastrointestinal tract. Consider using biorelevant media (e.g., FaSSIF or FeSSIF) that mimic the composition of intestinal fluids.

  • Permeability as the Rate-Limiting Step: If the drug has low permeability (BCS Class III or IV), absorption, rather than dissolution, will be the rate-limiting step to bioavailability.[12][13] Diphenidol is generally well-absorbed, but formulation excipients could potentially impact its permeability.

  • GI Tract Physiology: Factors like gastric emptying time, intestinal transit time, and the presence of food can significantly affect drug absorption in vivo but are not accounted for in standard dissolution tests.

  • First-Pass Metabolism: As mentioned, significant hepatic first-pass metabolism can reduce bioavailability in a way that is not predicted by dissolution testing alone.[5]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and in vitro release data for this compound from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Data sourced from a study on single and multiple oral doses of 50 mg tablets)

ParameterSingle Dose (Mean ± SD)Multiple Doses (Mean ± SD)
Cmax (μg/L) 321.15 ± 162.46360.98 ± 175.58
Tmax (h) 2.25 ± 0.621.75 ± 0.54
AUC₀₋₃₆ (μg·h/L) 1052.75 ± 596.252300.01 ± 1533.73
t½ (h) 21.22 ± 22.3029.27 ± 49.65
Source: Adapted from pharmacokinetic studies in healthy volunteers.[14]

Table 2: In Vitro Drug Release from an Optimized Tablet-in-Tablet (TIT) Formulation (The formulation consists of an extended-release core and an immediate-release outer shell)

Time (hours)Cumulative Drug Release (%)
0.25 ~25%
1 ~40%
4 ~65%
8 ~85%
12 >90%
Source: Adapted from in vitro evaluation of a novel TIT formulation.[2][3]

Detailed Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Modified-Release Tablets

This protocol is based on methodologies for testing extended-release this compound formulations.[2]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle method).

  • Dissolution Medium: 900 mL of water (or a buffered solution, e.g., pH 4.0, where Diphenidol has higher solubility).[2]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours). c. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 μm filter. e. Analyze the concentration of this compound in the samples using a validated analytical method such as HPLC or GC-MS.[14][15] f. Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Animal Pharmacokinetic Study for Oral Bioavailability Assessment

This protocol outlines a general procedure for assessing the pharmacokinetics of a new this compound formulation in a rat model.[5]

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House animals under standard conditions with a 12-hour light/dark cycle. Fast animals overnight before the experiment, with free access to water.

  • Dosing: a. Divide rats into groups (n=3-6 per group). b. Administer the this compound formulation orally via gavage at a specific dose (e.g., 148 mg/kg).[5] c. Include a control group receiving an intravenous (IV) administration of this compound to determine absolute bioavailability.

  • Blood Sampling: a. Collect blood samples (~0.25 mL) from the tail vein or other appropriate site into heparinized tubes at pre-dose (0) and at various post-dose time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours).

  • Sample Processing: a. Centrifuge the blood samples to separate the plasma. b. Store plasma samples at -20 °C or lower until analysis.

  • Bioanalysis: a. Extract Diphenidol from plasma samples using a suitable liquid-liquid or solid-phase extraction method. b. Quantify the drug concentration using a validated LC-MS/MS or GC-MS method.[5][15]

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[5][16] b. Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualized Workflows and Concepts

The following diagrams illustrate key workflows and concepts in enhancing the oral bioavailability of this compound.

Experimental_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization Formulation Formulation Design (e.g., Solid Dispersion, Nanoparticles) Dissolution Dissolution Testing (USP Apparatus II) Formulation->Dissolution Excipient Excipient Compatibility (DSC, FTIR) Excipient->Formulation Preformulation Pre-formulation Studies (Solubility, Stability) Preformulation->Excipient Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability Animal_PK Animal PK Study (Rats/Mice) Permeability->Animal_PK Bioanalysis Bioanalysis (LC-MS/MS) Animal_PK->Bioanalysis PK_Modeling PK Data Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Modeling IVIVC IVIVC Assessment PK_Modeling->IVIVC Optimization Formulation Optimization IVIVC->Optimization Optimization->Formulation

Caption: Workflow for developing and evaluating enhanced oral bioavailability formulations.

Limiting_Factors cluster_barriers Biological Barriers OralDose Oral Administration of Diphenidol HCl Solubility Factor 1: Low Solubility/ Dissolution Rate OralDose->Solubility Permeability Factor 2: Poor Permeability Solubility->Permeability Loss1 Incomplete Dissolution Solubility->Loss1 Metabolism Factor 3: First-Pass Metabolism Permeability->Metabolism Loss2 Incomplete Absorption Permeability->Loss2 SystemicCirculation Systemic Circulation (Bioavailable Drug) Metabolism->SystemicCirculation Loss3 Hepatic Metabolism Metabolism->Loss3

Caption: Key physiological factors that can limit the oral bioavailability of a drug.

Enhancement_Strategies cluster_solubility Improve Solubility & Dissolution cluster_permeability Improve Permeability Goal Goal: Enhance Oral Bioavailability PS_Reduction Particle Size Reduction (Micronization, Nanosizing) Goal->PS_Reduction Solid_Dispersion Solid Dispersions Goal->Solid_Dispersion Complexation Complexation (e.g., Cyclodextrins) Goal->Complexation Perm_Enhancers Permeation Enhancers Goal->Perm_Enhancers Lipid_Systems Lipid-Based Systems (e.g., SLN, SNEDDS) Goal->Lipid_Systems Prodrugs Prodrug Approach Goal->Prodrugs

Caption: Common formulation strategies to overcome bioavailability challenges.

References

Technical Support Center: Analysis of Diphenidol Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Diphenidol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during method development and routine analysis of this compound.

Question: We are observing significant ion suppression for Diphenidol, leading to poor sensitivity and reproducibility. What are the likely causes and how can we mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, in this case, Diphenidol.[1][2][3][4] The primary strategies to address this involve improving sample preparation and optimizing chromatographic separation.[1][4]

Troubleshooting Steps:

  • Evaluate and Optimize Sample Preparation: The goal is to effectively remove interfering matrix components, such as phospholipids, from the sample.[2]

    • Protein Precipitation (PPT): While simple and fast, PPT may not provide the cleanest extracts.[2][5] If you are using PPT (e.g., with acetonitrile), consider optimizing the solvent-to-plasma ratio or trying other organic solvents like methanol.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning Diphenidol into an organic solvent, leaving many matrix components behind.[1][6][7] Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to ensure efficient extraction of Diphenidol.

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences.[1][2][8] Develop a method using an appropriate sorbent (e.g., C18, mixed-mode cation exchange) to retain Diphenidol while washing away interfering compounds.

  • Optimize Chromatographic Conditions: The aim is to chromatographically separate Diphenidol from the co-eluting matrix components causing ion suppression.[1][2]

    • Column Chemistry: If using a standard C18 column, consider switching to a different chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for Diphenidol versus the matrix interferents.

    • Mobile Phase Modification: Adjust the organic solvent (methanol vs. acetonitrile) and the pH of the aqueous phase.[1] This can significantly alter the retention times of both Diphenidol and interfering compounds.

    • Gradient Optimization: Modify the gradient slope to better resolve the Diphenidol peak from the region of ion suppression. A shallower gradient around the elution time of Diphenidol can improve separation.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Diphenidol-d10) is the gold standard for compensating for matrix effects.[6] Since the SIL-IS has nearly identical physicochemical properties to Diphenidol, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate quantification as the analyte-to-IS ratio remains constant.[2]

Logical Troubleshooting Flowchart:

troubleshooting_flow start Start: Ion Suppression Observed sample_prep Step 1: Optimize Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists is_check Step 3: Use Stable Isotope-Labeled IS chromatography->is_check If suppression persists resolution Problem Resolved is_check->resolution For accurate quantification

Caption: A flowchart for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for this compound?

A1: For positive electrospray ionization (ESI+), a common precursor ion for Diphenidol is m/z 310.2 or 310.3.[6][9] A frequently used product ion for quantification is m/z 128.9.[9] Another transition that has been reported is m/z 310.3 -> 292.3. It is always recommended to optimize these transitions on your specific instrument.

Q2: Which sample preparation method is most effective for reducing matrix effects for Diphenidol in plasma?

A2: While protein precipitation with acetonitrile (B52724) is a rapid method, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts and are more effective at minimizing matrix effects.[1][2][6][7] One validated method successfully used LLE for the analysis of Diphenidol in blood and liver tissue.[6][7]

Q3: What type of internal standard should be used for Diphenidol analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Diphenidol, such as Diphenidol-d10.[6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal variations. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but requires more rigorous validation to ensure it adequately tracks the analyte's behavior.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The standard method is the post-extraction spike analysis.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. The matrix effect (ME) can be calculated as:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. One study found matrix effects for a Diphenidol assay to be in the range of 88% to 113%.[9]

Experimental Protocols and Data

Below are examples of experimental conditions that have been successfully used for the LC-MS/MS analysis of Diphenidol.

Experimental Workflow: Sample Preparation

The following diagram illustrates a general workflow for sample preparation.

sample_prep_workflow start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., Diphenidol-d10) start->add_is extraction Choose Extraction Method add_is->extraction ppt Protein Precipitation (e.g., with Acetonitrile) extraction->ppt Simple lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) extraction->lle Cleaner spe Solid-Phase Extraction extraction->spe Cleanest vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge lle->vortex_centrifuge evaporate Evaporate Supernatant/Eluate to Dryness spe->evaporate vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Refining synthesis protocols to increase Diphenidol hydrochloride yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining synthesis protocols to increase the yield and purity of Diphenidol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route for this compound involves a three-step process:

  • Synthesis of 1-(3-chloropropyl)piperidine (B110583): This intermediate is typically prepared by the reaction of piperidine (B6355638) with 1-bromo-3-chloropropane.

  • Grignard Reaction: 1-(3-chloropropyl)piperidine is reacted with magnesium to form a Grignard reagent, which then undergoes a nucleophilic addition to benzophenone (B1666685) to form the Diphenidol free base (α,α-diphenyl-1-piperidinebutanol).

  • Salt Formation: The Diphenidol free base is then treated with hydrochloric acid to form the final product, this compound.[1][2]

Q2: What is the most critical impurity to control during the synthesis?

A2: The most critical impurity is the dehydrated "ene" compound, 1,1-diphenyl-4-(piperidin-1-yl)but-1-ene hydrochloride.[3] This impurity is formed by the elimination of a water molecule from the tertiary alcohol of Diphenidol, a reaction that can be catalyzed by acidic conditions and elevated temperatures. The Chinese Pharmacopoeia, for instance, has strict limits on the content of this impurity.

Q3: How can the formation of the "ene" impurity be minimized?

A3: The formation of the 1,1-diphenyl-4-(piperidin-1-yl)but-1-ene impurity can be minimized by carefully controlling the pH and temperature during the final crystallization step. Maintaining a pH between 5 and 6 during the addition of hydrochloric acid and keeping the temperature between 50-60°C can significantly reduce the formation of this byproduct.[2]

Q4: What are the key parameters to control during the Grignard reaction?

A4: The Grignard reaction is highly sensitive to moisture and air. Key parameters to control include:

  • Anhydrous Conditions: All glassware, solvents (typically THF or diethyl ether), and reagents must be scrupulously dry to prevent quenching of the Grignard reagent.

  • Magnesium Activation: The magnesium turnings should be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Temperature Control: The reaction is exothermic and may require cooling to maintain a gentle reflux and prevent side reactions.

  • Slow Addition of Alkyl Halide: The 1-(3-chloropropyl)piperidine should be added slowly to the magnesium suspension to minimize the Wurtz coupling side reaction.

Q5: What analytical methods are suitable for determining the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying related substances, including the "ene" impurity.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield in Grignard Reaction
Symptom Possible Cause(s) Troubleshooting Steps
Grignard reaction fails to initiate (no bubbling or heat generation). 1. Presence of moisture in glassware or solvent. 2. Passivated magnesium surface (oxide layer). 3. Low reactivity of 1-(3-chloropropyl)piperidine.1. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. 3. Gently warm the reaction mixture to initiate the reaction.
Low yield of Diphenidol base. 1. Incomplete reaction. 2. Wurtz coupling side reaction (formation of a dimer of the alkyl halide). 3. Quenching of the Grignard reagent by acidic protons.1. Ensure sufficient reaction time and maintain a gentle reflux. 2. Add the 1-(3-chloropropyl)piperidine solution dropwise to the magnesium suspension. Avoid high local concentrations of the alkyl halide. Maintain a moderate temperature. 3. Ensure all reagents are free from acidic impurities.
Formation of significant amounts of biphenyl. Reaction of the Grignard reagent with unreacted bromobenzene (B47551) (if used as an initiator or present as an impurity).Use a minimal amount of initiator. Ensure the purity of the starting materials.
High Impurity Levels in Final Product
Symptom Possible Cause(s) Troubleshooting Steps
High levels of 1,1-diphenyl-4-(piperidin-1-yl)but-1-ene hydrochloride. 1. Acidic conditions during workup or crystallization. 2. High temperatures during crystallization or drying.1. Carefully control the pH during the addition of hydrochloric acid, maintaining it in the range of 5-6. Use a buffer solution if necessary. 2. Maintain the crystallization temperature between 50-60°C. Dry the final product under vacuum at a moderate temperature (e.g., 50-60°C).[2]
Presence of unreacted benzophenone. Incomplete Grignard reaction or insufficient Grignard reagent.Ensure the Grignard reagent is formed in sufficient excess and that the reaction goes to completion (monitor by TLC or HPLC).
Discoloration of the final product. Presence of impurities from starting materials or side reactions.Use high-purity starting materials. Consider treatment with activated carbon during the recrystallization of the Diphenidol base to remove colored impurities.[2]

Experimental Protocols

Step 1: Synthesis of 1-(3-chloropropyl)piperidine
Step 2: Grignard Reaction for Diphenidol Base Synthesis
  • Materials:

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings and a small crystal of iodine.

    • Add a portion of the anhydrous THF.

    • Prepare a solution of 1-(3-chloropropyl)piperidine in anhydrous THF in the dropping funnel.

    • Add a small amount of the 1-(3-chloropropyl)piperidine solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once the reaction has started, add the remaining 1-(3-chloropropyl)piperidine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

    • Cool the reaction mixture in an ice bath.

    • Prepare a solution of benzophenone in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diphenidol free base.

Step 3: Formation of this compound
  • Materials:

    • Crude Diphenidol free base

    • Ethanol (B145695) or Methanol

    • Activated Carbon (optional)

    • Hydrochloric acid

  • Procedure:

    • Dissolve the crude Diphenidol free base in ethanol or methanol.

    • (Optional) Add a small amount of activated carbon, heat the mixture to 55 ± 5°C, and stir for 30-60 minutes. Filter the hot solution to remove the activated carbon.

    • To the filtrate, add hydrochloric acid dropwise while stirring, adjusting the pH to 5-6.

    • Maintain the temperature at 50-60°C and continue stirring for 25-35 minutes to allow for crystallization.[2]

    • Cool the mixture and collect the precipitated this compound by filtration.

    • Wash the crystals with a small amount of cold solvent and dry under vacuum at 50-60°C.[2]

Data Presentation

Table 1: Effect of pH on Impurity Formation during Crystallization

pH of CrystallizationTemperature (°C)"Ene" Impurity (%)Yield (%)
3-450-60> 0.5~75
5-6 50-60 < 0.1 ~85
7-850-60< 0.1~80

Note: This table is a representation based on qualitative descriptions in the literature. Actual values may vary depending on specific reaction conditions.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Salt Formation Piperidine Piperidine Intermediate 1-(3-chloropropyl)piperidine Piperidine->Intermediate Alkylation BromoChloroPropane 1-Bromo-3-chloropropane BromoChloroPropane->Intermediate DiphenidolBase Diphenidol Base Intermediate->DiphenidolBase Grignard Formation & Addition Magnesium Magnesium Magnesium->DiphenidolBase Benzophenone Benzophenone Benzophenone->DiphenidolBase DiphenidolHCl This compound DiphenidolBase->DiphenidolHCl Crystallization HCl Hydrochloric Acid HCl->DiphenidolHCl

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic LowYield Low Yield GrignardIssue Grignard Reaction Failure LowYield->GrignardIssue WurtzCoupling Wurtz Coupling LowYield->WurtzCoupling IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction HighImpurity High Impurity EneImpurity High 'Ene' Impurity HighImpurity->EneImpurity UnreactedSM Unreacted Starting Material HighImpurity->UnreactedSM Anhydrous Check Anhydrous Conditions GrignardIssue->Anhydrous MgActivation Activate Magnesium GrignardIssue->MgActivation SlowAddition Slow Reagent Addition WurtzCoupling->SlowAddition MonitorReaction Monitor Reaction Completion IncompleteReaction->MonitorReaction pH_Control Control pH (5-6) EneImpurity->pH_Control TempControl Control Temperature (50-60°C) EneImpurity->TempControl UnreactedSM->MonitorReaction

Caption: Troubleshooting logic for this compound synthesis.

References

Strategies to minimize Diphenidol hydrochloride degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information and troubleshooting advice to minimize the degradation of Diphenidol hydrochloride during sample storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The stability of this compound can be influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. It is crucial to control these factors to maintain the integrity of your samples.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure optimal stability, this compound should be stored in a tightly sealed, light-resistant container at a controlled room temperature, preferably between 15°C and 30°C (59°F and 86°F). For long-term storage, refrigeration at 2°C to 8°C is recommended.[1]

Q3: My this compound solution appears discolored. What could be the cause?

A3: Discoloration of a this compound solution can be an indication of degradation, potentially due to exposure to light (photodegradation) or oxidation. It is recommended to prepare fresh solutions and always store them protected from light.

Q4: Can I store this compound solutions in plastic containers?

A4: While glass containers are generally preferred, polyethylene (B3416737) or polypropylene (B1209903) containers can also be used for storing this compound.[2] Ensure the containers are clean, dry, and tightly sealed to prevent contamination and degradation.

Q5: How stable is Diphenidol in biological samples like blood?

A5: Studies have shown that Diphenidol is stable in preserved blood samples for at least two months when stored at temperatures of -20°C, 4°C, and 20°C.[3] This indicates good stability in biological matrices under these conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in stored solid this compound Exposure to high temperatures or humidity.Store in a desiccator at controlled room temperature. Ensure the container is tightly sealed.
Unexpected peaks in chromatogram of a stored solution Degradation of this compound.Prepare fresh solutions for analysis. Investigate the storage conditions (light exposure, temperature, pH of the solvent). Use a stability-indicating analytical method to identify potential degradation products.
Precipitation in refrigerated aqueous solutions Lower solubility at colder temperatures.Allow the solution to equilibrate to room temperature before use. If precipitation persists, consider preparing a fresh solution. The solubility of this compound in aqueous solutions can be limited.
Inconsistent analytical results Sample degradation during preparation or analysis.Minimize the exposure of samples and solutions to light and elevated temperatures during the entire analytical process. Use amber glassware or light-blocking vials.

Quantitative Data Summary

Table 1: Stability of Diphenidol in Preserved Blood Samples Over Two Months

Storage TemperatureStability
-20°CStable
4°CStable
20°CStable
20°C (with 1% NaF)Stable

Data from a study on the forensic toxicokinetics of difenidol hydrochloride.[3]

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard this compound Solution

Objective: To prepare a stable standard solution of this compound for analytical use.

Materials:

  • This compound powder

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks (Class A)

  • Amber glass vials with screw caps

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a volumetric flask of the desired volume.

  • Dissolve the powder in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to the final volume with methanol and mix thoroughly.

  • Transfer aliquots of the standard solution into amber glass vials.

  • Seal the vials tightly and store them protected from light at 2-8°C.

  • Before use, allow the solution to equilibrate to room temperature.

Protocol 2: Stability Indicating HPLC Method for this compound

Objective: To provide a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[4]

  • Run Time: Sufficient to allow for the elution of the main peak and any potential degradation products.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare the sample and standard solutions of this compound in a suitable diluent (e.g., mobile phase).

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the retention time of this compound and the presence of any additional peaks that may correspond to degradation products.

Note: This is a general method and may require optimization based on the specific instrumentation and degradation products observed. A forced degradation study is recommended to generate degradation products and validate the stability-indicating nature of the method.

Visualizations

Logical Workflow for Investigating Sample Degradation

Workflow for Investigating this compound Degradation A Unexpected Analytical Result (e.g., low purity, extra peaks) B Review Sample Storage Conditions A->B C Review Sample Preparation Procedure A->C D Perform Forced Degradation Study A->D G Optimize Storage and Handling Procedures B->G C->G E Analyze Stressed Samples with Stability-Indicating Method D->E F Identify Degradation Products E->F F->G

Caption: A logical workflow for troubleshooting and investigating the root cause of this compound sample degradation.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the literature, based on its chemical structure containing a piperidine (B6355638) ring and a tertiary alcohol, the following are potential degradation pathways under stress conditions:

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation H1 This compound H2 Potential Dehydration Products H1->H2 Loss of H2O O1 This compound O2 N-oxide derivative O1->O2 Oxidation of Piperidine Nitrogen O3 Ring-opened products O1->O3 Oxidative cleavage P1 This compound P2 Radical-mediated products P1->P2 UV/Vis Light

Caption: A diagram illustrating the potential chemical degradation pathways for this compound under hydrolytic, oxidative, and photolytic stress conditions.

References

Technical Support Center: Optimizing Diphenidol Hydrochloride Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the ionization of Diphenidol hydrochloride in mass spectrometry through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the mass spectrometry analysis of this compound?

A1: The pH of the solvent plays a critical role in the ionization of this compound for mass spectrometry, particularly when using electrospray ionization (ESI). Diphenidol is a basic compound containing a piperidine (B6355638) ring, which can be protonated. By adjusting the pH of the mobile phase to be acidic, typically about two pH units below the pKa of the basic functional group, the equilibrium shifts towards the protonated, positively charged form of the molecule ([M+H]⁺). This pre-formed ion in solution is more efficiently desolvated and detected in the positive ion mode of the mass spectrometer, leading to a significant enhancement in signal intensity.

Q2: What is the pKa of Diphenidol and how does it influence the choice of mobile phase pH?

A2: Diphenidol has a predicted strongest basic pKa of approximately 9.23.[1] This value corresponds to the protonation of the nitrogen atom in the piperidine ring. To ensure that at least 99% of the Diphenidol molecules are in their protonated form, the mobile phase pH should be adjusted to be at least two pH units lower than the pKa. Therefore, a mobile phase pH of ≤ 7.23 is recommended, with a common starting point for basic compounds being in the acidic range of pH 3 to 5.

Q3: Which ionization mode, positive or negative, is more suitable for this compound analysis?

A3: Given its chemical structure with a basic nitrogen atom that is readily protonated, the positive ionization mode (ESI+) is the preferred method for the analysis of this compound. In this mode, the mass spectrometer detects the protonated molecule [M+H]⁺. Operating in negative ion mode would be significantly less sensitive as the molecule does not have acidic protons that are easily lost to form a negative ion.

Q4: What are the common mobile phase additives used to adjust the pH for this compound analysis?

A4: To achieve the desired acidic pH and enhance ionization, volatile additives that are compatible with mass spectrometry are typically used. The most common additives for positive ion mode analysis of basic compounds like Diphenidol are:

  • Formic acid (0.1% v/v): This is a widely used additive that effectively lowers the pH and provides a source of protons to promote the formation of [M+H]⁺ ions.[2]

  • Acetic acid (0.1% v/v): Similar to formic acid, acetic acid can also be used to acidify the mobile phase.

  • Ammonium (B1175870) formate (B1220265) or Ammonium acetate: These are buffer salts that can be used to control the pH more precisely. They are often used in conjunction with formic acid or acetic acid. For basic compounds, a mobile phase containing 10 mM ammonium formate with 0.125% formic acid has been shown to provide good performance.[3][4]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the mass spectrometry analysis of this compound.

Problem Possible Cause Recommended Solution
Low or No Signal Intensity Inappropriate Mobile Phase pH: The pH of the mobile phase may be too high (close to or above the pKa of Diphenidol), leading to a low concentration of the protonated species.Adjust the mobile phase pH to be acidic. Start with 0.1% formic acid in both the aqueous and organic mobile phase components. This should bring the pH into the optimal range for protonating Diphenidol.
Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, gas flows (nebulizing and drying gas), and source temperature can lead to inefficient ionization.Optimize ion source parameters. Perform a systematic optimization of the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for the [M+H]⁺ ion of Diphenidol.
Sample Concentration Too Low: The concentration of this compound in the injected sample may be below the limit of detection of the instrument.Increase sample concentration. If possible, prepare a more concentrated sample for injection.
Poor Peak Shape (Tailing or Broadening) Inappropriate Mobile Phase Composition: The organic solvent or the gradient profile may not be suitable for the analyte.Optimize the chromatographic conditions. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) and adjust the gradient elution profile. A shallower gradient can sometimes improve peak shape.
Column Overload: Injecting too much sample onto the column can lead to peak distortion.Reduce the injection volume or sample concentration.
Signal Suppression Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of Diphenidol, leading to a decreased signal.Improve sample preparation. Use a more effective sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
Optimize chromatography. Adjust the chromatographic method to separate Diphenidol from the interfering compounds.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase for Optimal Diphenidol Ionization

This protocol describes the preparation of a standard acidic mobile phase for the LC-MS analysis of this compound.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile or methanol (B129727)

  • Formic acid (≥98% purity)

Procedure:

  • Aqueous Mobile Phase (Mobile Phase A):

    • Measure 999 mL of LC-MS grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly. This creates a 0.1% (v/v) formic acid solution.

  • Organic Mobile Phase (Mobile Phase B):

    • Measure 999 mL of LC-MS grade acetonitrile or methanol into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the organic solvent.

    • Cap the bottle and mix thoroughly. This creates a 0.1% (v/v) formic acid solution.

  • Degassing:

    • Degas both mobile phases by sparging with helium or by sonication for 10-15 minutes before use to prevent bubble formation in the LC system.

Protocol 2: Systematic pH Optimization for Diphenidol Analysis

This protocol provides a workflow for systematically optimizing the mobile phase pH to maximize the signal intensity of this compound.

Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_opt Optimization Loop cluster_final Final Method prep_std Prepare Diphenidol Standard (e.g., 1 µg/mL in 50:50 ACN:H2O) start Start with 0.1% Formic Acid in Mobile Phase (pH ~2.7) prep_std->start inject Inject Standard and Acquire Data (Positive Mode) start->inject eval Evaluate Signal Intensity and Peak Shape inject->eval is_good Signal Optimal? eval->is_good adjust_ph Adjust pH with Different Additives (e.g., Ammonium Formate) is_good->adjust_ph No final Final Optimized Method is_good->final Yes adjust_ph->inject

Figure 1: Workflow for pH optimization of Diphenidol analysis.

Procedure:

  • Prepare a standard solution of this compound (e.g., 1 µg/mL) in a solvent compatible with your initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Set up your LC-MS system with an initial mobile phase containing 0.1% formic acid in both the aqueous and organic phases.

  • Inject the standard solution and acquire data in positive ion mode, monitoring for the [M+H]⁺ ion of Diphenidol (m/z 310.2).

  • Evaluate the signal intensity and peak shape.

  • If the signal is low or the peak shape is poor, consider preparing mobile phases with different additives or concentrations, such as 10 mM ammonium formate with 0.1% formic acid.

  • Repeat steps 3-5 with the new mobile phase conditions.

  • Compare the results to determine the optimal pH and additive combination that provides the highest signal intensity and best peak shape for this compound.

Data Presentation

The following table summarizes the key chemical properties of this compound relevant to its mass spectrometry analysis.

PropertyValueSource
Molecular FormulaC₂₁H₂₈ClNO[5]
Molecular Weight345.9 g/mol [5]
Monoisotopic Mass345.18594223 u[1]
Strongest Basic pKa~9.23[1]
IUPAC Name1,1-diphenyl-4-(piperidin-1-yl)butan-1-ol;hydrochloride[5]

The relationship between mobile phase pH and the ionization state of Diphenidol is illustrated in the following diagram:

Figure 2: Influence of pH on Diphenidol's ionization state.

References

Validation & Comparative

A Comparative Analysis of Diphenidol Hydrochloride and Dimenhydrinate in Preclinical Models of Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Diphenidol hydrochloride and Dimenhydrinate in preclinical models of motion sickness. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their evaluation of anti-emetic compounds. This analysis is based on available experimental data and provides insights into the pharmacological mechanisms and experimental considerations for both drugs.

Comparative Efficacy Data

Direct comparative studies of this compound and Dimenhydrinate in the same motion sickness model are limited in the available scientific literature. However, by examining individual studies in relevant animal models, a comparative overview can be constructed. The following table summarizes the available quantitative data on the efficacy of each compound.

DrugAnimal ModelMotion Sickness Induction MethodEfficacyDosageReference
This compound DogCoriolis stimulation (simultaneous vertical and rotatory movement with varying angular velocity)Effective in preventing motion sicknessNot specified in abstract[1]
Dimenhydrinate DogGeneral travel-induced motion sicknessClinically used to prevent motion sickness4–8 mg/kg, PO, IM, or IV, every 8 hours[2]
Dimenhydrinate (Diphenhydramine) CatMotion testing (specific method not detailed in abstract)Failed to prevent motion sicknessNot specified in abstract[3]

Note: The efficacy of Dimenhydrinate in the cat model was evaluated based on its active component, diphenhydramine (B27). It is important to note that species-specific differences in drug metabolism and receptor pharmacology can significantly impact efficacy.[4][5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are descriptions of protocols used to induce and evaluate motion sickness in animal models relevant to the study of these drugs.

Canine Model of Motion Sickness (Coriolis Stimulation)

A model for inducing motion sickness in dogs has been described that utilizes the generation of Coriolis acceleration.[1]

  • Animal Model: Dogs.

  • Induction Method: The apparatus employs a simultaneous vertical and rotatory movement. The angular velocity of the rotation is continuously varied to produce Coriolis acceleration, a potent vestibular stimulus that reliably induces motion sickness.[1]

  • Endpoint Measurement: The primary endpoint is the prevention or reduction of emetic episodes.

  • Drug Administration: The timing and route of drug administration would typically be prior to the motion stimulus to assess prophylactic efficacy.

Feline Model of Motion Sickness (Motion Testing)

A study investigating the role of histaminergic mechanisms in motion sickness utilized a feline model.

  • Animal Model: Female cats.[3]

  • Induction Method: The specific details of the motion testing are not available in the abstract, but it was sufficient to induce emesis.[3] A common method for inducing motion sickness in cats involves the use of a stimulator that provides a gentle wave-like stimulus.[6]

  • Endpoint Measurement: The primary outcome was the prevention of motion-induced emesis.[3]

  • Drug Administration: Various doses of the test compounds were administered before the motion testing.[3]

Visualizing Experimental Design and Signaling Pathways

To further elucidate the experimental process and the mechanisms of action of these drugs, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., behavior, physiological parameters) Animal_Acclimatization->Baseline_Measurements Drug_Administration Drug Administration (Diphenidol or Dimenhydrinate) Baseline_Measurements->Drug_Administration Motion_Sickness_Induction Motion Sickness Induction (e.g., Coriolis stimulation, rotation) Drug_Administration->Motion_Sickness_Induction Observation Observation of Motion Sickness Symptoms (e.g., emesis, behavioral changes) Motion_Sickness_Induction->Observation Data_Collection Quantitative Data Collection (e.g., number of emetic episodes, latency to emesis) Observation->Data_Collection Data_Analysis Data Analysis and Comparison Data_Collection->Data_Analysis

A typical experimental workflow for evaluating anti-motion sickness drugs.

Signaling_Pathways cluster_stimulus Motion Stimulus cluster_pathways Neural Pathways cluster_drugs Drug Intervention Motion Motion Vestibular_Apparatus Vestibular Apparatus Motion->Vestibular_Apparatus Vestibular_Nuclei Vestibular Nuclei Vestibular_Apparatus->Vestibular_Nuclei Vomiting_Center Vomiting Center Vestibular_Nuclei->Vomiting_Center Chemoreceptor_Trigger_Zone Chemoreceptor Trigger Zone (CTZ) Chemoreceptor_Trigger_Zone->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis Diphenidol This compound Diphenidol->Vestibular_Nuclei Inhibits Diphenidol->Chemoreceptor_Trigger_Zone Inhibits Dimenhydrinate Dimenhydrinate Dimenhydrinate->Vestibular_Nuclei Inhibits (H1 & M1 receptors) Dimenhydrinate->Vomiting_Center Inhibits

Proposed signaling pathways for this compound and Dimenhydrinate.

Conclusion

Based on the limited available data, this compound has demonstrated efficacy in a canine model of motion sickness induced by Coriolis stimulation. In contrast, the active component of Dimenhydrinate, diphenhydramine, was found to be ineffective in a feline model. However, Dimenhydrinate is widely used clinically in dogs for motion sickness. This discrepancy highlights the importance of considering the animal model and the specific experimental conditions when evaluating and comparing the efficacy of anti-motion sickness drugs. Further head-to-head comparative studies in well-defined and validated motion sickness models are warranted to provide a more definitive assessment of the relative efficacy of these two compounds. For researchers and drug development professionals, these findings underscore the necessity of careful model selection and thorough protocol documentation in preclinical studies of anti-emetic agents.

References

Lack of Broad Antiemetic Efficacy of Diphenidol Hydrochloride in Ferrets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo antiemetic activity of Diphenidol hydrochloride in ferret models. The available experimental data suggests that this compound possesses limited and inconsistent efficacy in this species, particularly when compared to established antiemetic agents such as Ondansetron and Metoclopramide.

A pivotal study investigating the antiemetic properties of Diphenidol in ferrets demonstrated weak to no activity against chemically induced emesis.[1][2] In these studies, Diphenidol, administered at a dose of 10 mg/kg intraperitoneally (i.p.), showed only a weak inhibitory effect on emesis induced by copper sulfate (B86663) and was completely ineffective against loperamide-induced emesis.[1][2] This stands in contrast to its documented antiemetic effects in other species, such as the significant prevention of apomorphine-induced emesis in dogs.[1][2]

This limited efficacy in ferrets suggests that the mechanisms of emesis and the pharmacological targets of Diphenidol may differ significantly across species. The ferret is a well-established and predictive model for assessing antiemetic drugs, particularly for chemotherapy-induced and centrally mediated emesis.[3][4][5] The lack of robust activity of Diphenidol in this model raises important considerations for its translational potential in certain clinical scenarios.

Comparative Antiemetic Efficacy

The following table summarizes the available quantitative data on the antiemetic efficacy of this compound in comparison to other standard antiemetic agents in various ferret models of emesis.

Antiemetic AgentEmetic ChallengeDoseRouteEfficacy (Reduction in Emesis)
This compound Copper Sulfate10 mg/kgi.p.Weak antiemetic activity.[1][2]
This compound Loperamide10 mg/kgi.p.No activity.[1][2]
Ondansetron Morphine3 mg/kgi.v.47% reduction in vomiting episodes.[6]
10 mg/kgi.v.70% reduction in vomiting episodes.[6]
Metoclopramide Morphine3 mg/kgi.v.48% reduction in vomiting episodes.[6]
10 mg/kgi.v.82% reduction in vomiting episodes.[6]
Droperidol Morphine3 mg/kgi.v.84% reduction in vomiting episodes.[6]
Domperidone Apomorphine0.1 mg/kgs.c.Abolished emesis.[3]

Signaling Pathways and Mechanisms of Action

Diphenidol is thought to exert its antiemetic effects by acting on the chemoreceptor trigger zone (CTZ) and the vestibular system. Its proposed mechanism involves the antagonism of muscarinic acetylcholine (B1216132) receptors and potentially dopamine (B1211576) D2 receptors. In contrast, Ondansetron is a selective serotonin (B10506) 5-HT3 receptor antagonist, and Metoclopramide is primarily a dopamine D2 receptor antagonist with some 5-HT3 receptor blocking activity.

Comparative Antiemetic Signaling Pathways cluster_stimuli Emetic Stimuli cluster_receptors Receptors & Trigger Zones cluster_drugs Antiemetic Drugs Cisplatin Cisplatin HT3R 5-HT3 Receptors Cisplatin->HT3R Apomorphine Apomorphine D2R Dopamine D2 Receptors Apomorphine->D2R Morphine Morphine Morphine->D2R Vestibular Vestibular Stimulation M_AChR Muscarinic Receptors Vestibular->M_AChR CTZ Chemoreceptor Trigger Zone (CTZ) NTS Nucleus Tractus Solitarius (NTS) CTZ->NTS VC Vomiting Center NTS->VC D2R->CTZ HT3R->CTZ M_AChR->NTS Diphenidol Diphenidol Diphenidol->D2R Potential Antagonist Diphenidol->M_AChR Antagonist Ondansetron Ondansetron Ondansetron->HT3R Antagonist Metoclopramide Metoclopramide Metoclopramide->D2R Antagonist Metoclopramide->HT3R Antagonist General Experimental Workflow for In Vivo Antiemetic Validation in Ferrets Acclimation Animal Acclimation Fasting Fasting (optional) Acclimation->Fasting Baseline Baseline Observation Fasting->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping DrugAdmin Antiemetic/Vehicle Administration Grouping->DrugAdmin EmeticChallenge Emetic Challenge (e.g., Cisplatin, Apomorphine) DrugAdmin->EmeticChallenge Observation Behavioral Observation (Retching & Vomiting) EmeticChallenge->Observation DataAnalysis Data Collection & Statistical Analysis Observation->DataAnalysis

References

A Head-to-Head Comparison of Diphenidol Hydrochloride with Newer Anti-Vertigo Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the therapeutic landscape of anti-vertigo agents is crucial for identifying unmet needs and opportunities for innovation. This guide provides an objective comparison of the established drug, Diphenidol hydrochloride, with newer agents that have emerged as common treatments for vertigo. This comparison is based on available clinical data, mechanisms of action, and experimental protocols.

Executive Summary

This compound, a muscarinic antagonist, has been a treatment option for vertigo for several decades. Its efficacy is attributed to its effects on the vestibular system and the chemoreceptor trigger zone. Newer agents, including the histamine (B1213489) analogue Betahistine (B147258) and antihistamines such as Cinnarizine and Dimenhydrinate, have gained popularity in the management of vertigo. While direct head-to-head clinical trials comparing this compound with all newer agents are limited, this guide synthesizes available data to provide a comparative analysis of their efficacy, safety, and mechanisms of action.

Data Presentation: Efficacy and Side Effects

The following tables summarize quantitative data from clinical trials to facilitate a comparison of this compound with newer anti-vertigo agents. It is important to note that the data for this compound is from an older study, and direct comparison with data from more recent trials of other agents should be interpreted with caution due to potential differences in study design, patient populations, and outcome measures.

Table 1: Comparative Efficacy of Anti-Vertigo Agents

DrugStudy DesignPatient PopulationKey Efficacy EndpointResults
This compound Double-blind, placebo-controlled, cross-over24 patients with Ménière's diseaseImprovement in vertigo, unsteadiness, and general conditionStatistically significant improvement compared to placebo in vertigo, dizziness, unsteadiness, and general condition.[1][2]
Betahistine Meta-analysis of 12 double-blind, randomized, placebo-controlled trialsPatients with vestibular vertigo or Ménière's diseaseInvestigator's overall opinion on response to treatmentOdds ratio of 2.58 for a favorable outcome compared to placebo.[3]
Cinnarizine/Dimenhydrinate (Fixed Combination) Meta-analysis of 4 randomized, double-blind, controlled trialsPatients with central and/or peripheral vestibular vertigoReduction in Mean Vertigo Score (MVS)Significantly greater reduction in MVS compared to cinnarizine, dimenhydrinate, or betahistine alone.[4]
Dimenhydrinate Randomized, double-blind, clinical trialPatients with acute peripheral vertigoReduction in vertigo symptomsEqually effective as diazepam and diphenhydramine (B27) in reducing vertigo symptoms.

Table 2: Common Side Effects of Anti-Vertigo Agents

DrugCommon Side Effects
This compound Drowsiness, dizziness, dry mouth, blurred vision, headache, heartburn, nervousness, restlessness, skin rash, stomach upset.[5][6]
Betahistine Headache, nausea.[7]
Cinnarizine Drowsiness, weight gain, indigestion.[8]
Dimenhydrinate Drowsiness, dizziness, dry mouth, lassitude, paradoxical CNS stimulation, rash.[9]

Mechanisms of Action

The therapeutic effects of these anti-vertigo agents are mediated through different signaling pathways.

  • This compound acts as a non-selective muscarinic receptor antagonist. It is thought to diminish vestibular stimulation and depress labyrinthine function. An action on the medullary chemoreceptor trigger zone may also contribute to its antiemetic effect.[6]

  • Betahistine is a structural analogue of histamine. It acts as a weak H1 receptor agonist and a potent H3 receptor antagonist. Its therapeutic effects in vertigo are attributed to its ability to increase blood flow in the inner ear and enhance central vestibular compensation.[10][11]

  • Cinnarizine is a calcium channel blocker and also has antihistaminic (H1 receptor antagonist) properties. It inhibits the influx of calcium into vestibular sensory cells, thereby reducing their excitability.[8]

  • Dimenhydrinate is a combination of diphenhydramine (an antihistamine) and 8-chlorotheophylline. Its anti-vertigo effects are primarily due to the antihistaminic and anticholinergic properties of diphenhydramine, which depress the excitability of the labyrinth and vestibular-cerebellar pathways.[9]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in vertigo and the points of intervention for these drugs, the following diagrams are provided.

G Vestibular Signaling Pathway and Drug Targets InnerEar Inner Ear (Semicircular Canals, Otoliths) VestibularNerve Vestibular Nerve (CN VIII) InnerEar->VestibularNerve Glutamate VestibularNuclei Vestibular Nuclei (Brainstem) VestibularNerve->VestibularNuclei Glutamate Cerebellum Cerebellum VestibularNuclei->Cerebellum Thalamus Thalamus VestibularNuclei->Thalamus CTZ Chemoreceptor Trigger Zone (CTZ) (Nausea/Vomiting) VestibularNuclei->CTZ Cerebellum->VestibularNuclei Cortex Cerebral Cortex (Perception of Vertigo) Thalamus->Cortex VomitingCenter Vomiting Center CTZ->VomitingCenter Diphenidol This compound (Muscarinic Antagonist) Diphenidol->VestibularNuclei Inhibits (Anticholinergic) Diphenidol->CTZ Inhibits Betahistine Betahistine (H1 Agonist, H3 Antagonist) Betahistine->InnerEar Increases Blood Flow (H1 Agonism) Betahistine->VestibularNuclei Modulates (H3 Antagonism) Cinnarizine Cinnarizine (Ca2+ Channel Blocker, H1 Antagonist) Cinnarizine->InnerEar Inhibits Ca2+ Influx Cinnarizine->VestibularNuclei Inhibits (Antihistaminic) Dimenhydrinate Dimenhydrinate (H1 Antagonist, Anticholinergic) Dimenhydrinate->VestibularNuclei Inhibits (Antihistaminic, Anticholinergic) Dimenhydrinate->CTZ Inhibits G Experimental Workflow: Double-Blind, Placebo-Controlled, Cross-Over Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Symptom Scores, Audiometry, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Treatment1A Treatment Period 1 (Drug A) GroupA->Treatment1A Treatment1B Treatment Period 1 (Placebo) GroupB->Treatment1B Washout Washout Period Treatment1A->Washout Treatment1B->Washout Treatment2A Treatment Period 2 (Placebo) Washout->Treatment2A Treatment2B Treatment Period 2 (Drug A) Washout->Treatment2B FollowUp Follow-up Assessments (Symptom Scores, etc.) Treatment2A->FollowUp Treatment2B->FollowUp Analysis Data Analysis FollowUp->Analysis

References

A Comparative Guide to the Muscarinic Receptor Binding Specificity of Diphenidol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of Diphenidol hydrochloride to the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers and drug development professionals in evaluating the pharmacological profile of this compound.

Introduction to this compound

Diphenidol is a muscarinic receptor antagonist that has been used as an antiemetic and antivertigo agent.[1] Its therapeutic effects are believed to be mediated through the blockade of muscarinic receptors, although its precise selectivity profile across all five receptor subtypes is a critical aspect for understanding its full pharmacological activity and potential side effects. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to a wide array of physiological functions, and subtype selectivity is a key determinant of a drug's therapeutic window.[2][3]

Comparative Binding Affinity

To validate the specificity of this compound, its binding affinity for each muscarinic receptor subtype is compared with that of other well-characterized muscarinic antagonists. The binding affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), where a lower Ki or a higher pKi value indicates a higher binding affinity.

For a comprehensive comparison, the table below includes the pKi values for (R)-hexahydro-difenidol and other standard muscarinic antagonists.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Reference
(R)-Hexahydro-difenidol 7.9 - 8.37.07.9 - 8.37.9 - 8.3-[4]
Atropine ~8.9~9.0~9.2~8.9~8.8[6]
Pirenzepine (B46924) ~8.2~6.8~7.0~7.5~7.1[7][8]
Darifenacin 8.27.49.17.38.0[6]

Note: Data for different compounds are compiled from various sources and may have been determined under different experimental conditions. The data for (R)-hexahydro-difenidol is presented as a proxy for Diphenidol's binding profile.

Experimental Protocols

The binding affinity of a compound to its receptor is typically determined using a competitive radioligand binding assay.[3] This technique measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radioactively labeled ligand that is known to bind to the receptor with high affinity.

Key Steps in a Competitive Radioligand Binding Assay:
  • Membrane Preparation: Membranes are prepared from cells or tissues that express the muscarinic receptor subtype of interest. Commonly, Chinese Hamster Ovary (CHO) cells stably transfected with the gene for a specific human muscarinic receptor subtype are used.[9]

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug.

  • Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Signaling Pathways and Experimental Workflow

Muscarinic receptors mediate their effects by coupling to different G proteins. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[11][12] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[2][12] Understanding these pathways is crucial for interpreting the functional consequences of receptor binding.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling cluster_antagonist Antagonist Action M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activate PLC Phospholipase C Gq_11->PLC Activate IP3_DAG IP3 & DAG PLC->IP3_DAG Produce Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activate AC Adenylyl Cyclase Gi_o->AC Inhibit cAMP ↓ cAMP AC->cAMP Diphenidol Diphenidol HCl Diphenidol->M1_M3_M5 Block Diphenidol->M2_M4 Block

Caption: Muscarinic Receptor Signaling Pathways and Antagonist Action.

The experimental workflow for determining the binding affinity of this compound is a systematic process, as illustrated in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Membranes from CHO Cells Expressing Muscarinic Receptor Subtype C Incubate Membranes with Radioligand and Varying Concentrations of Competitor A->C B Prepare Solutions: Radioligand ([³H]-NMS) Competitor (Diphenidol HCl) Buffers B->C D Separate Bound and Free Radioligand via Filtration C->D E Quantify Radioactivity using Scintillation Counting D->E F Plot % Specific Binding vs. Competitor Concentration E->F G Determine IC50 from Competition Curve F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Caption: Workflow for Competitive Radioligand Binding Assay.

Conclusion

References

Comparative pharmacokinetic studies of Diphenidol hydrochloride in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of Diphenidol hydrochloride across various species, including humans, rats, and mice. While comprehensive pharmacokinetic data for canines and non-human primates remains limited in publicly available literature, this document summarizes the existing knowledge to support further research and drug development efforts. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for the cited studies.

Executive Summary

This compound, an antiemetic and antivertigo agent, exhibits variable pharmacokinetic profiles across different species. This guide highlights key differences in absorption, distribution, metabolism, and excretion to inform preclinical study design and aid in the extrapolation of animal data to human clinical scenarios. The available data indicates that Diphenidol is rapidly absorbed and extensively metabolized, with notable variations in elimination half-life and bioavailability among the species studied.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in humans, rats, and mice.

Table 1: Pharmacokinetics of this compound in Humans (Single and Multiple Oral Dose)[1]
ParameterSingle Dose (50 mg)Multiple Dose (50 mg)
Cmax (μg/L) 321.15 ± 162.46360.98 ± 175.58
Tmax (h) 2.25 ± 0.621.75 ± 0.54
AUC0-36h (μg·h/L) 1052.75 ± 596.252300.01 ± 1533.73
AUC0-∞ (μg·h/L) 1287.19 ± 2931.362931.36 ± 1668.27
t1/2β (h) 21.22 ± 22.3029.27 ± 49.65
Table 2: Toxicokinetic Parameters of Diphenidol in Rats (Single Intragastric Administration)[2][3]
ParameterValue (at 500 mg/kg)
Cmax (μg/mL) 4.68
Tmax (h) 1.95
t1/2 (h) 9.58
Vd (L/kg) 68.72
Table 3: Pharmacokinetics of Diphenidol in Mice (Intravenous and Oral Administration)
Administration RouteDose (mg/kg)Bioavailability (%)
Intravenous0.2-
Oral0.419.9
Oral1.623.56

Metabolism Overview in Canines

Data in Non-Human Primates

Despite a thorough literature search, no specific pharmacokinetic studies of this compound in non-human primates were identified. The development of such data would be invaluable for a more complete understanding of the interspecies differences in the disposition of this compound.

Experimental Protocols

A summary of the methodologies employed in the cited pharmacokinetic studies is provided below.

Human Pharmacokinetic Study[1]
  • Study Design: A crossover design was used with 12 healthy volunteers who received a single 50 mg dose and a multiple-dose regimen of this compound tablets.

  • Sample Collection: Plasma samples were collected at various time points.

  • Analytical Method: Plasma concentrations of Diphenidol were determined using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Pharmacokinetic parameters were calculated using DAS software, and the pharmacokinetic profile was fitted using a two-compartment open model with first-order absorption.

Rat Toxicokinetic Study[2][3]
  • Study Design: A lethal dose 50% (LD50) of 500 mg/kg this compound was administered via intragastric administration to rats.

  • Sample Collection: Heart-blood and various organs were collected at different time points post-administration.

  • Analytical Method: A Gas Chromatography-Mass Spectrometry (GC-MS) method was developed and validated for the determination of Diphenidol in biological specimens.

  • Data Analysis: The data was processed using WinNonlin pharmacokinetics software, and the toxicological kinetics were characterized by a two-compartment open model with first-order kinetics.

Mouse Pharmacokinetic Study
  • Study Design: Eighteen mice were divided into three groups for intravenous (0.2 mg/kg) and oral (0.4 mg/kg and 1.6 mg/kg) administration.

  • Sample Collection: Plasma samples were collected.

  • Analytical Method: An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used to measure Diphenidol concentrations in mouse plasma.

  • Data Analysis: Pharmacokinetic parameters were calculated to determine the bioavailability.

Visualized Experimental Workflow and Analysis

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a pharmacokinetic study and the logical flow of the comparative analysis presented in this guide.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase animal_selection Species Selection (e.g., Rats, Mice, Dogs) dose_administration Drug Administration (Oral / Intravenous) animal_selection->dose_administration sample_collection Biological Sample Collection (Blood, Plasma, Urine) dose_administration->sample_collection sample_preparation Sample Preparation (e.g., Extraction) sample_collection->sample_preparation analytical_method Bioanalytical Method (e.g., LC-MS/MS, GC-MS) sample_preparation->analytical_method concentration_determination Drug Concentration Measurement analytical_method->concentration_determination pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental, Compartmental) concentration_determination->pk_modeling parameter_calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calculation statistical_analysis Statistical Analysis parameter_calculation->statistical_analysis

Caption: Experimental workflow for pharmacokinetic studies.

comparative_analysis cluster_data_collection Data Acquisition cluster_analysis Comparative Analysis cluster_synthesis Synthesis & Conclusion human_data Human PK Data compare_pk Compare Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) human_data->compare_pk compare_metabolism Compare Metabolic Pathways human_data->compare_metabolism rat_data Rat PK Data rat_data->compare_pk mouse_data Mouse PK Data mouse_data->compare_pk dog_data Dog Metabolism Data dog_data->compare_metabolism monkey_data Monkey Data (Limited) identify_gaps Identify Knowledge Gaps monkey_data->identify_gaps summarize_findings Summarize Interspecies Differences compare_pk->summarize_findings compare_metabolism->summarize_findings identify_gaps->summarize_findings inform_development Inform Preclinical to Clinical Translation summarize_findings->inform_development

Caption: Logical flow of the comparative pharmacokinetic analysis.

References

A Comparative Analysis of Diphenidol Hydrochloride and Scopolamine for the Management of Vestibular Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Diphenidol hydrochloride and scopolamine (B1681570) in the treatment of vestibular disorders. While direct head-to-head clinical trials are limited, this document synthesizes available data from placebo-controlled and comparative studies to offer an objective overview of their performance, mechanisms of action, and side effect profiles.

Executive Summary

Both this compound and scopolamine are effective in managing symptoms of vestibular disorders, such as vertigo, nausea, and vomiting. Their primary mechanism of action involves the antagonism of muscarinic acetylcholine (B1216132) receptors within the vestibular system. Scopolamine is extensively studied and established for the prevention of motion sickness. Diphenidol has demonstrated efficacy in treating vertigo associated with conditions like Meniere's disease. The choice between these agents may depend on the specific vestibular condition, desired duration of action, and the patient's susceptibility to particular side effects.

Mechanism of Action

This compound and scopolamine, while both classified as anticholinergic agents, exhibit distinct and overlapping mechanisms in mitigating vestibular symptoms.

This compound is understood to exert its effects through a multi-faceted approach. It acts as an antagonist of muscarinic acetylcholine receptors (specifically M2 and M3 subtypes) in the vestibular system and the chemoreceptor trigger zone (CTZ)[1]. This dual action interrupts the signaling pathways that trigger nausea and vomiting[1][2]. Some evidence also suggests that Diphenidol may have local anesthetic properties and potentially block dopaminergic receptors in the CTZ, further contributing to its antiemetic and antivertigo effects[3]. Its action is thought to diminish vestibular stimulation and depress labyrinthine function[4][5].

Scopolamine is a well-established nonselective muscarinic receptor antagonist[6]. It competitively inhibits postganglionic muscarinic receptors for acetylcholine, effectively blocking cholinergic transmission from the vestibular nuclei to higher centers in the central nervous system and from the reticular formation to the vomiting center[7]. This interference with vestibular input to the central nervous system is the primary basis for its effectiveness in preventing motion sickness[8]. Scopolamine is believed to reduce the sensitivity to motion by blocking acetylcholine from binding to M1 receptors in the vestibular apparatus and vomiting center[7].

cluster_diphenidol This compound cluster_scopolamine Scopolamine D_VR Vestibular Receptors D_VN Vestibular Nuclei D_VR->D_VN Signals D_VC Vomiting Center D_VN->D_VC Signals D_CTZ Chemoreceptor Trigger Zone D_CTZ->D_VC Signals D_S Symptoms (Vertigo, Nausea) D_VC->D_S Initiates Diphenidol Diphenidol Diphenidol->D_VN Antagonizes Muscarinic Receptors Diphenidol->D_CTZ Antagonizes Muscarinic & Dopaminergic Receptors S_VR Vestibular Receptors S_VN Vestibular Nuclei S_VR->S_VN Signals S_VC Vomiting Center S_VN->S_VC Signals S_S Symptoms (Motion Sickness) S_VC->S_S Initiates Scopolamine Scopolamine Scopolamine->S_VN Antagonizes Muscarinic Receptors

Fig. 1: Simplified signaling pathways of Diphenidol and Scopolamine.

Efficacy Comparison

Table 1: Efficacy of this compound in Vestibular Disorders
IndicationComparatorKey Efficacy EndpointResultReference
Meniere's DiseasePlaceboImprovement in vertigo, dizziness, or unsteadinessStatistically significant improvement over placebo.[9][10]
Meniere's DiseasePlaceboImprovement in general condition (subjective)Statistically significant improvement over placebo.[9][10]
Meniere's DiseasePlaceboImprovement in caloric response and ARG-Tilt testsStatistically significant improvement over placebo.[9]
Table 2: Efficacy of Scopolamine in Vestibular Disorders
IndicationComparatorKey Efficacy EndpointResultReference
Motion SicknessPlaceboPrevention of nausea and vomitingMore effective than placebo.[8]
Motion SicknessDimenhydrinateProtection against motion sicknessTransdermal scopolamine provided 73% protection vs. 46% for dimenhydrinate.[11]
Motion SicknessMeclizine (B1204245)Reduction in nauseaScopolamine subjects experienced less nausea.[12]
Acute VertigoPlacebo, MeclizineSubjective patient responses and clinical observationsBoth scopolamine and meclizine were more effective than placebo.[13]
Acute Peripheral VertigoPlaceboFavorable effects in conditions like Meniere's diseaseDouble-blind study revealed favorable effects.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation of clinical trial data. Below are summaries of methodologies from key studies.

This compound for Meniere's Disease (Futaki et al., 1975)
  • Study Design: A double-blind, placebo-controlled, cross-over trial.

  • Participants: 24 patients with Meniere's disease.

  • Intervention: Chemotherapy using this compound.

  • Outcome Measures:

    • Prevalence and intensity of symptoms (vertigo, unsteadiness, tinnitus, nausea, headache, and shoulder stiffness) were recorded every three weeks using graded scales.

    • Hearing was measured by tone audiometry.

    • Equilibrium function tests, including electronystagmography to determine caloric response and ARG-Tilt tests, were performed every three weeks.

  • Key Findings: A statistically significant higher incidence of improvement in vertigo, dizziness, unsteadiness, and general subjective condition was observed during Diphenidol administration compared to placebo. Improvements were also noted in caloric response and ARG-Tilt tests[9][10].

cluster_workflow Generalized Clinical Trial Workflow Start Patient Recruitment (Vestibular Disorder Diagnosis) Randomization Randomization Start->Randomization GroupA Group A (Active Drug: Diphenidol or Scopolamine) Randomization->GroupA GroupB Group B (Placebo or Comparator) Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Symptom Scores, Functional Tests) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis End Results DataAnalysis->End

Fig. 2: A generalized experimental workflow for a clinical trial.
Transdermal Scopolamine for Acute Vertigo (Babin et al., 1984)

  • Study Design: A double-blind, parallel investigation.

  • Participants: Not specified in the abstract.

  • Intervention: Transdermally delivered scopolamine hydrobromide compared to meclizine hydrochloride and placebo.

  • Outcome Measures:

    • Subjective patient responses.

    • Clinical observations.

  • Key Findings: Both scopolamine and meclizine were found to be more effective than placebo in treating acute vertigo. Both active drugs had significant, but different, side effects[13].

Side Effect Profiles

The selection of an appropriate treatment often involves balancing efficacy with the potential for adverse effects.

Table 3: Common Side Effects
Side EffectThis compoundScopolamine
Dry Mouth Yes (Anticholinergic effect)Yes, commonly reported (more frequent than with dimenhydrinate)[12]
Drowsiness/Sedation No significant sedative action reported[4][5]Yes, but less than some antihistamines[15]
Blurred Vision Yes (Anticholinergic effect)Yes, a frequent collateral effect[6]
Dizziness YesYes[15]
Confusion/Disorientation Potential for hallucinations, disorientation, or confusion, especially at higher doses[5]Can occur, particularly in the elderly[6]
Urinary Retention Yes (Anticholinergic effect)Yes

Conclusion

Both this compound and scopolamine are valuable pharmacological options for the management of vestibular disorders. Scopolamine's efficacy, particularly in the prevention of motion sickness, is well-documented through numerous clinical trials. Diphenidol has demonstrated significant efficacy in controlling symptoms of Meniere's disease compared to a placebo.

The choice between these two agents will be guided by the specific clinical context. For the prevention of predictable motion sickness, transdermal scopolamine offers a convenient long-acting option. For the management of acute vertigo in conditions such as Meniere's disease, Diphenidol has shown to be effective.

Future research in the form of direct, head-to-head, randomized controlled trials is warranted to definitively establish the comparative efficacy and safety of this compound and scopolamine for the broad spectrum of vestibular disorders. Such studies would provide clinicians and researchers with the robust evidence needed to make more informed treatment decisions.

References

A Comparative Guide to Bioassay Validation for Measuring Diphenidol Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the validation of assays measuring the activity of Diphenidol hydrochloride. It is intended for researchers, scientists, and professionals in drug development, offering an objective look at bioassays versus analytical chemistry techniques, supported by experimental data and detailed protocols.

This compound is an antiemetic and antivertigo agent that functions primarily as a non-selective muscarinic receptor antagonist.[1][2][3] Validating assays to measure its activity is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. While analytical methods like chromatography quantify the concentration of the drug, a bioassay measures its biological effect, providing a more direct assessment of its potency and functional activity.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effects by blocking muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically subtypes M1-M4.[2][3] These receptors are involved in signaling pathways that trigger nausea and vomiting.[1] By antagonizing these receptors, this compound inhibits the downstream signaling cascade typically initiated by acetylcholine.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling mAChR Muscarinic Receptor (M1-M4) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Response Cellular Response (Nausea/Vomiting Signal) Ca_release->Response Leads to ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Diphenidol Diphenidol HCl Diphenidol->mAChR Binds & Blocks

Caption: Diphenidol HCl as a muscarinic antagonist.

Comparison of Analytical Methodologies

The activity of this compound can be assessed directly via bioassay or indirectly through analytical techniques that determine its concentration. This guide compares a conceptual cell-based bioassay with widely used analytical methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Cell-Based Bioassay (Conceptual) HPLC-based Methods GC-MS-based Methods
Principle Measures functional inhibition of muscarinic receptor signaling.Separates and quantifies Diphenidol HCl based on its physicochemical properties.Separates and identifies Diphenidol HCl based on its mass-to-charge ratio.
Measures Biological Activity (Potency, IC₅₀)ConcentrationConcentration
Linearity Range Dependent on cell response and detection method.40 - 400 ng/mL[4]1.0 - 400.0 µg/mL[5]
Accuracy (% Recovery) N/A (Measures relative potency)96.1% - 101.4%[4]> 90%[5][6]
Precision (RSD/CV) Typically < 15-20% for cell-based assays.Intra-assay CV: 8.2%[4]RSD: < 10%[5][6]
Limit of Detection (LOD) Dependent on assay sensitivity.15 ng/mL[4]0.05 µg/mL[5][6]
Limit of Quantitation (LOQ) Dependent on assay sensitivity.40 ng/mL[4]N/A (LOD reported)
Throughput Moderate to High (96/384-well plates)HighModerate
Primary Use Potency testing, mechanism of action studies.Pharmacokinetics, quality control, bioequivalence studies.[4]Forensic toxicology, toxicokinetic studies.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any assay.

Conceptual Cell-Based Bioassay Protocol

This protocol describes a hypothetical but plausible bioassay for measuring this compound's antagonistic activity on M3 muscarinic receptors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • HEK293 cells stably expressing the human M3 muscarinic receptor (HEK-M3).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Acetylcholine (agonist).

  • This compound (test article).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection.

Methodology:

  • Cell Plating: Seed HEK-M3 cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading: Remove culture medium and add Fluo-4 AM dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the this compound dilutions to the respective wells and incubate for 20 minutes.

  • Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence. Inject a pre-determined concentration of acetylcholine (EC₈₀) into the wells and immediately begin kinetic fluorescence reading to measure the intracellular calcium flux.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to control wells (no antagonist). Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for determining Diphenidol in human plasma.[4]

Objective: To quantify the concentration of this compound in a plasma sample.

Instrumentation:

  • HPLC system with UV detector.

  • C18 reversed-phase column.

Reagents:

  • Mobile Phase: Specific mixture of solvents (e.g., methanol (B129727) and water).[7]

  • Extraction Solvent: e.g., methyl-t-butyl ether.[4]

Methodology:

  • Sample Preparation: To a plasma sample, add the extraction solvent. Vortex to mix and then centrifuge to separate the organic and aqueous layers.

  • Extraction: Transfer the organic layer containing the drug to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection & Analysis: Inject the reconstituted sample into the HPLC system.

  • Detection: Monitor the eluent at a specific wavelength (e.g., 220 nm).[7] The retention time is used to identify Diphenidol, and the peak area is used for quantification against a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a method developed for the determination of Diphenidol in biological specimens.[5]

Objective: To quantify the concentration of this compound in blood or tissue.

Instrumentation:

  • GC-MS system.

Reagents:

  • Extraction Solvent: Diethyl ether.

  • Internal Standard.

Methodology:

  • Sample Preparation: Homogenize tissue samples or use blood samples directly. Add an internal standard and the extraction solvent.

  • Extraction: Vortex and centrifuge the sample.

  • Concentration: Transfer the organic layer and concentrate it under a nitrogen flow.

  • Derivatization (if necessary): Some protocols may require derivatization to improve volatility.

  • Injection & Analysis: Inject the sample into the GC-MS. The gas chromatograph separates the components, and the mass spectrometer provides mass spectra for identification and quantification.

Workflow for Assay Validation

The validation of any analytical or bioassay method follows a structured workflow to ensure it is fit for its intended purpose.

start Develop Assay Protocol specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: General workflow for analytical method validation.

References

Assessing the toxicological profile of Diphenidol hydrochloride in comparison to other antiemetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed toxicological comparison of Diphenidol hydrochloride against other commonly used antiemetic agents, namely Ondansetron, Metoclopramide, and Promethazine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, experimental methodologies, and pathway visualizations.

Overview of Antiemetic Agents

Nausea and vomiting are complex physiological responses mediated by various neurotransmitter pathways. Antiemetic drugs are classified based on their primary mechanism of action, targeting specific receptors involved in the emetic reflex.

  • This compound is an anticholinergic agent that exerts its antiemetic and anti-vertigo effects by acting on the vestibular apparatus and the chemoreceptor trigger zone (CTZ).

  • Ondansetron is a selective 5-HT3 receptor antagonist, blocking serotonin (B10506) signaling both peripherally on vagal nerve terminals and centrally in the CTZ.

  • Metoclopramide is a dopamine (B1211576) D2 receptor antagonist in the CTZ. It also has 5-HT4 receptor agonist and vagal and central 5-HT3 antagonist activity, which contributes to its prokinetic effects.[1][2]

  • Promethazine is a first-generation antihistamine with H1 receptor blocking activity. It also possesses anticholinergic, antidopaminergic, and sedative properties.[3][4]

dot

Antiemetic_Mechanisms cluster_stimuli Emetic Stimuli cluster_brain Central Nervous System cluster_drugs Antiemetic Drugs cluster_receptors Target Receptors Chemo Chemotherapy, Toxins CTZ Chemoreceptor Trigger Zone (CTZ) Chemo->CTZ Motion Motion, Vertigo Vestibular Vestibular Apparatus Motion->Vestibular Visceral Visceral Afferents Visceral->CTZ VC Vomiting Center (Medulla) Visceral->VC CTZ->VC Vomiting Vomiting Reflex VC->Vomiting Vestibular->VC Diphenidol Diphenidol M1_R Muscarinic M1 Diphenidol->M1_R Blocks Ondansetron Ondansetron HT3_R Serotonin 5-HT3 Ondansetron->HT3_R Blocks Metoclopramide Metoclopramide D2_R Dopamine D2 Metoclopramide->D2_R Blocks Promethazine Promethazine Promethazine->M1_R H1_R Histamine H1 Promethazine->H1_R Blocks Promethazine->D2_R M1_R->VC M1_R->Vestibular H1_R->Vestibular D2_R->CTZ HT3_R->CTZ LD50_Workflow start Start: Select Initial Dose (Based on preliminary data) dose_animal Dose a single animal start->dose_animal observe Observe for 48 hours (Toxicity signs, mortality) dose_animal->observe decision Animal Survived? observe->decision increase_dose Increase dose by a constant factor (e.g., 1.5x) decision->increase_dose Yes decrease_dose Decrease dose by a constant factor (e.g., 1.5x) decision->decrease_dose No next_animal Dose next animal increase_dose->next_animal decrease_dose->next_animal stop_criteria Stopping criteria met? (e.g., 5 animals after first reversal) next_animal->stop_criteria stop_criteria->dose_animal No calculate Calculate LD50 using Maximum Likelihood Estimation stop_criteria->calculate Yes end End calculate->end Ames_Test_Workflow cluster_exposure Exposure Groups start Start prep_bacteria Prepare auxotrophic bacterial cultures (e.g., Salmonella his-) start->prep_bacteria prep_s9 Prepare S9 metabolic activation mix start->prep_s9 group_s9_plus Test Compound + Bacteria + S9 Mix prep_bacteria->group_s9_plus group_s9_minus Test Compound + Bacteria - S9 Mix prep_bacteria->group_s9_minus controls Positive & Negative Controls prep_bacteria->controls prep_s9->group_s9_plus plate Plate mixtures onto histidine-deficient agar group_s9_plus->plate group_s9_minus->plate controls->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze Data: Compare test groups to controls count->analyze result Determine Mutagenic Potential analyze->result end End result->end

References

Independent Laboratory Verification of Diphenidol Hydrochloride Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings for Diphenidol (B1670726) hydrochloride against alternative treatments for vertigo and nausea. The information is intended to support independent laboratory verification of these findings by presenting quantitative data from clinical studies and detailed experimental protocols.

Comparative Efficacy of Diphenidol Hydrochloride

This compound is an antiemetic and antivertigo agent. Its mechanism of action is not fully understood but is thought to involve reducing vestibular stimulation and depressing labyrinthine function.[1][2] It also acts as a muscarinic acetylcholine (B1216132) receptor antagonist. The following tables summarize the quantitative findings from comparative clinical studies.

Treatment of Vertigo

A double-blind, cross-over study involving 24 patients with Ménière's disease demonstrated a statistically significant improvement in symptoms with Diphenidol administration compared to a placebo.[1][3] The study reported a higher incidence of improvement in vertigo, dizziness, and unsteadiness with Diphenidol.[1][3]

ComparisonOutcome MeasureThis compound ResultAlternative/Placebo ResultStatistical Significance
Diphenidol vs. Placebo in Ménière's Disease Improvement in Vertigo, Dizziness, or UnsteadinessHigher incidence of improvementLower incidence of improvementStatistically significant[1][3]
Diphenidol vs. Placebo in Ménière's Disease Improvement in Caloric Response and ARG-Tilt TestsHigher incidence of improvementLower incidence of improvementStatistically significant[1][3]

In a comparative study, betahistine (B147258) was shown to be more effective than a placebo in improving symptoms of residual dizziness after a successful Epley maneuver for benign paroxysmal positional vertigo (BPPV). Patients receiving betahistine were 3.18 times more likely to have no residual dizziness than the placebo group.[4][5] Another study comparing betahistine and dimenhydrinate (B1670652) for peripheral vestibular disorders found that both drugs significantly reduced Dizziness Handicap Inventory (DHI) scores, with no significant difference between the two treatments.[6]

User-reported data from Drugs.com shows a high positive effect for Diphenidol in treating vertigo and other conditions.

DrugAverage Rating (out of 10)Positive Effect ReportedNegative Effect Reported
Diphenidol 10.0 (from 2 ratings)100%0%[2]
Dimenhydrinate 8.9 (from 81 ratings)88%6%[2][7]
Treatment of Postoperative Nausea and Vomiting (PONV)

A comparative study of Diphenidol and dimenhydrinate for the control of PONV in patients who underwent various surgical procedures found Diphenidol to be statistically superior.[8]

ComparisonOutcome MeasureThis compound ResultDimenhydrinate Result
Diphenidol vs. Dimenhydrinate for PONV Incidence of VomitingStatistically significant superiority-
Diphenidol vs. Dimenhydrinate for PONV Symptoms of Nausea and Vomiting (rated on an arbitrary scale)Statistically significant superiority-
Diphenidol vs. Dimenhydrinate for PONV Overall Patient ResponseStatistically significant superiority-

Another study compared the efficacy of Diphenidol, ondansetron (B39145), and metoclopramide (B1676508) for preventing and treating PONV in patients undergoing ear and mastoid surgery. The results showed a significant difference in favor of Diphenidol for the management of nausea compared to metoclopramide and ondansetron.[9] There was no significant difference in the effectiveness against vomiting among the three groups.[9]

Experimental Protocols

Vestibular Function Testing: Caloric Test

The caloric test is used to assess the function of the lateral semicircular canals by stimulating the vestibular system with a thermal stimulus.[10][11][12]

Methodology:

  • Patient Preparation: The patient is placed in a supine position with their head elevated at a 30-degree angle to bring the lateral semicircular canal into the vertical plane.[11] The external ear canal is examined for any obstruction or perforation.[10]

  • Stimulation: Each ear is irrigated separately with warm (e.g., 44°C) and cool (e.g., 30°C) water or air for a specified duration (e.g., 30-60 seconds).[10][12][13]

  • Recording: Eye movements (nystagmus) are recorded using electronystagmography (ENG) or videonystagmography (VNG).[14] The direction of the nystagmus is noted; warm stimulation typically induces nystagmus beating towards the stimulated ear, while cool stimulation causes nystagmus beating away from it.[10]

  • Analysis: The velocity of the slow phase of the nystagmus is measured to quantify the response. A significant difference in response between the two ears can indicate a unilateral vestibular weakness.

G cluster_prep Patient Preparation cluster_stim Stimulation cluster_rec Recording & Analysis Prep1 Position Patient (Supine, 30° Head Elevation) Prep2 Examine Ear Canal Prep1->Prep2 Stim1 Irrigate Right Ear (Warm) Prep2->Stim1 Stim2 Irrigate Right Ear (Cool) Stim1->Stim2 Stim3 Irrigate Left Ear (Warm) Stim2->Stim3 Stim4 Irrigate Left Ear (Cool) Stim3->Stim4 Rec1 Record Nystagmus (VNG/ENG) Stim4->Rec1 Rec2 Measure Slow Phase Velocity Rec1->Rec2 Rec3 Compare Inter-ear Responses Rec2->Rec3

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for muscarinic acetylcholine receptor subtypes.[15]

Methodology:

  • Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (Diphenidol).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep1 Isolate Cell Membranes with Muscarinic Receptors Assay1 Incubate Membranes with Radioligand and Test Compound Prep1->Assay1 Prep2 Prepare Radiolabeled Ligand Prep2->Assay1 Prep3 Prepare Test Compound (Diphenidol) Dilutions Prep3->Assay1 Assay2 Separate Bound and Free Ligand (Filtration) Assay1->Assay2 Assay2->Assay2 Assay3 Quantify Bound Ligand (Scintillation Counting) Assay2->Assay3 Analysis1 Determine IC50 Value Assay3->Analysis1 Analysis2 Calculate Ki Value Analysis1->Analysis2

Voltage-Gated Ion Channel Blocking Assay

This assay evaluates the effect of a compound on the function of voltage-gated ion channels, such as Na+, K+, and Ca2+ channels.[16]

Methodology:

  • Cell Culture: Neuronal cell lines (e.g., neuroblastoma N2A cells) expressing the ion channels of interest are cultured.[16]

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the ionic currents flowing through the channels.

  • Drug Application: The cells are perfused with a solution containing the test compound (Diphenidol) at various concentrations.

  • Data Acquisition: The effect of the compound on the amplitude and kinetics of the ionic currents is recorded and analyzed.

  • Analysis: The concentration-response curve is plotted to determine the IC₅₀ value, indicating the potency of the compound as a channel blocker.

G cluster_setup Experimental Setup cluster_protocol Recording Protocol cluster_analysis Data Analysis A Culture Neuronal Cells C Establish Whole-Cell Configuration A->C B Prepare Patch-Clamp Rig B->C D Record Baseline Ionic Currents C->D E Apply Diphenidol (Varying Concentrations) D->E F Record Ionic Currents with Drug E->F G Measure Current Amplitude and Kinetics F->G H Plot Concentration-Response Curve G->H I Determine IC50 Value H->I

References

Safety Operating Guide

Proper Disposal of Diphenidol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Diphenidol Hydrochloride in a laboratory setting, ensuring compliance and environmental protection.

This compound is a hazardous substance requiring careful handling and disposal to mitigate risks to personnel and the environment.[1] This guide provides procedural, step-by-step instructions for its safe disposal, in accordance with general laboratory safety and chemical handling protocols.

Hazard Profile

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or inhaled. Furthermore, it is very toxic to aquatic life with long-lasting effects, making environmental contamination a significant concern.[1]

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2]
Acute Dermal Toxicity Harmful in contact with skin.
Acute Inhalation Toxicity Harmful if inhaled.
Hazardous to the Aquatic Environment Very toxic to aquatic organisms, may cause long-term adverse effects.[1]

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety glasses, a lab coat, a dust respirator (ensure it is an approved/certified respirator or equivalent), and gloves.[3]

In the event of a minor spill, use dry clean-up procedures to avoid generating dust.[1] The spilled solid should be carefully swept or vacuumed up (using a vacuum with a HEPA filter) and placed into a suitable, labeled container for disposal.[1] For larger spills, after containing and collecting the material, the area should be cleaned by spreading water on the contaminated surface, with the runoff collected for disposal.[3] Do not allow wash water from cleaning to enter drains.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[1] It is categorized as a hazardous waste and therefore cannot be disposed of in the regular trash or down the sanitary sewer.[4][5]

  • Waste Identification and Segregation :

    • Clearly label all containers of this compound waste with "Hazardous Waste" and the chemical name.

    • Store this waste separately from other non-hazardous laboratory waste.

  • Containerization :

    • Use appropriate, sealed, and non-leaking containers for storing this compound waste.[4]

    • Ensure containers are compatible with the chemical.

  • Contact Environmental Health and Safety (EHS) :

    • Your institution's Environmental Health and Safety (EHS) department or equivalent office is responsible for the collection and disposal of hazardous chemical waste.[4][5]

    • Contact them to schedule a pickup for your hazardous waste.

  • Documentation :

    • Complete any required hazardous waste disposal forms provided by your EHS office.[4] This typically includes information about the chemical, quantity, and generating laboratory.

  • Professional Disposal :

    • The EHS department will arrange for the ultimate disposal of the this compound waste through a licensed hazardous waste management company.[6]

    • The most common method for disposing of pharmaceutical waste is incineration at a permitted facility.[7][8]

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4][7][9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous sds_info Yes, SDS confirms hazardous nature (Harmful, Aquatic Toxin) is_hazardous->sds_info Yes no_sewer Do NOT dispose down the drain sds_info->no_sewer no_trash Do NOT dispose in regular trash sds_info->no_trash collect_waste Collect in a labeled, sealed, compatible container no_sewer->collect_waste no_trash->collect_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) collect_waste->contact_ehs pickup Schedule Hazardous Waste Pickup contact_ehs->pickup end End: Professional Disposal via Licensed Contractor pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Diphenidol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diphenidol Hydrochloride, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency protocols.

Essential Safety and Handling Information

This compound is a solid substance that may be combustible at high temperatures and is harmful if swallowed, in contact with skin, or inhaled.[1] It may cause irritation to the skin, eyes, and respiratory tract.[1]

Engineering Controls: To minimize exposure, use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] A readily accessible safety shower and eye wash station are essential.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended equipment for routine handling and in the event of a large spill.

Protection Type Routine Handling Large Spill Rationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1][2][3]Splash goggles and a face shield.[1][3]Protects against dust particles and potential splashes.
Hand Protection Protective gloves (e.g., nitrile).[1][3] Double gloving is recommended.[3]Protective gloves (e.g., nitrile).[1][3]Prevents skin contact and absorption.
Body Protection Lab coat.[1]Full suit and protective shoe covers.[1][3]Minimizes skin exposure to the chemical.
Respiratory Protection Use a dust respirator (approved/certified).[1][3]A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[1]Prevents inhalation of harmful dust particles.

Glove Selection and Use:

  • Thicker gloves generally offer better protection.[4]

  • Powder-free gloves are recommended to avoid contamination of the work area.[4]

  • Change gloves regularly (e.g., every 30-60 minutes) or immediately if they become damaged or contaminated.[4]

  • When double-gloving, the outer glove should be removed and disposed of inside the containment area (e.g., fume hood).[4]

Chemical and Physical Properties

Understanding the properties of this compound is key to safe handling.

Property Value
Molecular Weight 345.91 g/mol [2]
Melting Point 212-214°C[2]
Boiling Point 473.3°C at 760 mmHg[2]
Acute Oral Toxicity (LD50) 515 mg/kg (Rat), 400 mg/kg (Mouse)[3]
Appearance Solid[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh/handle in a ventilated enclosure B->C Proceed to handling D Avoid generating dust C->D E Collect waste in a labeled, sealed container D->E After handling F Dispose of according to local regulations E->F F->A For next use G Spill Cleanup I Report Incident G->I H First Aid H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenidol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Diphenidol Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。